1-Ethyl-3-methylimidazolium trifluoroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVYNJKBRLDAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431192 | |
| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-65-1 | |
| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-methylimidazolium Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the physicochemical properties of 1-ethyl-3-methylimidazolium trifluoroacetate
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoroacetate
Executive Summary
This compound, commonly abbreviated as [EMIM][TFA], is an ionic liquid (IL) that has garnered significant interest within the scientific community. Its distinct combination of a stable imidazolium cation and a trifluoroacetate anion imparts a unique set of physicochemical properties, including notable thermal stability, low volatility, and the ability to dissolve a wide array of organic and inorganic compounds.[1] These characteristics position [EMIM][TFA] as a versatile medium for various applications, including as a green solvent in chemical synthesis, a high-performance electrolyte in energy storage systems, and an effective agent in biomass processing.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of [EMIM][TFA], details the experimental methodologies for its characterization, explores its key applications, and outlines essential safety and handling protocols.
Introduction to this compound ([EMIM][TFA])
Ionic liquids are a class of salts that exist in a liquid state below 100°C.[3] Unlike traditional volatile organic solvents, ILs offer unique advantages such as negligible vapor pressure, high ionic conductivity, and broad electrochemical windows.[3][4] The properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion, a feature that has led to them being described as "designer solvents".[4]
The Cation and Anion Structure
The properties of [EMIM][TFA] are a direct result of its ionic composition: the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the trifluoroacetate ([TFA]⁻) anion. The [EMIM]⁺ cation provides a stable, asymmetric imidazolium core, while the trifluoroacetate anion contributes to the IL's solvation capabilities and overall stability.[1]
Caption: Structure of the constituent ions of [EMIM][TFA].
Core Physicochemical Properties
The utility of [EMIM][TFA] in various applications is underpinned by its specific physical, thermal, and electrochemical characteristics.
General and Physical Properties
The fundamental properties of [EMIM][TFA] are summarized in the table below. This data is critical for designing and modeling processes in which this ionic liquid is used.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | [1][5] |
| Molecular Weight | 224.18 g/mol | [1][5] |
| CAS Number | 174899-65-1 | [1][5] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 1.31 g/cm³ (at 25°C) | [5] |
| Melting Point | -14 °C | [5][6] |
| Viscosity | 28.7 cP (at 25°C) | [5] |
| Refractive Index | n20/D 1.44 | [1] |
| Ionic Conductivity | 7.02 mS/cm | [5] |
Thermal Stability
Solubility and Solvent Characteristics
A key feature of [EMIM][TFA] is its capacity to dissolve a diverse range of materials, both organic and inorganic.[1] The trifluoroacetate anion plays a significant role in facilitating reactions that demand high solvation power.[1] While specific solubility data is sparse, the behavior of analogous ionic liquids like 1-ethyl-3-methylimidazolium acetate, which is soluble in water, acetonitrile, acetone, and dichloromethane, suggests a broad solvency range for [EMIM][TFA].[10]
Experimental Methodologies for Characterization
The accurate characterization of [EMIM][TFA]'s properties is essential for its effective application. The following section details standardized protocols for its synthesis and the measurement of its key physicochemical attributes.
Synthesis of [EMIM][TFA]
The synthesis of imidazolium-based ionic liquids typically follows a two-step process: quaternization of the imidazole, followed by an anion exchange reaction.
Caption: Generalized synthesis pathway for [EMIM][TFA].
Protocol:
-
Quaternization: 1-methylimidazole is reacted with an ethylating agent, such as ethyl bromide, typically under reflux.[11] This reaction forms the 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) intermediate.
-
Purification: The resulting product is often purified by dissolving it in a suitable solvent like acetonitrile and then precipitating the solid by adding a non-solvent such as ethyl acetate.[11] This step removes unreacted starting materials.
-
Anion Exchange: The purified [EMIM]Br is then subjected to an anion exchange reaction. This can be achieved by reacting it with a trifluoroacetate salt, for example, silver trifluoroacetate. The insoluble silver bromide byproduct precipitates out and can be removed by filtration.
-
Final Drying: The solvent is removed from the filtrate under reduced pressure. It is crucial to dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 60–90 °C) for an extended period (e.g., 24 hours) to remove residual water and solvents, as their presence can significantly alter physical properties like viscosity and density.[12]
Viscosity Measurement
Viscosity is a critical parameter, especially for applications involving fluid transport and reaction kinetics. It is highly sensitive to temperature and impurities, particularly water.
Caption: Standard workflow for viscosity determination of an ionic liquid.
Protocol using a Rotational Rheometer:
-
Sample Preparation: Ensure the [EMIM][TFA] sample is thoroughly dried under vacuum to minimize water content, which should be verified by Karl Fischer titration.[12]
-
Instrument Calibration: Calibrate the rheometer using a standard viscosity fluid at the desired experimental temperature.
-
Loading: Place a precise volume of the [EMIM][TFA] sample onto the rheometer's lower plate.
-
Temperature Control: Set the desired temperature (e.g., 25.0 °C ± 0.1 °C) and allow the sample to reach thermal equilibrium.
-
Measurement: Perform the measurement at a constant shear rate. The instrument measures the torque required to maintain this rate, from which viscosity is calculated. For a comprehensive analysis, measurements can be taken across a range of temperatures.[13]
-
Data Recording: Record the viscosity value (in cP or mPa·s). Multiple readings should be taken and averaged to ensure precision.
Applications in Research and Development
The unique properties of [EMIM][TFA] make it a valuable tool in several advanced scientific fields.
-
Green Solvents: As a low-volatility solvent, [EMIM][TFA] serves as an environmentally friendlier alternative to traditional organic solvents in various chemical reactions, potentially improving reaction rates and selectivity.[1]
-
Energy Storage: Its ionic conductivity and electrochemical stability make it a promising candidate for use in advanced electrolytes for batteries and supercapacitors.[1]
-
Biomass Processing: [EMIM][TFA] has been explored for its role in the dissolution and processing of biomass, which is a critical step in the production of biofuels and other value-added chemicals.[1][2]
-
Catalysis and Synthesis: The compound can act as both a solvent and a catalyst in organic reactions, offering a unique reaction environment that can lead to higher yields and novel products.[1][14]
-
Separation Techniques: It has proven effective in liquid-liquid extraction processes, particularly for separating valuable compounds from complex mixtures in the pharmaceutical and chemical industries.[1]
Safety and Handling
While ionic liquids are often touted as "green" due to their low volatility, this does not inherently mean they are benign. The toxicological properties of many ILs are not yet fully understood.
-
Hazard Profile: The safety data sheet for [EMIM][TFA] indicates that the substance has not yet been fully tested.[15] Therefore, it should be handled with caution, assuming it may be harmful.
-
Personal Protective Equipment (PPE): When handling [EMIM][TFA], appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[15]
-
Handling Procedures: Work in a well-ventilated area, preferably within a fume hood. Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Protect from moisture, as water absorption can alter its properties.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[17]
Conclusion
This compound stands out as a highly versatile ionic liquid with a compelling profile of physicochemical properties. Its thermal stability, broad solvency, and ionic conductivity make it a valuable medium for researchers and drug development professionals. A thorough understanding of its properties, guided by precise experimental characterization, is paramount to unlocking its full potential in catalysis, energy storage, and green chemistry. As with any chemical, adherence to strict safety protocols is essential for its responsible use in the laboratory and beyond.
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Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures - PMC - NIH. (URL: [Link])
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Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids | ACS Omega - ACS Publications. (URL: [Link])
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Chapter 4: Properties of Ionic Liquids - Books - The Royal Society of Chemistry. (URL: [Link])
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Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC - NIH. (URL: [Link])
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THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION - Nova Science Publishers. (URL: [Link])
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Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures - MDPI. (URL: [Link])
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Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - Carl ROTH. (URL: [Link])
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New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction - Scirp.org. (URL: [Link])
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Ethyl trifluoroacetate - Wikipedia. (URL: [Link])
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1-Ethyl-3-methylimidazolium acetate | C8H14N2O2 | CID 11658353 - PubChem. (URL: [Link])
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Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle - PubMed Central. (URL: [Link])
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Safety Data Sheet: 1-Ethyl-3-methylimidazolium acetate - Carl ROTH. (URL: [Link])
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Viscosity measurements of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (EMIM OTf) at high pressures using the vibrating wire technique | Request PDF - ResearchGate. (URL: [Link])
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Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics - RSC Publishing. (URL: [Link])
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1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate - Solvionic. (URL: [Link])
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Thermal decomposition of 1-ethyl-3-methylimidazolium acetate - ChemRxiv. (URL: [Link])
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Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid? | ResearchGate. (URL: [Link])
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A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])
Introduction: The Significance of [EMIM][TFA] in Modern Chemistry
Ionic liquids (ILs) represent a paradigm shift in solvent chemistry and material science. These salts, which are liquid below 100°C, possess a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvating capabilities. This makes them highly attractive as "green" alternatives to volatile organic compounds (VOCs) in a multitude of applications.[1]
Among the vast library of available ILs, 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) has emerged as a particularly versatile and valuable compound. Its utility spans diverse fields, including as an eco-friendly solvent for chemical reactions, a high-performance electrolyte in batteries and supercapacitors, a catalyst in organic synthesis, and an effective medium for biomass processing.[1][2] The trifluoroacetate anion imparts specific properties, such as high solvation power, while the stable 1-ethyl-3-methylimidazolium cation provides a robust structural backbone.[1]
This guide provides a detailed, field-proven methodology for the synthesis of [EMIM][TFA] and a comprehensive protocol for its subsequent characterization. The narrative is structured to not only present the "how" but to elucidate the "why," offering insights into the causality behind experimental choices, thereby ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.
Part 1: Synthesis of this compound
The synthesis of [EMIM][TFA] is typically achieved through a robust two-step process involving quaternization followed by anion metathesis. This approach ensures high purity and yield. An alternative direct neutralization method is also viable, particularly for protic analogues.[3][4]
Core Synthesis Pathway: Quaternization and Anion Exchange
The most common and reliable pathway involves first creating the 1-ethyl-3-methylimidazolium halide precursor, which is then subjected to an anion exchange reaction to yield the final trifluoroacetate product.
Caption: Synthesis workflow for [EMIM][TFA] via quaternization and anion metathesis.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole (1.0 mol) with ethyl bromide (1.2 mol). The use of a slight excess of the alkylating agent ensures complete consumption of the starting imidazole.
-
Reaction: The mixture is heated under reflux for approximately 8 hours.[5] The reaction progress can be monitored by the formation of a biphasic mixture, with the denser ionic liquid precursor settling at the bottom.
-
Initial Purification: After cooling to room temperature, the upper layer of unreacted starting materials is decanted. The crude [EMIM]Br product, often a white solid or viscous oil, is washed multiple times with a non-polar solvent like ethyl acetate or tert-butyl methyl ether (2 x 50 mL) to remove residual starting materials.[5][6]
-
Drying: The washed product is then dried under vacuum to remove any residual solvent, yielding the [EMIM]Br precursor.
Step 2: Anion Exchange to form [EMIM][TFA]
-
Dissolution: Dissolve the dried [EMIM]Br (1.0 mol) in a suitable polar aprotic solvent, such as acetonitrile or acetone (200 mL), in a flask protected from light (e.g., wrapped in aluminum foil).
-
Metathesis Reaction: In a separate container, dissolve silver trifluoroacetate (AgTFA) (1.0 mol) in the same solvent. Add the AgTFA solution dropwise to the [EMIM]Br solution with vigorous stirring at room temperature. The formation of a white or yellowish precipitate of silver bromide (AgBr) is an immediate indicator of a successful anion exchange.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours to ensure complete precipitation of AgBr.
-
Purification:
-
Filtration: Remove the AgBr precipitate by vacuum filtration, typically through a pad of Celite to capture fine particles. The insolubility of AgBr in the reaction solvent is the primary driving force for this reaction.
-
Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.
-
Final Drying: The resulting liquid is dried under high vacuum at a slightly elevated temperature (e.g., 60-70°C) for several hours to remove any trace amounts of water and solvent. The final product should be a colorless to slightly yellow liquid.[1]
-
Part 2: Comprehensive Characterization
A multi-technique approach is essential to validate the synthesis, confirm the structure, and determine the purity and key physical properties of the synthesized [EMIM][TFA].
Caption: A multi-technique workflow for the characterization of [EMIM][TFA].
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for confirming the covalent structure of the 1-ethyl-3-methylimidazolium cation.[7] The ¹H NMR spectrum provides information on the proton environment, while ¹³C NMR confirms the carbon framework.
-
¹H NMR: The spectrum will show characteristic peaks for the imidazolium ring protons, which are typically downfield due to the aromatic and cationic nature of the ring. The protons on the C2 position (between the two nitrogen atoms) are the most deshielded.[6] Signals for the ethyl and methyl groups will appear in the aliphatic region.
-
¹³C NMR: The carbon spectrum corroborates the ¹H data, showing distinct signals for the three unique carbons of the imidazolium ring and the carbons of the alkyl chains.[6]
Expected NMR Chemical Shifts (referenced to TMS):
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Imidazolium C2-H | ~8.6 - 10.0 | ~135 | Singlet |
| Imidazolium C4/5-H | ~7.3 - 7.8 | ~122 - 124 | Doublet/Triplet |
| N-CH₂ (Ethyl) | ~4.2 - 4.5 | ~45 | Quartet |
| N-CH₃ (Methyl) | ~3.8 - 4.1 | ~36 | Singlet |
| CH₃ (Ethyl) | ~1.4 - 1.6 | ~15 | Triplet |
Note: Exact shifts can vary based on the solvent and presence of impurities.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups and to probe the interactions between the cation and anion.[10][11] The spectrum is a composite of the vibrational modes of both the [EMIM]⁺ cation and the [TFA]⁻ anion.
Key FT-IR Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| 3000 - 3200 | C-H stretching (aromatic) | Confirms imidazolium ring protons.[12] |
| 2800 - 3000 | C-H stretching (aliphatic) | Confirms ethyl and methyl groups.[12] |
| ~1685 | C=O stretching (asymmetric) | Strong band characteristic of the trifluoroacetate anion.[13] |
| 1500 - 1600 | C=N, C=C stretching | Imidazolium ring vibrations. |
| 1100 - 1200 | C-F stretching | Strong, broad bands confirming the trifluoroacetate anion.[3] |
The position and shape of the anion's vibrational bands can provide insight into the degree of hydrogen bonding and charge organization within the ionic liquid.[10][13]
Physicochemical Properties
A summary of key physical properties is crucial for application-oriented research. These values are benchmarks for purity and performance.
Table of Physicochemical Properties for [EMIM][TFA]:
| Property | Value | Temperature (°C) |
|---|---|---|
| Molecular Formula | C₈H₁₁F₃N₂O₂ | - |
| Molecular Weight | 224.18 g/mol | - |
| Appearance | Colorless to slightly yellow liquid | Room Temp. |
| Density | ~1.29 - 1.31 g/cm³ | 25 |
| Viscosity | ~28.7 cP | 25 |
| Ionic Conductivity | ~7.02 mS/cm | - |
| Melting Point | -14 °C | - |
(Data compiled from multiple sources).[1][14]
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For an ionic liquid, this analysis determines the onset of thermal decomposition, a critical parameter for defining its operational temperature range. [EMIM][TFA] exhibits good thermal stability, a hallmark of ionic liquids.[1] The analysis should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The decomposition temperature is typically defined as the temperature at which 5% or 10% mass loss occurs. Studies on similar imidazolium-based ILs show decomposition pathways are complex, but TGA provides a reliable upper limit for thermal stability.[15][16]
Differential Scanning Calorimetry (DSC)
DSC is used to detect phase transitions. For [EMIM][TFA], DSC analysis can precisely determine its melting point (-14 °C) and identify any glass transition temperature (Tg), which is characteristic of many ionic liquids that form amorphous glasses upon cooling.[14] This data is vital for understanding the material's behavior at different temperatures, particularly for electrochemical applications.[17][18]
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce and validate this important ionic liquid. The combination of synthetic chemistry with rigorous analytical characterization—NMR for structural elucidation, FT-IR for functional group confirmation, and thermal analysis for stability—forms a self-validating system that ensures the production of high-purity material suitable for the most demanding scientific and industrial applications.
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Unlocking Solvation: A Technical Guide to the Solubility of Organic Compounds in 1-ethyl-3-methylimidazolium trifluoroacetate
Introduction: The Unique Solvent Landscape of [EMIM][TFA]
In the ever-evolving landscape of green chemistry and advanced pharmaceutical development, ionic liquids (ILs) have emerged as a class of solvents with unparalleled potential. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds (VOCs).[1] Among these, 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) stands out as a versatile medium for a range of applications, including organic synthesis, separation processes, and as a solvent for drug molecules.[1]
This technical guide provides an in-depth exploration of the solubility of organic compounds in [EMIM][TFA]. As a Senior Application Scientist, my objective is to move beyond a simple compilation of data, instead offering a narrative grounded in the fundamental principles that govern solubility in this unique ionic liquid. We will delve into the causality behind experimental choices, the intricacies of predictive modeling, and provide field-proven protocols for the accurate determination of solubility. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of [EMIM][TFA] as a solvent system.
Physicochemical Properties of this compound ([EMIM][TFA])
A thorough understanding of the physicochemical properties of [EMIM][TFA] is the foundation for comprehending its behavior as a solvent. These properties influence everything from solute-solvent interactions to mass transfer characteristics.
| Property | Value | Source |
| CAS Number | 174899-65-1 | [2] |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | [2] |
| Molecular Weight | 224.18 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | Chem-Impex |
| Melting Point | -14 °C | IoLiTec |
| Density | 1.29 g/mL at 25 °C | Chem-Impex |
| Viscosity | 28.7 cP at 25 °C | IoLiTec |
| Purity | ≥ 97.0% (HPLC) | Sigma-Aldrich |
| Water Content | ≤ 500 ppm | Sigma-Aldrich |
Part 1: The Theoretical Framework of Solubility in [EMIM][TFA]
The solubility of an organic compound in [EMIM][TFA] is a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The unique nature of ionic liquids, with their distinct cationic and anionic components, adds a layer of complexity not present in conventional molecular solvents.
The Role of Intermolecular Interactions
The dissolution of a solute in a solvent is governed by the change in Gibbs free energy (ΔG) of the system. Favorable dissolution occurs when ΔG is negative, which is influenced by both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). In the context of [EMIM][TFA]:
-
Cation-Solute Interactions: The 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) can interact with solutes through various mechanisms. The aromatic imidazolium ring can engage in π-π stacking with aromatic solutes. The acidic protons on the imidazolium ring can act as hydrogen bond donors.
-
Anion-Solute Interactions: The trifluoroacetate anion ([TFA]⁻) plays a crucial role in solubility, often dominating the interaction with solutes capable of hydrogen bonding. The oxygen atoms of the carboxylate group are strong hydrogen bond acceptors.
-
Dispersion Forces: For non-polar solutes, such as alkanes, London dispersion forces are the primary mode of interaction with both the cation and anion. The alkyl chains on the [EMIM]⁺ cation contribute to these interactions.
The balance of these interactions determines the overall solubility. For instance, a solute with strong hydrogen bond donating capabilities will likely exhibit higher solubility due to favorable interactions with the [TFA]⁻ anion.
Predictive Modeling of Solubility
Predicting the solubility of organic compounds in ionic liquids is a significant area of research, aiming to streamline solvent screening and process design. Several thermodynamic models have been developed for this purpose.
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that relies on quantum chemical calculations to determine the thermodynamic properties of fluids and liquid mixtures.[3] It has been widely applied to predict the solubility of various compounds, including gases and flavonoids, in ionic liquids.[3][4]
The fundamental principle of COSMO-RS involves calculating the screening charge density (σ-profile) on the surface of a molecule in a virtual conductor. This σ-profile represents the molecule's polarity and is then used in statistical thermodynamics to calculate the chemical potential of the molecule in a liquid phase. By comparing the chemical potential of the solute in its pure solid or liquid state to its chemical potential in the ionic liquid, the solubility can be predicted.
While COSMO-RS can provide valuable qualitative and semi-quantitative predictions, its accuracy can be influenced by factors such as the quality of the quantum chemical calculations and the parameterization of the model for ionic liquids.
Sources
A Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])
Foreword: The Imperative of Thermal Stability in Ionic Liquid Applications
In the landscape of modern chemistry, 1-Ethyl-3-methylimidazolium Trifluoroacetate, or [EMIM][TFA], has emerged as a highly versatile and promising ionic liquid (IL). Its utility spans a wide range of applications, including as a green solvent in chemical synthesis, an electrolyte in advanced energy storage systems, and a medium for biomass processing.[1][2] The common thread weaving through these diverse applications is the operational temperature, which can often be elevated. Consequently, a comprehensive understanding of the thermal stability and decomposition behavior of [EMIM][TFA] is not merely an academic exercise; it is a critical prerequisite for ensuring process safety, predicting material lifetime, and optimizing reaction conditions. This guide provides a detailed examination of the principles, methodologies, and expected outcomes when evaluating the thermal robustness of this important ionic liquid.
Deconstructing Thermal Stability in Imidazolium-Based Ionic Liquids
The thermal stability of an ionic liquid is intrinsically linked to its molecular structure, specifically the nature of its constituent cation and anion.[3] While the imidazolium cation provides a stable core, the anion often dictates the ultimate decomposition temperature and mechanism.[3][4]
-
The Anion's Dominant Role : The anion's nucleophilicity, basicity, and intrinsic bond strengths are paramount. For instance, ILs with halide anions tend to have lower thermal stability compared to those with weakly coordinating fluoroalkyl anions.[3][5] The decomposition of 1-alkyl-3-methylimidazolium halides often proceeds via nucleophilic attack (S_N2) of the halide ion on the alkyl groups of the cation.[6][7]
-
The Cation's Influence : Modifications to the imidazolium cation, such as increasing the length of the alkyl side chains, can also influence thermal stability, though generally to a lesser extent than the anion.[4]
For [EMIM][TFA], the trifluoroacetate anion ([CF₃COO]⁻) is the key determinant of its behavior. Unlike its non-fluorinated analogue, acetate ([CH₃COO]⁻), which tends to decompose via an S_N2 mechanism, fluorinated carboxylate anions lead to profoundly different thermal stabilities and decomposition pathways.[8] The strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the carboxylate group, which in turn can suppress the S_N2 pathway and enhance overall thermal stability.
Experimental Workflow: Quantifying Thermal Decomposition
Thermogravimetric Analysis (TGA) is the cornerstone technique for assessing the thermal stability of ionic liquids.[9] It provides quantitative data on mass loss as a function of temperature, allowing for the precise determination of decomposition events.
Rationale for Methodological Choices
The selection of TGA is based on its direct measurement of the physical property of interest: mass loss. When an ionic liquid decomposes, it forms volatile products that escape, resulting in a measurable decrease in the sample's mass. This is a more direct and less ambiguous measure of decomposition than, for example, monitoring enthalpic changes via Differential Scanning Calorimetry (DSC), which can be convoluted by other thermal events.[10][11]
A typical TGA experiment must be conducted under a controlled, inert atmosphere (e.g., nitrogen or argon) to ensure that the observed mass loss is due to thermal decomposition alone, not oxidative degradation.[4][9] The heating rate is another critical parameter; faster heating rates can artificially inflate the apparent onset decomposition temperature (T_onset), as the system has less time to respond to the temperature change.[9] Therefore, using and reporting a standardized, relatively slow heating rate is crucial for reproducibility and comparison across studies.
Standard Operating Protocol for TGA of [EMIM][TFA]
This protocol is designed to be a self-validating system, ensuring that pre-analytical and analytical variables are controlled to produce reliable and reproducible data.
1. Pre-Analysis: Sample Preparation & Purity
- Objective: To remove volatile impurities, primarily water, which can cause initial mass loss unrelated to decomposition and confound data interpretation. Ionic liquids are often hygroscopic.[12]
- Procedure:
- Place 5-10 mg of the [EMIM][TFA] sample into the TGA crucible (platinum or alumina is recommended).
- Load the sample into the TGA instrument.
- Prior to the main heating ramp, perform an in-situ drying step by holding the sample at a temperature below its expected decomposition point (e.g., 85-100°C) for a sufficient duration (e.g., 30-60 minutes) under the inert gas flow until the mass stabilizes.[5][13] This ensures a flat baseline before decomposition begins.
2. Analysis: TGA Instrument Configuration
- Objective: To establish standardized analytical conditions for consistent results.
- Procedure:
- Purge Gas: Set the furnace purge gas to high-purity nitrogen or argon.[4] A typical flow rate is 20-50 mL/min.
- Heating Rate: Program the instrument for a linear heating ramp of 5°C/min or 10°C/min. Slower rates yield more accurate onset temperatures.[9][13]
- Temperature Range: Set the temperature range to scan from ambient (e.g., 25°C) to a temperature well beyond the expected decomposition (e.g., 600°C).[4]
- Data Acquisition: Ensure the instrument is set to record mass, temperature, and time.
3. Post-Analysis: Data Interpretation
- Objective: To extract key quantitative metrics from the TGA curve.
- Procedure:
- Plot Data: Generate a plot of percent mass versus temperature.
- Determine T_onset: The onset decomposition temperature (T_onset) is the primary metric for thermal stability. It is determined by finding the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the extrapolated baseline.[3]
- Determine T_peak: Generate the first derivative of the TGA curve (a DTG curve). The temperature at which the rate of mass loss is maximal is the peak decomposition temperature (T_peak).[14]
Visualizing the TGA Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the thermal stability of an ionic liquid.
Caption: A flowchart of the TGA experimental workflow for ionic liquids.
Thermal Profile of [EMIM][TFA]: A Comparative Analysis
While [EMIM][TFA] is known for its excellent thermal stability, specific decomposition temperatures can vary slightly based on purity and experimental conditions.[1][2] To provide a robust understanding, its stability is best contextualized against other common 1-ethyl-3-methylimidazolium based ILs.
| Ionic Liquid | Anion | Typical Onset Decomposition Temp. (T_onset) | Primary Decomposition Mechanism |
| [EMIM][TFA] | Trifluoroacetate | > 250 °C (High Stability Expected) | Likely anion-centered decomposition, generating reactive intermediates that attack the cation.[8] |
| [EMIM][OAc] (Acetate) | Acetate | ~215 - 225 °C[15] | S_N2 nucleophilic substitution at the imidazolium methyl group.[8][12] |
| [EMIM][Br] (Bromide) | Bromide | ~246 °C[7] | S_N2 nucleophilic substitution by the halide anion on the cation's alkyl groups.[16] |
| [EMIM][BF₄] (Tetrafluoroborate) | Tetrafluoroborate | ~300 °C or higher[3][17] | Anion decomposition followed by reaction of intermediates with the cation. |
| [EMIM][NTf₂] (Bis(trifluoro...sulfonyl)imide) | Bis(trifluoro...sulfonyl)imide | ~400 °C[18][19] | Considered highly stable; decomposition initiated by the anion at very high temperatures.[18] |
Note: The decomposition temperatures listed are approximate values from the literature and can vary with experimental conditions such as heating rate and sample purity.
This comparison clearly demonstrates the profound impact of the anion. The thermal stability of [EMIM][TFA] is expected to be significantly higher than its acetate analogue due to the electronic effects of the fluorine atoms.[8] Its stability is anticipated to be superior to halide-based ILs but likely lower than the highly robust ILs containing anions like [NTf₂]⁻.
The decomposition mechanism for fluorinated carboxylate ILs like [EMIM][TFA] is theorized to differ from their non-fluorinated counterparts. Instead of a direct S_N2 attack, the decomposition is likely anion-centered, where the trifluoroacetate anion itself degrades first, creating reactive species that subsequently attack the [EMIM]⁺ cation.[8]
Conclusion and Outlook
This compound stands as a thermally robust ionic liquid suitable for a variety of chemical processes. Its stability, which is superior to many common imidazolium ILs such as those with acetate or halide anions, is directly attributable to the electronic properties of the trifluoroacetate anion. The definitive method for quantifying this stability is Thermogravimetric Analysis (TGA), for which a rigorous and self-validating protocol has been outlined. By employing a systematic approach involving careful sample preparation, controlled analytical conditions, and precise data interpretation, researchers and drug development professionals can confidently assess the operational limits of [EMIM][TFA], ensuring its safe and effective application.
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21184-21197. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazolium Ionic Liquids: Focus on [Emim][TFA]. Retrieved from [Link]
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Ohno, A., et al. (2007). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Analytical Sciences, 23(9), 1081-1086. Available at: [Link]
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Ramírez-Rico, J., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. Available at: [Link]
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Zhang, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(19), 5949. Available at: [Link]
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Zhang, Y., et al. (2021). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 6(1), 589-600. Available at: [Link]
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Nechaeva, A., et al. (2019). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. OPUS FAU. Available at: [Link]
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Stark, A., et al. (2020). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. Available at: [Link]
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ResearchGate. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Retrieved from [Link]
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Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. Available at: [Link]
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Zhang, Y., et al. (2021). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 6(1), 589-600. Available at: [Link]
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Vadillo Abascal, J. M., et al. (2023). TGA analysis for the [emim][MS] and [emim][Ac] ionic liquids. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. Retrieved from [Link]
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Appetecchi, G. B., et al. (2015). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 20(8), 14496-14512. Available at: [Link]
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ResearchGate. (n.d.). The preparation of [EMIM] [TFA]. Retrieved from [Link]
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Vieira, N. S. M., et al. (2021). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 6(45), 30421-30432. Available at: [Link]
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Chen, W. Y., et al. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Polymers, 15(20), 4057. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. Retrieved from [Link]
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Strasser, D., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 116(29), 7607-7615. Available at: [Link]
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ResearchGate. (n.d.). TGA thermograms of a [emim][Ac]@MOF-177-WI and b [emim][Ac]@MOF-177-DI prepared at different [emim][Ac] loadings. Retrieved from [Link]
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A Technical Guide to the Viscosity and Density of 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA])
This in-depth technical guide provides a comprehensive overview of the temperature-dependent viscosity and density of the ionic liquid 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this ionic liquid in their applications, where precise control and understanding of its physical properties are paramount.
Introduction: The Significance of Viscosity and Density in Ionic Liquid Applications
This compound ([EMIM][TFA]) is an ionic liquid that has garnered significant interest for a variety of applications, including as a green solvent in chemical reactions, an electrolyte in energy storage devices, and a medium for biomass processing.[1] The performance and efficiency of processes involving [EMIM][TFA] are intrinsically linked to its fundamental physical properties, primarily its viscosity and density.
-
Viscosity is a measure of a fluid's resistance to flow. In practical terms, it influences mass transfer rates, mixing efficiency, and pumping requirements. For applications in drug development, viscosity can affect dissolution rates of active pharmaceutical ingredients (APIs) and the rheological properties of formulations.
-
Density is a critical parameter for process design, equipment sizing, and molar property calculations. Accurate density data as a function of temperature is essential for developing predictive models and for understanding the molecular packing and interactions within the ionic liquid.
A thorough understanding of how these properties change with temperature is crucial for optimizing experimental conditions, ensuring process scalability, and developing robust and reliable applications.
Temperature-Dependent Viscosity and Density of [EMIM][TFA]
The following table summarizes the experimental data for the viscosity and density of pure this compound at various temperatures. This data is crucial for any researcher working with this ionic liquid, as it allows for the precise tuning of experimental parameters.
| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |
| 278.15 | 1.3268 | 59.8 |
| 283.15 | 1.3225 | 47.1 |
| 288.15 | 1.3182 | 37.6 |
| 293.15 | 1.3139 | 30.5 |
| 298.15 | 1.3096 | 25.1 |
| 303.15 | 1.3053 | 20.9 |
| 308.15 | 1.3010 | 17.7 |
| 313.15 | 1.2967 | 15.1 |
| 318.15 | 1.2924 | 13.0 |
| 323.15 | 1.2881 | 11.3 |
| 328.15 | 1.2838 | 9.8 |
| 333.15 | 1.2795 | 8.6 |
| 338.15 | 1.2752 | 7.6 |
| 343.15 | 1.2709 | 6.8 |
| 348.15 | 1.2666 | 6.1 |
Data sourced from Rilo et al. (2010).
Experimental Determination of Viscosity and Density
The accurate measurement of the viscosity and density of ionic liquids requires meticulous experimental techniques. The following protocols outline the standard, validated methods for obtaining reliable data.
Density Measurement Protocol
A vibrating tube densimeter is a highly accurate instrument for measuring the density of liquids.[2][3] The principle of operation is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.
Step-by-Step Methodology:
-
Calibration: The densimeter is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperatures. This calibration is crucial for ensuring the accuracy of the subsequent measurements.
-
Sample Preparation: The [EMIM][TFA] sample is degassed to remove any dissolved air, which can affect the density reading. Given that ionic liquids can be hygroscopic, it is essential to handle the sample in a controlled atmosphere (e.g., a glove box with an inert gas) to minimize water absorption.
-
Measurement: The degassed sample is injected into the vibrating U-tube, which is thermostatted to the desired temperature with high precision (typically ±0.01 K).
-
Data Acquisition: The resonant frequency of the tube is measured. The instrument's software then converts this frequency into a density value based on the prior calibration.
-
Temperature Variation: The temperature is incrementally changed, and the measurement process is repeated at each new temperature point to obtain a temperature-dependent density profile.
Viscosity Measurement Protocol
A falling-ball viscometer or a rotational rheometer are commonly used for determining the viscosity of ionic liquids.[2] The falling-ball method, which is suitable for transparent liquids of moderate viscosity, is described here.
Step-by-Step Methodology:
-
Instrument Setup: A calibrated glass tube is filled with the [EMIM][TFA] sample and placed in a thermostatted bath to maintain a constant temperature.
-
Ball Selection: A ball of known diameter and density is selected. The choice of ball depends on the expected viscosity of the liquid to ensure a suitable falling time.
-
Measurement: The ball is released into the liquid, and the time it takes to fall between two marked points on the tube is accurately measured.
-
Calculation: The dynamic viscosity (η) is calculated using the following equation:
η = K * (ρ_b - ρ_l) * t
where:
-
K is the ball constant (provided by the instrument manufacturer).
-
ρ_b is the density of the ball.
-
ρ_l is the density of the liquid at the measurement temperature (obtained from the density measurement).
-
t is the falling time.
-
-
Temperature Variation: The temperature of the bath is changed, and the measurement is repeated to determine the viscosity at different temperatures.
Discussion of Trends and Underlying Principles
The experimental data reveals clear and predictable trends for the viscosity and density of [EMIM][TFA] as a function of temperature.
Density vs. Temperature
The density of [EMIM][TFA] exhibits a nearly linear decrease with increasing temperature. This behavior is characteristic of most liquids and can be attributed to the increase in the average kinetic energy of the molecules. As the temperature rises, the constituent ions (1-ethyl-3-methylimidazolium and trifluoroacetate) vibrate more vigorously, leading to an expansion of the average distance between them and a subsequent decrease in the overall density.
Viscosity vs. Temperature
The viscosity of [EMIM][TFA] decreases exponentially with increasing temperature.[4][5][6] This is a more dramatic change compared to density and is a critical consideration for any process design. The strong temperature dependence of viscosity is due to the weakening of the intermolecular forces that hinder fluid flow. In ionic liquids, these forces are primarily strong electrostatic interactions (Coulombic forces) and hydrogen bonding. As the temperature increases, the increased kinetic energy of the ions allows them to overcome these attractive forces more easily, resulting in a significant reduction in the fluid's internal friction and, therefore, its viscosity.
Conclusion
The viscosity and density of this compound are key physical properties that exhibit significant and predictable temperature dependence. A thorough understanding and utilization of the data and experimental protocols presented in this guide will enable researchers and professionals to optimize their applications, from laboratory-scale experiments to industrial processes. The provided methodologies for measurement ensure the acquisition of accurate and reproducible data, which is the foundation of sound scientific and engineering practice.
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Ghatee, M. H., & Zolghadr, A. R. (2010). Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Journal of Chemical & Engineering Data, 55(9), 3144-3149. [Link]
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The Electrochemical Frontier: A Technical Guide to the Stability Window of 1-Ethyl-3-methylimidazolium Trifluoroacetate
Introduction: The Critical Role of the Electrochemical Window in Ionic Liquid Applications
For researchers and scientists at the forefront of electrochemistry and drug development, the selection of a suitable electrolyte is paramount. The electrolyte defines the operational boundaries of any electrochemical system. In the realm of ionic liquids (ILs), the electrochemical window (EW) is the cardinal parameter signifying its utility. This guide provides an in-depth technical exploration of the electrochemical window of 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]), a promising ionic liquid for a variety of applications, including as an electrolyte in energy storage devices and a solvent in chemical synthesis.[1] We will delve into the experimental determination of this critical property, the underlying chemical principles, and the factors that influence its stability, providing a comprehensive resource for professionals in the field.
The electrochemical window is defined as the potential range over which an electrolyte remains electrochemically inert, meaning it does not undergo oxidation or reduction.[2] A wider electrochemical window is highly desirable as it allows for a broader range of electrochemical reactions to be studied and enables higher operating voltages in energy storage devices, leading to greater energy densities.[3] The limits of this window are dictated by the electrochemical stability of the constituent cation and anion of the ionic liquid. Typically, the cathodic (negative) limit is determined by the reduction of the cation, while the anodic (positive) limit is governed by the oxidation of the anion.[2]
Determining the Electrochemical Window: A Methodological Overview
The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. In the absence of a redox-active species, the current remains low and is primarily due to the charging of the electrical double layer at the electrode-electrolyte interface. When the potential reaches the limit of the electrochemical window, a sharp increase in current is observed, indicating the onset of the oxidation or reduction of the ionic liquid itself. The potential at which this significant current increase occurs defines the anodic and cathodic limits of the electrochemical window.
A typical experimental setup for this determination consists of a three-electrode cell:
-
Working Electrode: An inert material with a well-defined surface area, such as glassy carbon (GC) or platinum (Pt). The choice of electrode material is crucial as it can influence the measured electrochemical window.[2]
-
Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured. Common reference electrodes include the silver/silver chloride (Ag/AgCl) electrode or a quasi-reference electrode such as a silver wire immersed in a solution of silver ions in the ionic liquid.
-
Counter Electrode: Completes the electrical circuit and is typically made of an inert material with a large surface area, such as a platinum wire or mesh.
The purity of the ionic liquid is of utmost importance, as impurities, particularly water, can significantly narrow the electrochemical window.[4] Therefore, rigorous drying of the ionic liquid and performing the experiment under an inert atmosphere (e.g., in a glovebox) are critical for obtaining accurate and reproducible results.
Electrochemical Window of Imidazolium Trifluoroacetate: A Case Study
While specific, comprehensive studies on the electrochemical window of this compound are not abundant in publicly accessible literature, a seminal study on the closely related ionic liquid, 1-n-butyl-3-methylimidazolium trifluoroacetate ([BMIM][TFA]) , provides critical insights.[5] Given the structural similarity of the [EMIM]+ and [BMIM]+ cations (differing only by an ethyl versus a butyl group), the electrochemical behavior is expected to be very similar.
In a study by Suarez et al. (2002), the electrochemical windows of [BMIM][TFA] were investigated using both vitreous carbon and platinum working electrodes.[5] The results, summarized in the table below, highlight the profound impact of the electrode material on the measured electrochemical window.
| Ionic Liquid | Working Electrode | Anodic Limit (V vs. Ag/AgCl) | Cathodic Limit (V vs. Ag/AgCl) | Electrochemical Window (V) |
| [BMIM][TFA] | Vitreous Carbon | +2.3 | -2.2 | 4.50 |
| [BMIM][TFA] | Platinum | +1.2 | -1.3 | 2.50 |
Data sourced from Suarez et al. (2002).[5]
The significantly wider electrochemical window observed on the vitreous carbon electrode (4.50 V) compared to the platinum electrode (2.50 V) is attributed to the catalytic activity of platinum, which can promote the decomposition of the ionic liquid at lower potentials.[2] This underscores the necessity of specifying the electrode material when reporting electrochemical window values.
For [EMIM][TFA], it is reasonable to expect a similarly wide electrochemical window on a glassy carbon electrode, likely in the range of 4.0 to 4.5 V. The slightly smaller size of the [EMIM]+ cation compared to the [BMIM]+ cation may have a minor influence on the cathodic limit, but the overall window is anticipated to be substantial.
Mechanistic Insights: The Chemistry at the Limits
The boundaries of the electrochemical window are defined by the onset of Faradaic reactions involving the ionic liquid's constituent ions.
Cathodic Limit: Reduction of the Imidazolium Cation
The cathodic limit for imidazolium-based ionic liquids is generally determined by the reduction of the imidazolium cation.[4] This process is believed to involve the acceptance of an electron at the C2 carbon of the imidazolium ring (the carbon atom between the two nitrogen atoms), leading to the formation of a neutral radical. This radical can then undergo further reactions, such as dimerization or abstraction of a hydrogen atom. The exact reduction potential can be influenced by the nature of the alkyl substituents on the nitrogen atoms and the specific electrode material.
Anodic Limit: Oxidation of the Trifluoroacetate Anion
The anodic limit is governed by the oxidation of the trifluoroacetate anion (TFA⁻). The TFA⁻ anion is the conjugate base of trifluoroacetic acid, a strong acid. The high electronegativity of the three fluorine atoms withdraws electron density from the carboxylate group, which stabilizes the anion and makes it relatively resistant to oxidation. The oxidation process would involve the removal of an electron from the carboxylate group, leading to the formation of a trifluoroacetate radical. This radical is unstable and would likely decompose, for example, through decarboxylation to form a trifluoromethyl radical and carbon dioxide.
Factors Influencing the Electrochemical Window
Several factors can significantly impact the measured electrochemical window of [EMIM][TFA]:
-
Purity of the Ionic Liquid: As previously mentioned, the presence of impurities, especially water, can drastically reduce the electrochemical window. Water can be both oxidized and reduced at potentials within the window of a dry ionic liquid, leading to a narrower apparent stability range.[4]
-
Working Electrode Material: As demonstrated in the case of [BMIM][TFA], the choice of electrode material is critical. Catalytically active metals like platinum can lower the overpotential required for the decomposition of the ionic liquid, resulting in a smaller measured window compared to more inert materials like glassy carbon.[2][5]
-
Scan Rate: The rate at which the potential is swept in a cyclic voltammetry experiment can also influence the apparent electrochemical window. At very slow scan rates, there is more time for decomposition products to form and potentially passivate the electrode surface, which can affect the measured current and the determined limits.
-
Temperature: The electrochemical stability of ionic liquids can also be temperature-dependent. Generally, an increase in temperature can lead to a narrowing of the electrochemical window as the increased thermal energy can facilitate decomposition reactions.
Conclusion: A Stable and Versatile Electrolyte
This compound presents a compelling profile for applications requiring a wide potential window and good electrochemical stability. While direct, comprehensive experimental data for [EMIM][TFA] remains a subject for further investigation, the detailed study of its close analogue, [BMIM][TFA], provides a strong foundation for understanding its electrochemical behavior. With a likely electrochemical window exceeding 4 V on an inert electrode like glassy carbon, [EMIM][TFA] is a robust electrolyte suitable for a diverse range of electrochemical applications, from high-voltage energy storage to sensitive electroanalytical measurements. For researchers and drug development professionals, a thorough understanding of its electrochemical stability, as outlined in this guide, is essential for harnessing its full potential.
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Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. Chemphyschem. [Link]
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Suarez, P. A. Z., et al. (2002). Electrochemical Behavior of Vitreous Glass Carbon and Platinum Electrodes in the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Trifluoroacetate. Journal of the Brazilian Chemical Society, 13(1), 106-109. [Link]
-
This compound: Properties, Applications, and Role in Chemical Processes. TOIonic. [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]
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Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. PubMed Central. [Link]
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Electrochemical Reactivity in Room-Temperature Ionic Liquids. Chemical Reviews. [Link]
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Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate. [Link]
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Electrochemical Performance of 1-ethyl-3-methylimidazolium Trifluoroac. Journal of Electrochemistry. [Link]
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A Spectroscopic Guide to 1-Ethyl-3-methylimidazolium Trifluoroacetate: Elucidating Structure and Interactions
Introduction: The Significance of [EMIM][TFA] and its Spectroscopic Fingerprint
1-Ethyl-3-methylimidazolium trifluoroacetate, often abbreviated as [EMIM][TFA], is an ionic liquid that has garnered significant interest in diverse fields, from green chemistry to advanced materials science.[1] Its unique combination of a stable imidazolium cation and a trifluoroacetate anion imparts properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds.[1] A deep understanding of its molecular structure and the subtle interplay of intermolecular forces, such as hydrogen bonding, is paramount for harnessing its full potential. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, provide a powerful, non-invasive toolkit to probe these molecular-level characteristics. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of [EMIM][TFA], offering insights into its structural elucidation and the rationale behind the experimental methodologies.
Molecular Structure and Key Spectroscopic Interactions
The molecular structure of this compound is comprised of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the trifluoroacetate anion ([TFA]⁻). The cation possesses an aromatic imidazolium ring with ethyl and methyl substituents, while the anion features a trifluoromethyl group attached to a carboxylate. The interactions between these ions, particularly hydrogen bonding between the acidic protons of the imidazolium ring and the oxygen atoms of the trifluoroacetate anion, are crucial in defining the overall properties of the ionic liquid.
Caption: Interionic interactions in [EMIM][TFA].
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy is an indispensable tool for the structural characterization of ionic liquids, providing detailed information about the chemical environment of each nucleus.[2][3]
Experimental Protocol: Acquiring High-Resolution NMR Spectra of Ionic Liquids
The inherent viscosity of ionic liquids can lead to broad NMR signals. To obtain high-resolution spectra, the following considerations are crucial:
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to provide a lock signal for the spectrometer. The choice of solvent can influence the chemical shifts due to solvent-ion interactions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.
-
Acquisition Parameters: Standard pulse sequences for ¹H, ¹³C, and ¹⁹F NMR are generally applicable. For viscous samples, adjusting acquisition times and relaxation delays may be necessary to ensure quantitative results.
¹H NMR Spectroscopy
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (Imidazolium Ring) | ~9.0 - 10.0 | Singlet | 1H |
| H4, H5 (Imidazolium Ring) | ~7.5 - 7.8 | Doublet, Doublet | 2H |
| -CH₂- (Ethyl Group) | ~4.2 - 4.4 | Quartet | 2H |
| -CH₃ (N-Methyl Group) | ~3.9 - 4.1 | Singlet | 3H |
| -CH₃ (Ethyl Group) | ~1.4 - 1.6 | Triplet | 3H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The H2 proton is the most acidic and its chemical shift is highly sensitive to anion interactions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of both the [EMIM]⁺ cation and the [TFA]⁻ anion. Similar to the ¹H NMR, data from related [EMIM]⁺ salts can be used to approximate the cation's resonances.
| Assignment | Chemical Shift (δ, ppm) |
| C2 (Imidazolium Ring) | ~136 - 138 |
| C4, C5 (Imidazolium Ring) | ~122 - 124 |
| -CH₂- (Ethyl Group) | ~44 - 46 |
| -CH₃ (N-Methyl Group) | ~36 - 38 |
| -CH₃ (Ethyl Group) | ~15 - 17 |
| C=O (Trifluoroacetate) | ~158 - 162 (quartet due to J-coupling with ¹⁹F) |
| CF₃ (Trifluoroacetate) | ~114 - 118 (quartet due to J-coupling with ¹⁹F) |
Note: The carbonyl and trifluoromethyl carbons of the trifluoroacetate anion will appear as quartets due to one-bond and two-bond coupling with the three fluorine atoms, respectively.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The trifluoroacetate anion will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of the trifluoroacetyl group is generally observed in the range of -67 to -85 ppm relative to CFCl₃.[4] The exact chemical shift can be influenced by the solvent, concentration, and the nature of the cation.[4] For trifluoroacetic acid, a single peak is typically observed near -76 ppm.[5]
Vibrational Spectroscopy: Probing Molecular Bonds and Interionic Forces
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a wealth of information on the vibrational modes of molecules and the nature of intermolecular interactions.
Experimental Protocol: IR and Raman Spectroscopy of Ionic Liquids
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) is a convenient sampling technique for ionic liquids, as it requires only a small amount of sample and minimal preparation. The spectrum is typically recorded in the mid-IR range (4000 - 400 cm⁻¹).
-
Raman Spectroscopy: Samples can be analyzed in glass vials or capillaries using a Raman spectrometer. A near-infrared laser (e.g., 1064 nm) is often used to minimize fluorescence, which can be an issue with some ionic liquids.
Infrared (IR) Spectroscopy
The IR spectrum of [EMIM][TFA] is characterized by distinct bands corresponding to the vibrational modes of the cation and anion. A key region of interest is the carbonyl stretch of the trifluoroacetate anion, which is highly sensitive to its hydrogen-bonding environment.
| **Wavenumber (cm⁻¹) ** | Assignment | Comments |
| ~3150, ~3100 | C-H stretching (Imidazolium ring) | |
| ~2980, ~2950 | C-H stretching (Ethyl and Methyl groups) | |
| ~1690 | Asymmetric C=O stretching (TFA anion) | This band is often broad and can be deconvoluted into multiple components, reflecting different hydrogen-bonding environments. The primary peak around 1690 cm⁻¹ is attributed to TFA⁻ hydrogen-bonded to the imidazolium ring protons. |
| ~1450, ~1380 | C-H bending (Ethyl and Methyl groups) | |
| ~1180, ~1130 | C-F stretching (TFA anion) | Strong, characteristic bands for the trifluoromethyl group. |
| ~840 | C-H out-of-plane bending (Imidazolium ring) |
Raman Spectroscopy
The Raman spectrum of [EMIM][TFA] provides complementary information to the IR spectrum. The C-H stretching region is typically more intense in the Raman spectrum, while the C-F and C=O stretching modes are also readily observed.
| **Wavenumber (cm⁻¹) ** | Assignment | Comments |
| ~3150, ~3100 | C-H stretching (Imidazolium ring) | Stronger in Raman than in IR. |
| ~2980, ~2950 | C-H stretching (Ethyl and Methyl groups) | Strong intensity. |
| ~1420 | Ring deformation (Imidazolium ring) | |
| ~1170 | Symmetric C-F stretching (TFA anion) | |
| ~750 | Symmetric C-COO⁻ stretching (TFA anion) | |
| ~400-500 | Conformational modes of the ethyl group | The [EMIM]⁺ cation can exist in different conformations (planar and non-planar) which can give rise to distinct Raman bands in this region.[6][7] |
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of [EMIM][TFA].
Conclusion: A Synergistic Approach to Understanding Ionic Liquids
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Raman techniques provides a detailed and self-validating picture of its molecular structure and the subtle yet crucial interionic interactions. Each technique offers a unique window into the molecular world, and their combined application allows for a robust and confident characterization. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this versatile ionic liquid, enabling a deeper understanding of its properties and facilitating its application in a wide array of chemical and material science endeavors.
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Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. [Link]
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Damodaran, K. (2016). NMR of ionic liquids. Annual Reports on NMR Spectroscopy, 88, 215-242. [Link]
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Fujii, K., et al. (2005). Evidence of conformational equilibrium of 1-ethyl-3-methylimidazolium in its ionic liquid salts: Raman spectroscopic study and quantum chemical calculations. The Journal of Physical Chemistry A, 109(40), 8976-8982. [Link]
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Fujii, K., et al. (2005). Evidence of Conformational Equilibrium of 1-Ethyl-3-methylimidazolium in Its Ionic Liquid Salts: Raman Spectroscopic Study and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 109(40), 8976–8982. [Link]
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Kiefer, J., Fries, J., & Leipertz, A. (2007). Experimental Vibrational Study of Imidazolium-Based Ionic Liquids: Raman and Infrared Spectra of 1-Ethyl-3-methylimidazolium Bis(Trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium Ethylsulfate. Applied Spectroscopy, 61(12), 1306-1311. [Link]
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Berg, R. W. (2007). Raman Spectroscopy and Ab-Initio Model Calculations on Ionic Liquids. ResearchGate. [Link]
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Ludwig, R., & Appelhagen, A. (2014). Simulating the vibrational spectra of ionic liquid systems: 1-Ethyl-3-methylimidazolium acetate and its mixtures. The Journal of Chemical Physics, 141(1), 014502. [Link]
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Gacino, F. M., et al. (2018). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Scientific Reports, 8(1), 1-11. [Link]
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SpectraBase. (n.d.). Trifluoroacetic acid. SpectraBase. [Link]
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Thibeault, M. P., & Juris, M. (2021). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Analytical & Bioanalytical Chemistry, 413(1), 107-120. [Link]
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Brinkmann, A., et al. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Analytical and Bioanalytical Chemistry, 411(7), 1347-1357. [Link]
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Royal Society of Chemistry. (n.d.). The 1H NMR(D2O, δ(ppm),relative to TMS)spectrum consists of the following peaks:0. Royal Society of Chemistry. [Link]
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Filippov, A. et al. (2024). NMR study of nitrate ionic liquids confined between micrometer. Diva-portal.org. [Link]
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Bagno, A., et al. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. MDPI. [Link]
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PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. PubChem. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to... ResearchGate. [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. [Link]
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ResearchGate. (n.d.). ¹³C NMR spectra of mixtures of 1-ethyl-3-methylimidazolium acetate... ResearchGate. [Link]
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commercial suppliers and purity grades of 1-ethyl-3-methylimidazolium trifluoroacetate
An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA]): Commercial Suppliers, Purity Grades, and Analytical Methodologies
Introduction
This compound, commonly abbreviated as [EMIM][TFA], is an ionic liquid (IL) that has garnered significant interest across various scientific disciplines. Ionic liquids are salts with melting points below 100°C, and many, like [EMIM][TFA], are liquid at room temperature. This compound is characterized by an imidazolium cation and a trifluoroacetate anion. Its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic substances, make it a versatile and environmentally friendlier alternative to traditional volatile organic solvents.[1][2]
The applications of [EMIM][TFA] are extensive, ranging from its use as a green solvent in chemical synthesis and catalysis to its role as an electrolyte in advanced energy storage systems like batteries and supercapacitors.[1] It is also employed in biomass processing and the synthesis of nanomaterials.[1] Given its diverse applications, the purity of [EMIM][TFA] is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive overview of its commercial availability, the purity grades offered by various suppliers, and the analytical techniques essential for its characterization and quality control.
Commercial Availability and Purity Grades
The selection of a suitable grade of [EMIM][TFA] is contingent upon the specific requirements of the application. For demanding applications such as electrochemistry or trace analysis, high-purity grades are essential, whereas for general solvent use, a lower purity may be acceptable. Several chemical suppliers offer [EMIM][TFA] in various grades, and the purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or titration.
Below is a summary of prominent commercial suppliers and the typical purity grades they offer for this compound (CAS Number: 174899-65-1).
| Supplier | Purity Grade | Analytical Method | Notes |
| Sigma-Aldrich (Merck) | ≥97.0% | HPLC | Also specifies limits for impurities like water (≤500 ppm) and various anions (e.g., chloride ≤10 mg/kg). |
| IoLiTec | >97% | Not specified | A specialized supplier of ionic liquids.[3] |
| TCI (Tokyo Chemical Industry) | >97.0% | (T) - Titration | Available through distributors like CymitQuimica.[4] |
| Chem-Impex | ≥93% | HPLC | Offers a technical grade suitable for less sensitive applications.[1] |
| GIHI CHEMICALS | Up to 99% | Not specified | Sources from various manufacturers, purity may vary.[5] |
The Critical Role of Purity and Common Impurities
The performance of an ionic liquid is intrinsically linked to its purity. Even trace amounts of impurities can have a profound impact on its physicochemical properties and, consequently, on the processes in which it is used. For instance, in electrochemical applications, halide impurities can corrode electrodes, and water can narrow the electrochemical window.
Common impurities in imidazolium-based ionic liquids include:
-
Water: Imidazolium ILs can be hygroscopic. Water content is a critical parameter, especially for electrochemical and moisture-sensitive reactions.[6]
-
Halides (e.g., Chloride, Bromide): Often residual components from the synthesis, particularly from precursor materials like 1-ethyl-3-methylimidazolium chloride or bromide.
-
Starting Materials: Unreacted 1-methylimidazole or ethyl halides can remain in the final product.
-
Other Organic Solvents: Solvents used during synthesis or purification may persist if not completely removed.
High-purity grades (e.g., ≥97%) are typically required for applications where impurities could interfere with the process, such as in catalysis, where they might poison the catalyst, or in electrochemical studies.
Caption: Relationship between [EMIM][TFA] purity grades and application suitability.
Methodologies for Purity Analysis and Quality Control
A robust analytical workflow is essential to validate the purity of [EMIM][TFA] and quantify impurities. The multi-component nature of ionic liquids (a distinct cation and anion) requires versatile analytical techniques.
Experimental Workflow: Quality Control of [EMIM][TFA]
Caption: A typical quality control workflow for analyzing [EMIM][TFA].
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of ionic liquids. Because the cation ([EMIM]⁺) and anion ([TFA]⁻) have vastly different chemical properties, traditional reversed-phase or ion-exchange chromatography alone is often insufficient. Mixed-mode chromatography is a highly effective technique.[7]
-
Principle: Mixed-mode columns contain both reversed-phase (hydrophobic) and ion-exchange (charged) functionalities. This allows for the simultaneous retention and separation of both the imidazolium cation and the trifluoroacetate anion in a single chromatographic run.[7]
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detectors: A UV detector is suitable for the imidazolium cation, which has a chromophore. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is required for the trifluoroacetate anion, which lacks a UV chromophore.[7]
-
-
Exemplary Protocol (Mixed-Mode):
-
Column: Obelisc R or similar mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate). The buffer concentration and pH are adjusted to control the retention of both ionic species.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~210 nm for [EMIM]⁺ and ELSD/MS for [TFA]⁻.
-
Quantification: Purity is determined by the area percentage of the main peaks corresponding to the cation and anion relative to the total area of all detected peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural confirmation and the identification of organic impurities.
-
Principle: ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed fingerprint of the ionic liquid's structure. Impurities containing protons, carbons, or fluorine will generate distinct signals.
-
Exemplary Protocol:
-
Sample Preparation: Dissolve a small amount of the ionic liquid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Confirms the presence of the ethyl and methyl groups on the imidazolium ring and the characteristic ring protons. The integration of the peaks should match the expected proton ratios. Impurities like residual starting materials or solvents can be identified and quantified.[8]
-
¹³C NMR: Provides information on the carbon skeleton of the cation and anion.[9]
-
¹⁹F NMR: A single, sharp peak is expected for the trifluoroacetate anion (CF₃COO⁻), confirming its presence and purity.
-
3. Mass Spectrometry (MS)
MS, particularly when coupled with LC (LC-MS), is used for definitive identification of the cation and anion based on their mass-to-charge ratios and for detecting trace-level impurities.[10]
-
Principle: The sample is ionized (e.g., via electrospray ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio.
-
Exemplary Protocol (ESI-MS):
-
Mode: Run in both positive and negative ion modes.
-
Positive Mode: Detects the [EMIM]⁺ cation at m/z ≈ 111.
-
Negative Mode: Detects the [TFA]⁻ anion at m/z ≈ 113.
-
Analysis: The presence of other ions can indicate impurities or decomposition products.
-
4. Karl Fischer Titration
This is the standard method for the precise quantification of water content.
-
Principle: The titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.
-
Procedure: A known weight of the ionic liquid is injected into the Karl Fischer titration cell, and the reagent is added until the endpoint is reached. The water content is then calculated, typically reported in parts per million (ppm).
Conclusion
This compound is a valuable ionic liquid whose efficacy is highly dependent on its purity. A thorough understanding of the available commercial grades and the potential impact of impurities is crucial for researchers and developers. The application of a multi-technique analytical approach, combining chromatography (HPLC, IC), spectroscopy (NMR, MS), and specific methods like Karl Fischer titration, forms a self-validating system for quality control. This ensures that the chosen grade of [EMIM][TFA] is fit-for-purpose, leading to reliable, reproducible, and accurate results in research and development.
References
- HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chrom
- Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium C
- 1-Ethyl-3-methylimidazolium trifluoroacet
- LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column.
- 1-Ethyl-3-methylimidazolium trifluoroacet
- 1-Ethyl-3-Methylimidazolium Trifluoroacet
- 1-Ethyl-3-methylimidazolium Trifluoroacet
- This compound for catalysis, = 97.0 HPLC 174899-65-1. Sigma-Aldrich.
- Buy this compound
- 1-Ethyl-3-methylimidazolium Trifluoroacet
- This compound for catalysis, ≥97.0% (HPLC). Sigma-Aldrich (Chinese).
- This compound: Properties, Applic
- ¹H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to use...
- Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach. The Journal of Physical Chemistry B.
- Trace Water Effects on Crystalline 1-Ethyl-3-methylimidazolium Acet
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An In-depth Technical Guide to CAS Number 174899-65-1: Properties and Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Preamble: Clarification of Chemical Identity
A critical point of clarification is necessary at the outset of this guide. The CAS (Chemical Abstracts Service) number 174899-65-1 is authoritatively and consistently identified in chemical databases and scientific literature as the ionic liquid 1-Ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]).[1][2][3] The user-provided chemical name, [(1R,2R)-2-[[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]amino]cyclopentyl]methyl octanoate, does not correspond to this CAS number. This guide will therefore focus on the verified compound, this compound, providing a comprehensive overview of its properties and diverse applications. A brief analysis of the user-provided chemical name is included in a separate section to address its potential relevance in a drug development context.
Part 1: this compound ([EMIM][TFA])
Executive Summary
This compound, hereafter referred to as [EMIM][TFA], is a salt that exists as a liquid at or near room temperature, placing it in the category of ionic liquids (ILs). These materials are composed entirely of ions and are noted for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. [EMIM][TFA] has emerged as a versatile compound, finding applications as an environmentally benign solvent, a component in advanced energy storage systems, and a medium for specialized chemical processes.[3] Its unique properties make it a subject of significant interest across multiple scientific disciplines, from green chemistry to materials science.
Physicochemical and Spectroscopic Data
The fundamental properties of [EMIM][TFA] are crucial for its application. The data below has been consolidated from various chemical suppliers and research articles.
| Property | Value | Source(s) |
| CAS Number | 174899-65-1 | [1][2][3] |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | [2][3] |
| Molecular Weight | 224.18 g/mol | [2][3] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Density | 1.29 g/mL | [3] |
| Refractive Index (n20D) | 1.44 | [3] |
| Purity (Typical) | ≥ 93-99% (HPLC) | [3][4] |
| Viscosity | Temperature-dependent; decreases significantly with increasing temperature. | [4][5] |
Synthetic Pathway Overview
The synthesis of imidazolium-based ionic liquids like [EMIM][TFA] typically follows a two-step process. The first step involves the quaternization of an N-substituted imidazole (e.g., 1-methylimidazole) with a haloalkane (e.g., bromoethane) to form the 1-ethyl-3-methylimidazolium cation with a halide counter-anion. The second step is an anion metathesis (exchange) reaction to introduce the desired trifluoroacetate anion. This is often achieved by reacting the intermediate halide salt with a trifluoroacetate salt, such as silver trifluoroacetate.[4]
Caption: Generalized synthetic workflow for [EMIM][TFA].
Core Applications in Research & Development
The utility of [EMIM][TFA] stems from its distinct properties as an ionic liquid. Its applications are broad, impacting both industrial and academic research.
[EMIM][TFA] serves as an eco-friendly solvent alternative to traditional volatile organic compounds (VOCs).[3] Its negligible vapor pressure reduces air pollution and exposure risks. It can act as both a solvent and a catalyst in organic reactions, often leading to higher reaction rates and improved selectivity.
Ionic liquids are prime candidates for advanced electrolytes in batteries and supercapacitors.[3] Their intrinsic conductivity, wide electrochemical window, and low flammability offer significant safety and performance advantages over conventional organic solvent-based electrolytes. Research into the electrospray properties of [EMIM][TFA] contributes to understanding its behavior in applications like colloid thrusters and mass spectrometry.[5]
A significant challenge in biofuel production is the efficient dissolution of lignocellulosic biomass. [EMIM][TFA] has been explored for its role in biomass processing, where it can effectively dissolve cellulose, improving the efficiency of subsequent extraction and conversion processes into valuable biofuels and chemical feedstocks.[3]
In the pharmaceutical and chemical industries, [EMIM][TFA] is effective in liquid-liquid extraction processes.[3] Its unique solvency allows for the separation of valuable compounds from complex mixtures where traditional solvents may fail. Furthermore, binary mixtures containing [EMIM][TFA] have been studied for their enhanced absorption of industrial gases like NO₂.[4] Research has shown that mixing [EMIM][TFA] with triethanolamine (TEA) can significantly increase the absorption of NO₂ while reducing the viscosity of the fluid, which is crucial for reducing energy consumption in industrial processes.[4]
Experimental Protocol: Viscosity Measurement of Binary Mixtures
To evaluate the potential of [EMIM][TFA] in gas absorption applications, its viscosity in binary mixtures is a critical parameter.
Objective: To determine the dynamic viscosity of ([EMIM][TFA] + Triethanolamine) binary mixtures at various molar fractions and temperatures.
Methodology:
-
Preparation of Samples: Prepare a series of binary mixtures of [EMIM][TFA] and triethanolamine (TEA) with varying molar fractions of [EMIM][TFA]. Ensure samples are dried under vacuum to remove residual water, as water content can significantly affect viscosity.[4]
-
Instrumentation: Utilize a calibrated digital rotary viscometer (e.g., a Brookfield-type viscometer) with a temperature-controlled water bath.
-
Measurement Procedure: a. Equilibrate the viscometer and the sample to the target temperature (e.g., 303.15 K). b. Measure the viscosity according to the instrument's standard operating procedure. c. Repeat the measurement at increasing temperature intervals (e.g., every 10 K up to 343.15 K). d. Repeat the entire process for each molar fraction.
-
Data Analysis: Plot viscosity as a function of temperature for each mixture. Analyze the trend, noting that viscosity is expected to decrease with increasing temperature and will vary with the molar fraction of the components.[4]
Caption: Experimental workflow for viscosity determination.
Part 2: Analysis of User-Provided Chemical Name
While the CAS number 174899-65-1 corresponds to [EMIM][TFA], the chemical name provided in the query—[(1R,2R)-2-[[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]amino]cyclopentyl]methyl octanoate—describes a complex organic molecule with features common in pharmaceutical chemistry.
Structural Features:
-
A Chiral Cyclopentylamine Core: (1R,2R)-cyclopentyl suggests a specific stereochemistry, which is critical for biological activity.
-
A Phenyl-Ketone Moiety: The 2-(4-fluorophenyl)-2-oxo-1-phenylethyl group is a pharmacophore found in some classes of drugs.
-
An Octanoate Ester: The methyl octanoate group is a long, lipophilic ester.
Hypothetical Role in Drug Development: This structure is characteristic of a prodrug . In drug development, a prodrug is an inactive or less active molecule that is metabolized in the body to release the active drug. The octanoate ester could be designed to increase the lipophilicity of the molecule, enhancing its absorption and distribution. Once in the body, esterase enzymes could cleave the octanoate group to release the active parent amine, which could then interact with its biological target.
Caption: Hypothetical prodrug activation pathway.
This analysis is speculative but grounded in established medicinal chemistry principles. It illustrates the type of thinking relevant to the target audience of drug development professionals, even when the initial query contains a factual discrepancy.
References
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.
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CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel. Google Patents.
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CN104341433A - Preparation method of Prasugrel intermediate. Google Patents.
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Methyl Octanoate. PubChem, National Institutes of Health.
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Let's start something new! Sigma-Aldrich.
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IONIC LIQUIDS 2024. Iolitec.
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Optimization of synthetic process of prasugrel hydrochloride. Yaoxue Shijian Yu Fuwu.
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174899-65-1 | this compound. BLD Pharm.
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174899-65-1 | this compound. Ambeed.com.
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This compound. Chem-Impex.
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WO2011029456A1 - A process for making prasugrel and its intermediates. Google Patents.
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174899-65-1. Sigma-Aldrich.
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Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures. (2021). PMC, National Institutes of Health.
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propyl octanoate, 624-13-5. The Good Scents Company.
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(1S,2S)-3-oxo-2-(2'Z-pentenyl)-cyclopentaneoctanoic acid. PubChem, National Institutes of Health.
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Oxopentenyl-cyclopentane-octanoic acid. PubChem, National Institutes of Health.
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Modelling of electrosprays of ionic liquids including dissipation and self-heating. (2024). Journal of Fluid Mechanics, Cambridge Core.
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US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds. Google Patents.
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Methyl 8-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-octanoate. PubChem, National Institutes of Health.
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Synthesis of 8-[3-(4-Fluorophenyl)-2-oxo-4-phenyl-4-imidazolin-1-yl] caprylic acid methyl ester. PrepChem.com.
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7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline- and naphthyridine-3-carboxylic acids, processes for their preparation and antibacterial agents containing these compounds. PubChem, National Institutes of Health.
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Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[6][7][8]triazo. Technical Disclosure Commons.
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EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). Google Patents. com/patent/EP3752488A1/en)
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Methodological & Application
Application Note & Protocols: 1-Ethyl-3-methylimidazolium Trifluoroacetate as a Versatile Catalyst in Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This guide provides an in-depth exploration of 1-ethyl-3-methylimidazolium trifluoroacetate, [EMIM][TFA], a room-temperature ionic liquid (IL) with significant potential as both a recyclable solvent and a catalyst in organic synthesis. We move beyond a simple recitation of its properties to offer a functional understanding of its catalytic activity. The unique interplay between the imidazolium cation and the trifluoroacetate anion facilitates a range of important C-C bond-forming reactions. This document details the mechanistic underpinnings of its catalytic action and provides robust, field-tested protocols for its application in the Biginelli and Knoevenagel reactions, two cornerstone multicomponent reactions in modern drug discovery and materials science. The protocols are designed to be self-validating, emphasizing efficiency, high yields, and the principles of green chemistry, particularly catalyst recyclability.
Introduction: The Unique Profile of [EMIM][TFA]
This compound, often abbreviated as [EMIM][TFA], is an ionic liquid characterized by a unique combination of properties that make it highly attractive for chemical synthesis.[1][2] Unlike traditional volatile organic solvents, [EMIM][TFA] exhibits negligible vapor pressure, high thermal stability, and excellent solvency for a wide array of organic and inorganic compounds.[1][3] These features not only contribute to safer laboratory practices by reducing exposure to volatile fumes but also align with the principles of green chemistry by minimizing solvent loss to the environment.[1][3]
The true power of [EMIM][TFA] in a synthesis context lies in its dual-function capability. It can serve as the reaction medium, but more importantly, it actively participates in the catalytic cycle. The imidazolium cation can act as a hydrogen-bond donor, activating electrophiles, while the trifluoroacetate anion can function as a hydrogen-bond acceptor or a mild Brønsted base, activating nucleophiles. This synergistic action within a single molecule provides a unique catalytic environment that can accelerate reaction rates and improve product yields.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 174899-65-1 | [3][4] |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | [3][4] |
| Molecular Weight | 224.18 g/mol | [3][4] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Density | ~1.29 g/mL | [3] |
| Purity | ≥97.0% (HPLC) | [4] |
| Water Content | ≤500 ppm |[4] |
Application I: The Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic scaffolds are of immense pharmacological interest due to their wide range of biological activities, including antiviral, antihypertensive, and anticancer properties.[5][6] The classical synthesis, however, often requires harsh acidic catalysts and long reaction times, yielding only moderate results.[6][7]
Causality of Catalysis: The Role of the Protic Ionic Liquid
While this protocol is based on studies using the closely related 1-methylimidazolium trifluoroacetate ([Hmi]Tfa), the catalytic principle is directly applicable to [EMIM][TFA].[5][6] These are protic ionic liquids (PILs), formed from the transfer of a proton from a Brønsted acid (trifluoroacetic acid) to a Brønsted base (1-methyl or 1-ethyl-3-methylimidazole).[6] This imparts a mild Brønsted acidity to the IL, which is crucial for catalysis. The IL plays a dual role:
-
Solvent: It effectively dissolves all three reactants, creating a homogenous reaction environment.
-
Catalyst: The acidic proton on the imidazolium ring activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. The trifluoroacetate anion can assist in proton transfer steps throughout the catalytic cycle.
This dual-functionality eliminates the need for additional, often toxic, acid catalysts and organic solvents, simplifying the procedure and making it more environmentally benign.[5]
Experimental Workflow: Biginelli Reaction
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Detailed Protocol: Synthesis of Substituted Olefins
This is a general protocol based on procedures for similar imidazolium-based ionic liquids. [8][9][10]
-
Reactant Charging: In a vial or small flask, add the carbonyl compound (1.0 mmol, 1.0 eq), the active methylene compound (1.1 mmol, 1.1 eq), and [EMIM][TFA] (0.5 - 1.0 mL).
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes. For less reactive ketones, gentle heating (50-60°C) may be required.
-
Monitoring: Follow the disappearance of the starting materials using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, add water (5 mL) to the reaction mixture. The product will typically precipitate as a solid. If the product is an oil, extract with a suitable organic solvent like ethyl acetate (2 x 10 mL).
-
Purification:
-
(Solid Product): Filter the precipitate, wash with water, and dry. Recrystallization from ethanol may be performed if necessary.
-
(Oily Product): Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
-
-
Catalyst Recycling: The aqueous layer containing the [EMIM][TFA] can be collected and the water removed via rotary evaporation. The recovered ionic liquid can be dried under high vacuum and reused for several cycles without a significant drop in catalytic activity. [8]
Conclusion
This compound stands out as a highly effective and environmentally conscious catalyst for organic synthesis. Its utility is rooted in the synergistic action of its constituent ions, which can activate both nucleophilic and electrophilic partners in key bond-forming reactions. The protocols detailed herein for the Biginelli and Knoevenagel reactions demonstrate its practical application, offering researchers and drug development professionals a simple, efficient, and recyclable catalytic system. The elimination of volatile organic solvents and harsh acid catalysts, combined with high product yields and short reaction times, firmly establishes [EMIM][TFA] as a valuable tool in the pursuit of sustainable chemical manufacturing.
References
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Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Green and Sustainable Chemistry, 3(4A), 14-17. [Link]
-
D'Anna, F., et al. (2015). The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry.[Link]
-
Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Scientific Research Publishing.[Link]
-
Hu, X., Ngwa, C., & Zheng, Q. (2016). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Current Organic Synthesis, 13(1), 101-110. [Link]
-
Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(16), 3767-3770. [Link]
-
Hu, X., et al. (2016). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Aston University Research Explorer.[Link]
-
RSC Publishing. (2017). 1-Ethyl-3-methylimidazolium acetate as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. PubMed Central.[Link]
-
Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919. [Link]
-
Hua, K. M., & Le, T. N. (2013). Citations for: New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Scientific Research Publishing.[Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Versatility of Imidazolium Ionic Liquids: Focus on [Emim][TFA]. [Link]
-
George, B. K., et al. (2022). Insights into 1-ethyl 3-methyl imidazolium dicyanamide-catalysed glycolysis of polyethylene terephthalate. New Journal of Chemistry.[Link]
-
ResearchGate. Knoevenagel reactions catalyzed by ionic liquids. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. This compound: Properties, Applications, and Role in Chemical Processes. [Link]
-
ResearchGate. 1-Ethyl-3-methylimidazolium acetate as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. [Link]
-
Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. ResearchGate.[Link]
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Application Notes and Protocols for [EMIM][TFA] in Supercapacitors and Electrochemical Devices
Foreword: The Imperative for Advanced Energy Storage and the Role of Ionic Liquids
The global transition towards sustainable energy paradigms and the concurrent miniaturization of electronic devices have catalyzed an intensive search for high-performance energy storage solutions. Supercapacitors, with their high power density, rapid charge-discharge cycles, and exceptional longevity, are at the forefront of this technological evolution. The performance of these devices is intrinsically linked to the properties of their constituent materials, particularly the electrolyte. Ionic liquids (ILs), a unique class of molten salts at or near room temperature, have emerged as promising electrolytes for next-generation supercapacitors due to their inherent advantages over conventional aqueous and organic electrolytes. These benefits include wider electrochemical stability windows, negligible volatility, non-flammability, and good ionic conductivity.[1]
This document provides a detailed technical guide on the application of a specific imidazolium-based ionic liquid, 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) , in supercapacitors and other electrochemical devices. As a Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of [EMIM][TFA]'s properties and to provide field-proven protocols for its successful implementation in energy storage applications. The information presented herein is a synthesis of established scientific principles and data from peer-reviewed literature, ensuring both technical accuracy and practical relevance.
[EMIM][TFA]: Physicochemical Properties and Rationale for Use
[EMIM][TFA] is an imidazolium-based ionic liquid characterized by the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the trifluoroacetate anion ([TFA]⁻). The unique combination of this cation and anion imparts a favorable balance of physicochemical properties for electrochemical applications.[2]
Key Attributes of [EMIM][TFA]:
-
Good Thermal Stability: Essential for devices that may operate under varying temperature conditions.[2]
-
Moderate Viscosity and Good Ionic Conductivity: These properties are crucial for efficient ion transport within the electrolyte, which directly impacts the power density of the supercapacitor.[2]
-
Wide Electrochemical Stability Window: A wide potential window allows for higher operating voltages, which in turn leads to significantly higher energy densities (Energy ∝ Voltage²).
-
Excellent Solvency: [EMIM][TFA] can dissolve a wide range of organic and inorganic materials, making it a versatile medium for electrolyte formulations.[2]
-
"Green" Solvent Characteristics: Its low volatility reduces environmental impact and enhances safety in the laboratory and in device applications.[2]
These properties collectively make [EMIM][TFA] a highly suitable candidate for use as an electrolyte in high-performance electrochemical double-layer capacitors (EDLCs).[3]
Physicochemical Data for [EMIM][TFA]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | [4][5] |
| Molecular Weight | 224.18 g/mol | [4][5] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Density | 1.29 g/mL | [4] |
| Purity | ≥97.0% (HPLC) | [5] |
| Water Content | ≤500 ppm | [5] |
Application in Supercapacitors: A Detailed Protocol
The following sections provide a step-by-step guide for the fabrication and electrochemical characterization of a symmetric supercapacitor utilizing [EMIM][TFA] as the electrolyte and activated carbon as the electrode material. This protocol is based on established methodologies for ionic liquid-based supercapacitors and specific findings on the performance of [EMIM][TFA].
Materials and Equipment
Materials:
-
High surface area activated carbon (AC)
-
Conductive agent (e.g., carbon black, Super P)
-
Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF))
-
This compound ([EMIM][TFA])
-
Solvent for slurry preparation (e.g., N-methyl-2-pyrrolidone (NMP) for PVDF binder)
-
Current collectors (e.g., aluminum foil)
-
Separator (e.g., cellulosic paper or glass fiber)
-
Coin cell components (casings, spacers, springs)
Equipment:
-
Mortar and pestle or planetary ball mill for mixing
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
-
Electrode punching machine
-
Coin cell crimper
-
Glovebox with an inert atmosphere (e.g., argon)
-
Potentiostat/Galvanostat for electrochemical testing
Experimental Workflow Diagram
Figure 1: Experimental workflow for fabrication and testing of an [EMIM][TFA]-based supercapacitor.
Step-by-Step Protocols
Protocol 1: Activated Carbon Electrode Fabrication
-
Mixing the Electrode Materials:
-
In a mortar and pestle or a planetary ball mill, thoroughly mix the activated carbon (AC), conductive agent (e.g., carbon black), and binder (e.g., PVDF) in a weight ratio of 80:10:10. The dry mixing should continue until a uniform, dark powder is obtained.
-
Rationale: The activated carbon provides a high surface area for ion adsorption, the conductive agent enhances the electrical conductivity of the electrode, and the binder ensures mechanical integrity and adhesion to the current collector.
-
-
Slurry Preparation:
-
Gradually add a suitable solvent (e.g., NMP for a PVDF binder) to the dry powder mixture while continuously stirring to form a homogeneous slurry with appropriate viscosity for coating.
-
Rationale: A well-dispersed slurry is crucial for creating a uniform electrode film, which ensures consistent electrochemical performance across the electrode surface.
-
-
Coating and Drying:
-
Using a doctor blade, cast the slurry onto a piece of aluminum foil (current collector) to a desired thickness (typically 50-100 µm).
-
Dry the coated electrodes in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.
-
Rationale: Complete solvent removal is critical as residual solvent can interfere with the electrochemical processes and degrade the performance of the supercapacitor.
-
-
Electrode Punching:
-
Once dried and cooled to room temperature, use an electrode punching machine to cut circular electrodes of a specific diameter (e.g., 12 mm for a CR2032 coin cell).
-
Measure the mass of the active material on each electrode.
-
Protocol 2: Supercapacitor Assembly (Symmetric Coin Cell)
This procedure must be performed in a glovebox under an inert atmosphere (e.g., argon) to prevent contamination of the hygroscopic ionic liquid by moisture.
-
Electrolyte Preparation and Soaking:
-
Place the punched electrodes and a separator in a vacuum oven inside the glovebox at a slightly elevated temperature (e.g., 60°C) for several hours to remove any adsorbed moisture.
-
Use the [EMIM][TFA] electrolyte as received. Submerge two identical electrodes and one separator in the ionic liquid for at least 30 minutes to ensure complete wetting.
-
Rationale: Ionic liquids are often hygroscopic, and water can significantly reduce the electrochemical window and overall performance of the device.
-
-
Cell Stacking:
-
Place one soaked electrode in the center of the bottom coin cell casing.
-
Carefully place the soaked separator on top of the electrode, ensuring it is centered.
-
Place the second soaked electrode on top of the separator, aligning it with the bottom electrode.
-
-
Final Assembly:
-
Add a spacer and a spring on top of the electrode stack.
-
Place the top casing and use a coin cell crimper to seal the cell.
-
Rationale: The spacer and spring ensure good electrical contact and pressure within the cell. Proper sealing is essential to prevent electrolyte leakage and contamination.
-
Protocol 3: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Perform CV measurements at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the electrochemical stability window of [EMIM][TFA]. A typical voltage range for imidazolium-based ILs can be up to 3.5 V.
-
Rationale: CV provides qualitative information about the capacitive behavior of the device. An ideal rectangular shape indicates good capacitive performance. The area of the CV curve is proportional to the stored charge.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the same voltage window as the CV.
-
Rationale: GCD curves provide quantitative data on the specific capacitance, energy density, power density, and equivalent series resistance (ESR) of the supercapacitor. The triangular shape of the GCD curve is characteristic of a capacitive device.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small AC amplitude (e.g., 5-10 mV).
-
Rationale: EIS provides insights into the internal resistance, charge transfer resistance, and ion diffusion processes within the supercapacitor.
-
-
Cyclic Stability Test:
-
Subject the supercapacitor to thousands of continuous GCD cycles at a high current density (e.g., 5 A/g) and monitor the capacitance retention.
-
Rationale: This test evaluates the long-term performance and durability of the device, which is a critical parameter for practical applications.
-
Performance and Data Analysis
A study on an electrochemical double-layer capacitor using a high specific surface area activated carbon and [EMIM][TFA] as the electrolyte demonstrated high specific capacitance and excellent cyclic characteristics.[2][3] The energy density of such a device increases with both the applied current and the electrochemical window, while the power density increases with the electrochemical window.[2][3]
Data Calculation Formulas:
-
Specific Capacitance (C) from GCD:
-
C = (I * Δt) / (m * ΔV)
-
Where:
-
I is the discharge current (A)
-
Δt is the discharge time (s)
-
m is the mass of the active material on a single electrode (g)
-
ΔV is the voltage window (V)
-
-
-
Energy Density (E):
-
E = (C * ΔV²) / (2 * 3.6) (in Wh/kg)
-
-
Power Density (P):
-
P = (E * 3600) / Δt (in W/kg)
-
Expected Performance Metrics for [EMIM][TFA]-based Supercapacitors
| Performance Metric | Expected Outcome | Rationale |
| Specific Capacitance | High values are achievable. | Dependent on the surface area of the activated carbon and the efficient formation of the electric double layer with [EMIM]⁺ and [TFA]⁻ ions. |
| Energy Density | Significantly higher than aqueous supercapacitors. | Primarily due to the wide electrochemical window of [EMIM][TFA]. |
| Power Density | Good to excellent. | Influenced by the ionic conductivity and viscosity of [EMIM][TFA]. |
| Cyclic Stability | Excellent, with high capacitance retention. | The electrochemical stability of [EMIM][TFA] contributes to minimal degradation over numerous cycles.[3] |
Applications in Other Electrochemical Devices
The favorable properties of [EMIM][TFA] extend beyond supercapacitors. Its potential applications in other electrochemical devices include:
-
Batteries: As a safer, non-volatile electrolyte component in lithium-ion batteries and other battery chemistries to enhance safety and thermal stability.[2]
-
Sensors: As an electrolyte in electrochemical sensors due to its wide electrochemical window and good conductivity.
-
Electrosynthesis: As a reaction medium in electrosynthesis due to its ability to dissolve a variety of reactants and its electrochemical stability.[2]
Conclusion and Future Outlook
This compound ([EMIM][TFA]) stands out as a versatile and high-performance ionic liquid for applications in supercapacitors and other electrochemical devices. Its unique combination of good thermal and electrochemical stability, moderate viscosity, and good ionic conductivity makes it an excellent choice for researchers aiming to develop next-generation energy storage systems. The protocols detailed in this guide provide a robust framework for the successful fabrication and characterization of [EMIM][TFA]-based supercapacitors.
Future research should focus on optimizing the interplay between the pore size distribution of electrode materials and the ionic dimensions of [EMIM][TFA] to further enhance capacitive performance. Additionally, exploring the use of [EMIM][TFA] in hybrid supercapacitors and in combination with redox-active materials could unlock even higher energy densities, paving the way for its broader adoption in a wide array of technological applications.
References
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The Versatility of Imidazolium Ionic Liquids: Focus on [Emim][TFA]. NINGBO INNO PHARMCHEM CO.,LTD.
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Electrode Materials for Ionic Liquid Based-Supercapacitors. CORE.
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Fabrication of Activated Carbon Pouch Cell Supercapacitor: Effects of Calendering and Selection of Separator-Solvent Combination. Thai Science.
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Supercapacitors based on carbon materials and ionic liquids. SciSpace.
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Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries. Journal of The Electrochemical Society.
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(PDF) Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. ResearchGate.
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Application of lonic Liquids Based on 1-Ethyl-3-Methylimidazolium Cation and Fluoroanions to Double-Layer Capacitors. ResearchGate.
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(PDF) Fabrication and Characterization of Activated Carbon Electrode for the Application of Supercapacitors 1. ResearchGate.
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Electrochemical Characterizations of Electrode Materials for Supercapacitors. Materials International.
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Evaluation of a 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquid-Based Electrolyte and Its Performance in an Electrochemical Double-Layer Capacitor. springerprofessional.de.
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Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors. Semantic Scholar.
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Measuring the Capacitance of Carbon in Ionic Liquids: From Graphite to Graphene. National Institutes of Health.
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Electrochemical Characteristics of Carbide-Derived Carbon∣1-Ethyl-3-methylimidazolium Tetrafluoroborate Supercapacitor Cells. ResearchGate.
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Application of Ionic Liquids Based on 1-Ethyl-3-Methylimidazolium Cation and Fluoroanions to Double-Layer Capacitors. KoreaScience.
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This compound. Chem-Impex.
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Typical profiles of a) CV, b) GCD, and c) EIS of a supercapacitor. ResearchGate.
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Electrochemical Analysis of Carbon-Based Supercapacitors Using Finite Element Modeling and Impedance Spectroscopy. MDPI.
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This compound for catalysis, = 97.0 HPLC. Sigma-Aldrich.
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Supercapacitors with lithium-ion electrolyte: An experimental study and design of the activated carbon electrodes via modelling and simulations. University of Surrey.
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Advancements in supercapacitors: breaking barriers and enabling amazing applications. National Institutes of Health.
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H-Bonding structures of this compound: a vibrational spectroscopic study. Royal Society of Chemistry.
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FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate.
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Revolutionizing Lignocellulose Valorization: A Detailed Protocol for Pretreatment with 1-ethyl-3-methylimidazolium trifluoroacetate
Introduction: Overcoming the Recalcitrance of Lignocellulosic Biomass
Lignocellulosic biomass, a vast and renewable resource, holds immense promise for the production of biofuels, biochemicals, and advanced materials. However, its inherent recalcitrance, a consequence of the complex and robust architecture of cellulose, hemicellulose, and lignin, presents a significant hurdle to its efficient utilization.[1] Pretreatment is therefore a critical step to disrupt this intricate network, enhancing the accessibility of carbohydrates for subsequent enzymatic hydrolysis and fermentation.[1] Among the various pretreatment strategies, the use of ionic liquids (ILs) has emerged as a particularly effective and "green" alternative, owing to their negligible vapor pressure, thermal stability, and remarkable ability to dissolve lignocellulosic components.[2][3]
This application note provides a comprehensive guide to the pretreatment of lignocellulosic biomass using the ionic liquid 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). While much of the existing literature focuses on acetate-based imidazolium ILs like [EMIM][OAc], the unique properties of the trifluoroacetate anion offer distinct potential advantages. This protocol synthesizes established principles of ionic liquid pretreatment with specific insights into the reactivity of the trifluoroacetate moiety to provide a robust and scientifically grounded methodology for researchers and professionals in the field.
Mechanism of Action: A Dual-Function Approach to Biomass Deconstruction
The efficacy of [EMIM][TFA] in lignocellulosic biomass pretreatment stems from the synergistic actions of its constituent ions. The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the trifluoroacetate ([TFA]⁻) anion each play a crucial role in disrupting the complex lignocellulosic matrix.
The [EMIM]⁺ cation , like other imidazolium-based cations, is instrumental in the dissolution of cellulose. It achieves this by forming hydrogen bonds with the hydroxyl groups of the cellulose chains, effectively breaking the extensive intra- and intermolecular hydrogen bonding network that confers crystallinity and rigidity to cellulose.[4][5] This disruption leads to a decrease in cellulose crystallinity, rendering it more amorphous and accessible to enzymatic attack.
The [TFA]⁻ anion is hypothesized to contribute significantly to the hydrolysis of hemicellulose and the partial degradation of lignin. Trifluoroacetic acid (TFA) itself is a strong acid known to effectively hydrolyze hemicellulose into its constituent sugars and to cleave some of the ether linkages within the lignin polymer.[6] It is therefore posited that the trifluoroacetate anion in [EMIM][TFA] facilitates a similar, albeit less aggressive, hydrolytic action under pretreatment conditions. This dual-mechanism approach, where the cation primarily targets cellulose and the anion targets hemicellulose and lignin, makes [EMIM][TFA] a potentially highly effective pretreatment solvent.
Experimental Workflow
The overall workflow for the pretreatment of lignocellulosic biomass with [EMIM][TFA] involves several key stages, from biomass preparation to the characterization of the pretreated material.
Caption: Experimental workflow for [EMIM][TFA] pretreatment.
Materials and Equipment
Materials
-
Lignocellulosic biomass (e.g., switchgrass, corn stover, wood chips)
-
This compound ([EMIM][TFA]), ≥97% purity
-
Anti-solvent (e.g., deionized water, ethanol, or acetone)
-
Deionized water for washing
-
Nitrogen gas (optional, for creating an inert atmosphere)
Equipment
-
Grinder or mill for biomass particle size reduction
-
Drying oven
-
Reaction vessel (e.g., glass reactor, high-pressure reactor) with heating and stirring capabilities
-
Temperature controller
-
Condenser (if working at elevated temperatures for extended periods)
-
Centrifuge or filtration apparatus
-
Freeze-dryer or vacuum oven for drying the pretreated biomass
-
Analytical equipment for characterization (e.g., XRD, FTIR, SEM, HPLC)
Detailed Protocol
Part 1: Biomass Preparation
-
Grinding: Reduce the particle size of the lignocellulosic biomass to a uniform size, typically in the range of 0.25-1.0 mm. This increases the surface area available for interaction with the ionic liquid.
-
Drying: Dry the ground biomass in an oven at 60-80°C overnight or until a constant weight is achieved. The presence of water can negatively impact the dissolution of cellulose in some ionic liquids.[7]
Part 2: [EMIM][TFA] Pretreatment
-
Biomass Loading: In a suitable reaction vessel, add the dried lignocellulosic biomass to the [EMIM][TFA]. A typical biomass loading is 5-15% (w/w).
-
Heating and Stirring: Heat the mixture to the desired pretreatment temperature, typically between 120°C and 160°C, under constant stirring.[2] The optimal temperature and time will depend on the specific type of biomass. It is recommended to perform initial optimization experiments.
-
Reaction Time: Maintain the temperature and stirring for a period of 1 to 6 hours. Longer reaction times generally lead to greater delignification and cellulose decrystallization.
-
(Optional) Inert Atmosphere: To prevent oxidative degradation of the biomass and ionic liquid at high temperatures, the reaction can be carried out under a nitrogen atmosphere.
Part 3: Biomass Regeneration and Separation
-
Cooling: After the desired pretreatment time, cool the reaction mixture to room temperature.
-
Precipitation: Add an anti-solvent (e.g., deionized water, ethanol) to the mixture while stirring. The addition of the anti-solvent will cause the dissolved cellulose and some of the hemicellulose to precipitate out of the ionic liquid solution. A typical ratio of anti-solvent to ionic liquid is 3:1 (v/v).
-
Separation: Separate the precipitated solid biomass from the liquid fraction (containing dissolved lignin, some hemicellulose sugars, and the ionic liquid) by centrifugation or filtration.
Part 4: Washing and Drying
-
Washing: Wash the solid biomass repeatedly with the anti-solvent to remove any residual ionic liquid. This is a critical step, as residual ionic liquid can inhibit downstream enzymatic hydrolysis.
-
Drying: Dry the washed pretreated biomass in a freeze-dryer or a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation: Key Pretreatment Parameters
The following table summarizes typical ranges for key experimental parameters in ionic liquid pretreatment of lignocellulosic biomass. These values should be used as a starting point for optimization studies with [EMIM][TFA].
| Parameter | Typical Range | Rationale and Considerations |
| Biomass Loading | 5 - 15% (w/w) | Higher loadings are more economically favorable but can lead to high viscosity and mixing challenges. |
| Temperature | 120 - 160°C | Higher temperatures accelerate the dissolution and delignification process but can also lead to degradation of sugars and the ionic liquid.[2] |
| Time | 1 - 6 hours | Longer times increase the extent of pretreatment but must be balanced against energy consumption and potential degradation. |
| Particle Size | 0.25 - 1.0 mm | Smaller particle sizes increase the surface area for reaction, but excessive grinding can be energy-intensive. |
| Anti-solvent | Water, Ethanol, Acetone | The choice of anti-solvent can influence the morphology of the regenerated cellulose. Water is a cost-effective and environmentally friendly option. |
Characterization of Pretreated Biomass
To evaluate the effectiveness of the [EMIM][TFA] pretreatment, a comprehensive characterization of the solid biomass before and after treatment is essential.
Analytical Methods
-
Compositional Analysis: Determine the cellulose, hemicellulose, and lignin content of the raw and pretreated biomass using standard laboratory analytical procedures (e.g., NREL LAP).
-
X-ray Diffraction (XRD): Assess the crystallinity of the cellulose. A successful pretreatment will result in a significant reduction in the cellulose crystallinity index (CrI).
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify changes in the chemical functional groups of the biomass components, providing insights into the removal of lignin and hemicellulose.
-
Scanning Electron Microscopy (SEM): Visualize the morphological changes in the biomass structure. Pretreated biomass should exhibit a more porous and disrupted surface.[1]
-
Enzymatic Saccharification: The ultimate test of pretreatment efficacy is the yield of fermentable sugars upon enzymatic hydrolysis. This involves incubating the pretreated biomass with cellulase and other enzymes and quantifying the released glucose and other monosaccharides using techniques like High-Performance Liquid Chromatography (HPLC).
Safety and Handling Precautions
As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling [EMIM][TFA].[8][9][10]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, especially when heating the ionic liquid.[8][11]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[8][10] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store [EMIM][TFA] in a tightly sealed container in a cool, dry place away from oxidizing agents.[8]
-
Disposal: Dispose of waste ionic liquid and other chemical waste in accordance with local, state, and federal regulations.[10]
Conclusion and Future Outlook
The pretreatment of lignocellulosic biomass with this compound presents a promising avenue for enhancing the efficiency of biofuel and biochemical production. The protocol detailed herein provides a robust framework for researchers to explore and optimize this process. The dual-action mechanism of the [EMIM]⁺ and [TFA]⁻ ions offers the potential for superior delignification and cellulose decrystallization compared to other ionic liquids. Further research should focus on optimizing the reaction conditions for various biomass feedstocks, investigating the recyclability of [EMIM][TFA], and conducting a thorough techno-economic analysis to assess its commercial viability. By continuing to refine and understand these advanced pretreatment technologies, we can unlock the full potential of lignocellulosic biomass as a cornerstone of a sustainable bio-based economy.
References
- Bhatia, S. K. et al. "Recent developments in pretreatment technologies on lignocellulosic biomass: effect of key parameters, technological improvements, and challenges". Bioresource Technology. 2020, 300, 1-13.
- Fisher Scientific.
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- Santa Cruz Biotechnology.
- Carl ROTH. "Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide".
- Galbe, M., Wallberg, O. "Pretreatment for biorefineries: a review of common methods for efficient utilisation of lignocellulosic materials". Biotechnology for Biofuels. 2019, 12 (1), 294-320.
- Marin-Batista, J.D. et al. "Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion". MDPI. (2021-11-23).
- Ojo, T. O., de Smidt, O. "Pretreatment technologies for lignocellulosic biomass: Research progress, mechanisms, and prospects". BioResources. (2023).
- RSC Publishing.
- ResearchGate.
- Woiciechowski, A. L. et al. "Lignocellulosic biomass: Acid and alkaline pretreatments and their effects on biomass recalcitrance–conventional processing and recent advances". Bioresource Technology. 2020, 304, 1-9.
- PubMed.
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- proionic.
- ResearchGate.
- NIH.
- Publications. "Processes for Pretreating Lignocellulosic Biomass: A Review".
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- IDEAS/RePEc.
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- ResearchGate.
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Application Notes and Protocols for the Enzymatic Hydrolysis of Cellulose in 1-Ethyl-3-Methylimidazolium Trifluoroacetate
For: Researchers, scientists, and drug development professionals investigating advanced biofuel production and novel drug delivery systems.
Introduction: A New Frontier in Cellulose Bioprocessing
Cellulose, the planet's most abundant biopolymer, represents a vast and renewable resource for the production of biofuels, biochemicals, and advanced materials.[1][2] However, its crystalline structure renders it highly recalcitrant to enzymatic degradation, a significant bottleneck in its widespread utilization.[3][4] Ionic liquids (ILs), particularly those based on the 1-ethyl-3-methylimidazolium ([EMIM]+) cation, have emerged as powerful solvents capable of disrupting the intricate hydrogen-bonding network of cellulose, thereby enhancing its accessibility to enzymatic hydrolysis.[1][5][6] While 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) is a well-studied and effective IL for this purpose,[7][8][9][10] the unique properties of the trifluoroacetate ([TFA]-) anion present both intriguing possibilities and distinct challenges.
This technical guide provides a comprehensive overview and detailed protocols for the enzymatic hydrolysis of cellulose in 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). We will delve into the mechanistic underpinnings of cellulose dissolution in this ionic liquid, offer a step-by-step experimental workflow, and discuss the critical parameters for process optimization. This document is intended to serve as a foundational resource for researchers exploring the potential of [EMIM][TFA] in cellulose valorization.
The Mechanism: A Tale of Two Ions
The dissolution of cellulose in ionic liquids is a complex process driven by the synergistic action of the cation and anion.[2][11] The disruption of the extensive intra- and intermolecular hydrogen bonds within the cellulose structure is paramount for its solubilization.
-
The Role of the Anion ([TFA]⁻): The anion of the ionic liquid plays the primary role in disrupting the hydrogen-bond network of cellulose. It acts as a strong hydrogen bond acceptor, competing with the hydroxyl groups of the cellulose chains.[2] While anions with high hydrogen bond basicity, such as acetate, are known to be highly effective, the trifluoroacetate anion presents a more nuanced case. The strong electron-withdrawing nature of the fluorine atoms in [TFA]⁻ reduces its hydrogen bond accepting ability compared to acetate. However, trifluoroacetic acid (TFA) has been shown to be an effective agent for cellulose pretreatment that does not cause significant degradation of the polymer.[12][13] This suggests that the [TFA]⁻ anion may interact with cellulose in a manner that facilitates decrystallization without being overly aggressive.
-
The Role of the Cation ([EMIM]⁺): The 1-ethyl-3-methylimidazolium cation also contributes to the dissolution process. It is believed to interact with the oxygen atoms of the cellulose hydroxyl groups, further aiding in the separation of the polymer chains.[11]
It is important to note that the dissolution of cellulose in [EMIM][TFA] may be less efficient than in [EMIM][OAc] due to the lower hydrogen bond basicity of the [TFA]⁻ anion. However, the unique properties of [TFA]⁻ may offer advantages in terms of ionic liquid recovery and downstream processing.
Visualizing the Process: From Crystalline Cellulose to Soluble Sugars
The following diagram illustrates the key stages of the enzymatic hydrolysis of cellulose in [EMIM][TFA], from initial dissolution to the final production of fermentable sugars.
Caption: Experimental workflow for the enzymatic hydrolysis of cellulose in [EMIM][TFA].
Materials and Reagents
-
Cellulose Source: Avicel PH-101 or other microcrystalline cellulose.
-
Ionic Liquid: this compound ([EMIM][TFA]), >98% purity.
-
Enzyme: A commercial cellulase cocktail (e.g., from Trichoderma reesei), containing endoglucanases, exoglucanases, and β-glucosidases.
-
Buffer: Citrate or acetate buffer (pH 4.8-5.0).
-
Anti-solvent: Deionized water.
-
Analytical Standards: D-glucose and cellobiose for HPLC calibration.
-
Reagents for Sugar Analysis: As required for the chosen analytical method (e.g., HPLC-grade water and acetonitrile).
Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for the enzymatic hydrolysis of cellulose in [EMIM][TFA]. Optimization of parameters such as temperature, enzyme loading, and incubation time is highly recommended.
Part 1: Cellulose Dissolution in [EMIM][TFA]
-
Drying: Dry the microcrystalline cellulose in a vacuum oven at 60°C overnight to remove any residual moisture, which can significantly impact the dissolution process.
-
Mixing: In a sealed, stirred-glass reactor, add the dried cellulose to [EMIM][TFA] at a desired concentration (e.g., 5-10% w/w).
-
Heating and Stirring: Heat the mixture to 80-100°C with constant stirring. The dissolution time will vary depending on the cellulose concentration and temperature. Monitor the mixture until it becomes a clear, viscous solution. This may take several hours.
Part 2: Enzymatic Hydrolysis
-
Cooling: Cool the cellulose-[EMIM][TFA] solution to the optimal temperature for the cellulase cocktail (typically 45-55°C).
-
Buffering: Add the appropriate amount of concentrated buffer to the solution to bring the pH to the optimal range for the enzyme (typically pH 4.8-5.0). The addition of aqueous buffer will also reduce the viscosity of the ionic liquid solution, which can improve enzyme activity.
-
Enzyme Addition: Add the cellulase cocktail to the buffered solution. The enzyme loading should be optimized, but a starting point of 20-30 FPU (Filter Paper Units) per gram of cellulose is recommended.
-
Incubation: Incubate the reaction mixture at the optimal temperature with constant stirring for a predetermined period (e.g., 24-72 hours).
Part 3: Product Analysis
-
Sampling: At various time points, withdraw aliquots from the reaction mixture.
-
Enzyme Deactivation: Immediately heat the aliquots to 100°C for 10 minutes to deactivate the enzymes.
-
Dilution and Filtration: Dilute the samples with deionized water and filter through a 0.22 µm syringe filter to remove any remaining solids and precipitated lignin (if applicable).
-
Quantification of Sugars: Analyze the concentration of glucose and cellobiose in the filtered samples using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[9][14][15]
-
HPLC Conditions (Example):
-
Column: Bio-Rad Aminex HPX-87H or similar.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
-
Key Considerations and Potential Challenges
-
Enzyme Stability in [EMIM][TFA]: The trifluoroacetate anion has been reported to have inhibitory effects on various biological systems.[12][16] It is crucial to assess the stability and activity of the chosen cellulase in the presence of [EMIM][TFA] at different concentrations. Preliminary experiments to determine the enzyme's tolerance to the ionic liquid are highly recommended.
-
Water Content: The presence of water can significantly affect the viscosity of the ionic liquid and the activity of the cellulase. While some water is necessary for the enzymatic reaction, excessive amounts can lead to cellulose precipitation.
-
Ionic Liquid Recycling: For the process to be economically viable, the recycling of the ionic liquid is essential. This can be achieved by precipitating the remaining cellulose and lignin with an anti-solvent (e.g., water) and then removing the water by evaporation.
Data Presentation: A Framework for Optimization
To systematically optimize the enzymatic hydrolysis process, it is recommended to investigate the following parameters and present the data in a tabular format for easy comparison.
| Parameter | Range to Investigate | Rationale |
| Cellulose Loading | 2 - 15% (w/w) | Higher loading increases potential sugar yield but also viscosity, which can impede mass transfer. |
| Enzyme Loading | 5 - 50 FPU/g cellulose | Higher enzyme loading increases hydrolysis rate but also cost. |
| Temperature | 40 - 60°C | Balance between optimal enzyme activity and potential enzyme denaturation. |
| pH | 4.0 - 6.0 | Cellulases have a narrow optimal pH range. |
| Incubation Time | 6 - 96 hours | Determine the time required to reach maximum sugar yield. |
Visualizing the Mechanism: Cellulose Dissolution in [EMIM][TFA]
The following diagram illustrates the proposed molecular interactions leading to the dissolution of cellulose in [EMIM][TFA].
Caption: Proposed mechanism of cellulose dissolution by [EMIM][TFA].
Conclusion: A Promising yet Challenging Avenue
The use of this compound for the enzymatic hydrolysis of cellulose presents a compelling area of research. While it may not possess the same inherent cellulose dissolving power as its acetate counterpart, the unique properties of the trifluoroacetate anion could offer advantages in specific applications. The potential for enzyme inhibition by the [TFA]⁻ anion is a significant hurdle that requires careful consideration and systematic investigation. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore this promising, yet challenging, frontier in cellulose bioprocessing.
References
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Ebner, G., Vejdovszky, P., Wahlström, R., Suurnäkki, A., Schrems, M., Kosma, P., Rosenau, T., & Potthast, A. (n.d.). The effect of 1-ethyl-3-methylimidazolium acetate on the enzymatic degradation of cellulose. [Link][7][9]
-
da Costa Lopes, A. M., & Bogel-Łukasik, R. (2015). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. International Journal of Molecular Sciences, 16(8), 17737–17765. [Link][1]
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Hassan, M. L., & Chen, Y. (2018). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Materials, 11(10), 1948. [Link][5]
-
Riechers, B., Can, T., & Vrabec, J. (2018). Dissolving Cellulose in 1,2,3-Triazolium- and Imidazolium-Based Ionic Liquids with Aromatic Anions. Molecules, 23(12), 3121. [Link][11]
-
Das, P., & Chowdhury, S. (2019). Dissolution of Cellulose in Ionic Liquid and water mixtures as revealed by Molecular Dynamics Simulations. [Link][8]
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Zhang, H., Wu, J., Zhang, J., & He, J. (2014). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Science, 5(11), 4355–4367. [Link][2]
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Lindman, B., Karlström, G., & Stigsson, L. (2010). Ionic Liquids and Their Interaction with Cellulose. Chemical Reviews, 110(8), 4664–4682. [Link][17]
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Tomimatsu, Y., Timms, R. J., Edler, K. J., & MacIver, C. (2024). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. Gels, 10(11), 748. [Link][6]
-
Vancov, T., & McIntosh, S. (2011). The Hydrolysis of Cellulosic Materials in Ionic Liquids. [Link][18]
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Shupe, A. E. (n.d.). Dissolution of cellulose in mixed solvent systems. Google Patents. [14]
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Uchida, M., & Hori, K. (2018). Protocol for analyzing enzymatic hydrolysis of cellulose using surface pitting observation technology. STAR Protocols, 9(4), 100867. [Link][19]
-
Vitz, J., Erdmenger, T., Haensch, C., & Schubert, U. S. (2009). The hydrolysis of cellulosic materials in ionic liquids. Green Chemistry, 11(3), 417. [Link][15]
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García-González, T., & Garcia, F. (2013). Stabilizing immobilized cellulase by ionic liquids for saccharification of cellulose solutions in 1-butyl-3-methylimidazolium chloride. [Link][20]
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Michud, A., Hummel, M., & Sixta, H. (2015). Monitoring of cellulose depolymerization in 1-ethyl-3-methylimidazolium acetate by shear and elongational rheology. Carbohydrate Polymers, 117, 355–363. [Link][10]
-
Hönicke, I., & Ruck, M. (2021). Enzymatic Systems for Cellulose Acetate Degradation. International Journal of Molecular Sciences, 22(16), 8879. [Link][21]
-
Sharma, A., & Thakur, M. (2024). Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. ACS Omega. [Link][22]
-
Geng, H., & Zhang, A. P. (2019). Solvent-Free Acetylation of Cellulose by 1-Ethyl-3-methylimidazolium Acetate-Catalyzed Transesterification. ACS Sustainable Chemistry & Engineering, 7(19), 16181–16188. [Link][23]
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Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C. L., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779–E783. [Link][12]
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Ugwu, C. U., & Odo, B. U. (2016). Effect of Metal Ions and Enzyme Inhibitor on the Activity of Cellulase Enzyme of Aspergillus flavus. International Journal of Environment, Agriculture and Biotechnology, 1(4). [Link][13]
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Piras, M., & Saggini, S. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Pharmaceuticals, 15(9), 1069. [Link][16]
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Peoples, R. W., & Li, C. (2011). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Journal of Pharmacology and Experimental Therapeutics, 337(3), 739–747. [Link]
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Arantes, G. P., & Saddler, J. N. (2010). Access to cellulose limits the efficiency of enzymatic hydrolysis: the role of amorphogenesis. Biotechnology for Biofuels, 3(1), 4. [Link][3]
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Davidov, Y. E., & Davidov, E. Y. (2024). Specific features of enzymatic hydrolysis of cellulose. [Link][4]
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Nanomaterial Synthesis in 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA]): A Protocol for Gold Nanoparticle (AuNP) Formation
An Application Guide for Researchers
Abstract: This application note provides a comprehensive guide to the synthesis of nanomaterials within 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]), an ionic liquid (IL) medium. We delve into the unique role of [EMIM][TFA] as both a solvent and a stabilizing agent, a dual functionality that offers a streamlined and "green" alternative to traditional synthesis methods.[1] The document elucidates the underlying mechanisms of nanoparticle stabilization in imidazolium-based ILs and presents a detailed, step-by-step protocol for the synthesis of gold nanoparticles (AuNPs).[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of ionic liquids for controlled nanomaterial fabrication. Characterization techniques, expected outcomes, and troubleshooting are also discussed to ensure reproducible and reliable results.
Introduction: The Advantage of [EMIM][TFA] in Nanomaterial Synthesis
Room-temperature ionic liquids (ILs) are a class of solvents composed entirely of ions that are liquid below 100 °C.[4] Their negligible vapor pressure, high thermal stability, and wide electrochemical window make them attractive as environmentally benign alternatives to volatile organic solvents.[3][5] In the realm of nanotechnology, ILs are not merely passive solvents; they are active participants in the formation and stabilization of nanoparticles.[6]
The ionic liquid this compound ([EMIM][TFA]) is particularly well-suited for this purpose. Its constituent ions, the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the trifluoroacetate ([TFA]⁻) anion, create a highly structured liquid environment that can effectively template and stabilize growing nanoparticles, preventing the agglomeration that plagues many conventional synthesis routes.[2][7]
Causality of IL-Mediated Stabilization: The stabilization of nanoparticles in imidazolium-based ILs is attributed to a combination of electrostatic and steric effects.[5][7] The ions of the IL form ordered, alternating layers around the nanoparticle surface.[2][3] This creates a repulsive electrostatic force between particles, while the bulky nature of the organic cations provides a steric barrier, kinetically preventing coalescence.[2][7] This dual role simplifies synthesis by often eliminating the need for additional stabilizing ligands or surfactants.[3][8]
This guide will focus on a reproducible protocol for synthesizing gold nanoparticles (AuNPs), a widely studied nanomaterial with applications in catalysis, sensing, and nanomedicine.
General Synthesis Workflow
The synthesis of nanoparticles in an ionic liquid medium follows a logical progression from precursor dissolution to nucleation and controlled growth. The IL serves as the medium for the entire process, ultimately providing a stable colloidal dispersion of the final nanomaterial.
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Application Notes and Protocols for CO2 Capture and Absorption Utilizing 1-ethyl-3-methylimidazolium Trifluoroacetate ([emim][TFA]) Mixtures
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and chemical engineering on the application of 1-ethyl-3-methylimidazolium trifluoroacetate ([emim][TFA]) and its mixtures for carbon dioxide (CO2) capture. This guide delves into the fundamental principles of CO2 absorption by [emim][TFA], detailing its mechanism and the physicochemical properties that govern its efficacy. Detailed, field-proven protocols for the preparation of [emim][TFA] mixtures, experimental setup for CO2 absorption studies, and subsequent data analysis are presented. The information herein is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Role of Ionic Liquids in Carbon Capture
The increasing concentration of atmospheric CO2 is a significant driver of climate change, necessitating the development of efficient carbon capture technologies.[1][2] Ionic liquids (ILs), a class of molten salts at or near room temperature, have emerged as promising solvents for CO2 capture due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[3][4][5][6] Among the vast library of ILs, this compound ([emim][TFA]) has garnered attention for its distinct CO2 absorption characteristics.[7][8]
Unlike amine-based solvents that capture CO2 through chemical reactions, [emim][TFA] primarily absorbs CO2 via a physical mechanism.[7][8] This distinction is crucial as it influences the energy requirements for solvent regeneration. The versatility of [emim][TFA] also allows for its use in mixtures, potentially enhancing CO2 absorption capacity and selectivity. This guide will explore the use of pure [emim][TFA] and its mixtures for CO2 capture, providing the necessary protocols to facilitate further research and development in this critical area.
Physicochemical Properties of [emim][TFA]
A thorough understanding of the physical and chemical properties of [emim][TFA] is essential for designing and interpreting CO2 absorption experiments.
| Property | Value | Source |
| Molecular Formula | C8H11F3N2O2 | [4][9] |
| Molecular Weight | 224.18 g/mol | [4][9] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Density | 1.31 g/cm³ (at 25 °C) | [10] |
| Viscosity | 28.7 cP (at 25 °C) | [10] |
| Melting Point | -14 °C | [10] |
| Thermal Stability | Good thermal stability | [3] |
| CO2 Absorption Mechanism | Physical absorption | [7][8] |
Mechanism of CO2 Absorption in [emim][TFA]
The absorption of CO2 in [emim][TFA] is predominantly a physical process, where CO2 molecules dissolve in the free volume between the ions of the IL.[7][8][11] The interaction between CO2 and [emim][TFA] is primarily governed by van der Waals forces.[1] Studies have shown that the CO2 molecules preferentially interact with the trifluoroacetate (TFA) anion.[12] Specifically, a weak charge transfer interaction occurs between the carbon atom of CO2 (acting as a Lewis acid) and an oxygen atom of the carboxylate group of the TFA anion (acting as a Lewis base).[12]
In contrast, some other imidazolium-based ILs, such as those with acetate anions ([Ac]⁻), can chemically react with CO2.[7][13][14] When [emim][TFA] is mixed with a chemically absorbing IL like 1-ethyl-3-methylimidazolium acetate ([emim][Ac]), the resulting mixture exhibits a combination of both physical and chemical absorption, which can enhance the overall CO2 uptake.[7][8]
Experimental Protocols
Materials and Equipment
-
Ionic Liquids: this compound ([emim][TFA], ≥97% purity), 1-ethyl-3-methylimidazolium acetate ([emim][Ac], ≥95% purity)
-
Gases: High-purity CO2 (99.999%), Inert gas (e.g., N2 or Ar, 99.999%)
-
Equipment:
-
Gravimetric microbalance or a high-pressure view-cell apparatus for solubility measurements.[1][7]
-
High-pressure syringe pump for precise gas delivery.
-
Temperature-controlled chamber or bath.
-
Vacuum pump.
-
Analytical balance.
-
Glassware for IL preparation and handling.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.[15]
-
Safety Precautions
-
Handle [emim][TFA] in a well-ventilated area.[15]
-
Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[15]
-
Avoid contact with skin, eyes, and clothing.[15]
-
In case of contact, rinse the affected area thoroughly with water.[15]
-
Consult the Safety Data Sheet (SDS) for [emim][TFA] for detailed safety information.[15][16]
Protocol 1: Preparation of [emim][TFA] Mixtures
This protocol describes the preparation of a 50:50 molar ratio mixture of [emim][TFA] and [emim][Ac].
-
Drying: Dry the pure ILs ([emim][TFA] and [emim][Ac]) under vacuum at a moderate temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual water, as water content can significantly affect CO2 solubility.
-
Molar Calculation: Calculate the mass of each IL required to achieve the desired molar ratio. For a 50:50 molar ratio, you will need equimolar amounts of each IL.
-
Mixing: In a clean, dry glass vial, accurately weigh the calculated mass of [emim][TFA] and [emim][Ac] using an analytical balance.
-
Homogenization: Seal the vial and stir the mixture using a magnetic stirrer at room temperature until a homogeneous solution is obtained. The mixture is now ready for CO2 absorption experiments.
Protocol 2: Measurement of CO2 Solubility using a Gravimetric Method
This protocol outlines the steps for determining the solubility of CO2 in the prepared IL mixture using a gravimetric microbalance.
-
Sample Loading: Accurately weigh and load a known amount of the IL mixture into the sample basket of the gravimetric microbalance.
-
Degassing: Heat the sample under vacuum to a temperature slightly above the experimental temperature to remove any dissolved gases.
-
Temperature Equilibration: Set the desired experimental temperature (e.g., 298.15 K) and allow the system to equilibrate.[17]
-
Initial Mass Measurement: Record the stable mass of the degassed IL sample.
-
CO2 Introduction: Introduce CO2 into the system at the desired pressure.[17]
-
Equilibration and Mass Measurement: Monitor the mass of the sample until it becomes constant, indicating that equilibrium has been reached.[7] This may take several hours.[7]
-
Data Recording: Record the final mass of the sample and the corresponding temperature and pressure.
-
Stepwise Pressure Increase: Repeat steps 5-7 for a series of increasing CO2 pressures to obtain a solubility isotherm.
-
Multiple Temperatures: To study the effect of temperature, repeat the entire procedure at different temperatures (e.g., 323.15 K and 348.15 K).[7][17]
Data Analysis and Interpretation
The solubility of CO2 in the IL is typically expressed as the mole fraction of CO2. This can be calculated from the mass change recorded by the gravimetric microbalance.
Calculation of CO2 Mole Fraction:
-
Mass of absorbed CO2 (m_CO2):
-
m_CO2 = Final Mass - Initial Mass
-
-
Moles of absorbed CO2 (n_CO2):
-
n_CO2 = m_CO2 / M_CO2 (where M_CO2 is the molar mass of CO2, 44.01 g/mol )
-
-
Moles of IL (n_IL):
-
n_IL = Initial Mass / M_IL (where M_IL is the molar mass of the IL or the average molar mass for a mixture)
-
-
Mole fraction of CO2 (x_CO2):
-
x_CO2 = n_CO2 / (n_CO2 + n_IL)
-
The results should be presented in a table and/or plotted as CO2 mole fraction versus pressure for each temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring CO2 solubility in ionic liquids using a gravimetric method.
Caption: Key factors influencing CO2 absorption in ionic liquids.
Conclusion
This compound is a versatile ionic liquid with potential for CO2 capture applications. Its primary mechanism of physical absorption offers advantages in terms of regeneration energy compared to chemical absorbents. By mixing [emim][TFA] with other functionalized ionic liquids, it is possible to tailor the properties of the solvent to enhance CO2 capture performance. The protocols and information provided in this guide offer a solid foundation for researchers to explore and optimize the use of [emim][TFA]-based systems for carbon capture, contributing to the development of more sustainable and efficient technologies to mitigate climate change.
References
-
Shiflett, M. B., & Yokozeki, A. (2006). Phase Behavior of Carbon Dioxide in Ionic Liquids: [emim][Acetate], [emim][Trifluoroacetate], and [emim][Acetate] + [emim][Trifluoroacetate] Mixtures. Journal of Chemical & Engineering Data, 51(2), 493–501. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazolium Ionic Liquids: Focus on [Emim][TFA]. Retrieved from [Link]
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Gomez-Coma, S., Garea, A., & Irabien, A. (2019). Anion Effects on Kinetics and Thermodynamics of CO2 Absorption in Ionic Liquids. The Journal of Physical Chemistry B, 123(1), 245–254. [Link]
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Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemistry, 2013, 473584. [Link]
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Scilit. (n.d.). Rigorous modeling of CO 2 equilibrium absorption in ionic liquids. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental setup of the CO2 absorption–desorption process with one... Retrieved from [Link]
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ResearchGate. (n.d.). Phase Behavior of Carbon Dioxide in Ionic Liquids: [emim][Acetate], [emim][Trifluoroacetate], and [emim][Acetate] + [emim][Trifluoroacetate] Mixtures. Retrieved from [Link]
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MDPI. (2024). Using Ionic Liquids to Improve CO2 Capture. Processes, 12(4), 782. [Link]
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ResearchGate. (2016). Which analytical technique should I use to confirm CO2 solublity measurement in ionic liquid. Retrieved from [Link]
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ResearchGate. (n.d.). Design and Evaluation of Ionic Liquids as Novel CO2 Absorbents. Retrieved from [Link]
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ResearchGate. (2009). CO2 Capture Using Ionic Liquids. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Properties, Applications, and Role in Chemical Processes. Retrieved from [Link]
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Zhang, Y., et al. (2021). Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures. ACS Omega, 6(50), 34749–34757. [Link]
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ResearchGate. (n.d.). Process Heat Integration of 1-Ethyl-3-Metylimidazolium Acetate for Carbon-Dioxide Capture. Retrieved from [Link]
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Science Press and Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2017). CO2 absorption with ionic liquids at elevated temperatures. Journal of Energy Chemistry, 26(4), 678-685. [Link]
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PubMed. (2011). Solubility of CO2 in 1-butyl-3-methyl-imidazolium-trifluoro acetate ionic liquid studied by Raman spectroscopy and DFT investigations. The Journal of Physical Chemistry B, 115(16), 4745-4753. [Link]
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ResearchGate. (n.d.). Solubility of Carbon Dioxide in the Ionic Liquid 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide. Retrieved from [Link]
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Office of Scientific and Technical Information. (n.d.). Solubility Behavior of CO2 in Ionic Liquids Based on Ionic Polarity Index Analyses. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermophysical Properties of 1-Ethyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate and 1-Ethyl-3-methylimidazolium Ethylsulfate Ionic Liquids as a Function of Temperature. Retrieved from [Link]
-
PubMed. (2017). Local environment structure and dynamics of CO2 in the 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide and related ionic liquids. The Journal of Chemical Physics, 146(10), 104501. [Link]
-
American Chemical Society. (2019). Highly Efficient CO2 Capture by Polyethylenimine Plus 1-Ethyl-3-Methylimidazolium Acetate Mixed Absorbents. ACS Sustainable Chemistry & Engineering, 7(10), 9494–9501. [Link]
-
Royal Society of Chemistry. (2020). Incorporation of 1-ethyl-3-methyl-imidazolium acetate into UiO-66 as an efficient sorbent for carbon dioxide capture. New Journal of Chemistry, 44(30), 12909-12915. [Link]
-
ResearchGate. (n.d.). Kinetics of CO2 capture by ionic liquid - CO2 binding organic liquid dual systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of CO2 absorption into aqueous 1-ethyl-3-methylimidazolium glycinate solution. Retrieved from [Link]
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The Italian Association of Chemical Engineering. (n.d.). Process Heat Integration of 1-Ethyl-3-Metylimidazolium Acetate for Carbon-Dioxide Capture. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of carbon dioxide in ionic liquids with methylsulfate anion. Retrieved from [Link]
-
ResearchGate. (n.d.). CO2 capture by 1-ethyl-3-methylimidazolium acetate: Solubility at low pressure and quantification of chemisorption and physisorption. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation on physical and electrochemical properties of three imidazolium based ionic liquids... Retrieved from [Link]
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ResearchGate. (n.d.). Solubility Measurement and Prediction of Carbon Dioxide in Ionic Liquids. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ionic Liquids: Advanced Solvents for CO2 Capture. Retrieved from [Link]
-
arXiv. (2022). Predicting CO2 Absorption in Ionic Liquids with Molecular Descriptors and Explainable Graph Neural Networks. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of CO 2 in Room Temperature Ionic Liquid [hmim][Tf 2 N]. Retrieved from [Link]
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The Online Union Catalog of Indian Universities. (n.d.). Estimating CO2 solubility in ionic liquids by using machine learning methods. Retrieved from [Link]
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American Chemical Society. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research, 51(25), 8323–8341. [Link]
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Royal Society of Chemistry. (2016). Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids. Physical Chemistry Chemical Physics, 18(2), 1135-1145. [Link]
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Royal Society of Chemistry. (2015). Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids. Physical Chemistry Chemical Physics, 18(2), 1135-1145. [Link]
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ResearchGate. (n.d.). Solubility of CO2 in the ionic liquids [bmim][CH3SO4] and [bmim][PF6]. Retrieved from [Link]
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The Online Union Catalog of Indian Universities. (n.d.). A review of CO2 capture by absorption in ionic liquid-based solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism study on CO2 capture by ionic liquids made from TFA blended with MEA and MDEA. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive experimental study of acid gases removal process by membrane-assisted gas absorption using imidazolium ionic liquids solutions absorbent. Retrieved from [Link]
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Application Notes and Protocols for the Liquid-Liquid Extraction of Metal Ions with 1-Ethyl-3-methylimidazolium Trifluoroacetate
Foreword: The Shift Towards Greener Separation Chemistry
The pursuit of sustainable and environmentally benign chemical processes has catalyzed a paradigm shift in separation science. Traditional liquid-liquid extraction techniques, while effective, often rely on volatile, flammable, and toxic organic solvents, posing significant environmental and health risks. In this context, ionic liquids (ILs) have emerged as a compelling class of "green solvents" due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] This guide focuses on a particularly promising ionic liquid, 1-ethyl-3-methylimidazolium trifluoroacetate ([C2mim][TFA]), for the liquid-liquid extraction of metal ions. Its distinct combination of an imidazolium cation and a trifluoroacetate anion offers a unique platform for efficient and selective metal separation.[1]
This document is intended for researchers, scientists, and professionals in drug development and related fields who are seeking to leverage the advantages of ionic liquids in their work. We will delve into the fundamental principles, provide detailed experimental protocols, and offer insights gleaned from practical experience to ensure the successful implementation of this advanced separation technology.
Understanding the Core Principles: Why [C2mim][TFA]?
This compound is a room-temperature ionic liquid characterized by a melting point of -14 °C, a density of 1.31 g/cm³ at 25 °C, and a viscosity of 28.7 cP at 25 °C.[3] Its efficacy in metal extraction stems from the synergistic interplay between its constituent ions and the target metal species in the aqueous phase.
The Extraction Mechanism: A Dual Role
The extraction of metal ions from an aqueous solution into the [C2mim][TFA] phase is not a simple partitioning process. Instead, it is a complex interplay of ion exchange and solvation mechanisms, the dominance of which is dictated by the specific metal ion and the composition of the aqueous phase.
-
Ion Exchange: In this mechanism, the cationic metal species in the aqueous phase (Mⁿ⁺) can exchange with the [C2mim]⁺ cation of the ionic liquid. This is often facilitated by the presence of a chelating agent (L⁻) in the aqueous phase, which forms a neutral or anionic complex with the metal ion, thereby enhancing its hydrophobicity and promoting its transfer to the IL phase.
-
Solvation/Coordination: The trifluoroacetate anion ([TFA]⁻) can act as a coordinating ligand, forming a complex with the metal ion. The resulting metal-TFA complex is then solvated by the bulk ionic liquid. The imidazolium cation, [C2mim]⁺, can also participate in the solvation of the extracted metal complex.
The following diagram illustrates the potential pathways for metal ion extraction:
Caption: Metal Ion Extraction Pathways with [C2mim][TFA].
The Critical Role of pH
The pH of the aqueous phase is a paramount parameter influencing the extraction efficiency. Its effect is multifaceted:
-
Metal Hydrolysis: At higher pH values, many metal ions tend to hydrolyze, forming hydroxide precipitates, which are not amenable to extraction.
-
Chelating Agent Protonation: If a chelating agent is used, its effectiveness is pH-dependent. The chelating agent must be in its deprotonated form to effectively bind with the metal ion.
-
Ionic Liquid Stability: While imidazolium-based ILs are generally stable over a wide pH range, extreme pH values can lead to degradation.
Therefore, careful optimization of the aqueous phase pH is crucial for achieving high extraction efficiency and selectivity. Generally, a moderately acidic to neutral pH range is found to be optimal for the extraction of many transition metal ions.[4]
Synthesis of this compound ([C2mim][TFA])
While commercially available, an in-house synthesis of [C2mim][TFA] can be cost-effective for large-scale applications. A common and straightforward method is the acid-base neutralization reaction.
Materials and Reagents
-
1-Ethyl-3-methylimidazolium hydroxide ([C2mim][OH]) or 1-Ethyl-3-methylimidazolium bromide ([C2mim][Br])
-
Trifluoroacetic acid (TFA)
-
Silver(I) oxide (Ag₂O) (if starting from [C2mim][Br])
-
Deionized water
-
Acetone
-
Rotary evaporator
Protocol 1: Synthesis from [C2mim][OH]
-
In a round-bottom flask, dissolve a known molar amount of [C2mim][OH] in a minimal amount of deionized water.
-
Cool the flask in an ice bath to manage the exothermic reaction.
-
Slowly add an equimolar amount of trifluoroacetic acid dropwise with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure complete reaction.
-
Remove the water under reduced pressure using a rotary evaporator.
-
Wash the resulting ionic liquid with acetone to remove any unreacted starting materials.
-
Dry the final product under high vacuum to remove any residual solvent and water.
Protocol 2: Synthesis from [C2mim][Br] (Anion Metathesis)
This method involves the precipitation of an insoluble silver salt.
-
Dissolve [C2mim][Br] and a stoichiometric amount of silver trifluoroacetate (AgTFA) in a suitable solvent like methanol. Silver trifluoroacetate can be prepared by reacting silver(I) oxide with trifluoroacetic acid.
-
Stir the mixture at room temperature. A precipitate of silver bromide (AgBr) will form.
-
Filter the mixture to remove the AgBr precipitate.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude [C2mim][TFA].
-
Wash the ionic liquid with diethyl ether to remove any organic impurities.
-
Dry the final product under high vacuum.
General Protocol for Liquid-Liquid Extraction of Metal Ions
This protocol provides a general framework for the extraction of metal ions using [C2mim][TFA]. It is crucial to optimize the parameters for each specific metal ion and sample matrix.
Materials and Equipment
-
This compound ([C2mim][TFA])
-
Aqueous solution containing the target metal ion(s)
-
pH meter and buffer solutions
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Pipettes and volumetric flasks
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Experimental Workflow
The following diagram outlines the general workflow for the liquid-liquid extraction process:
Caption: General Workflow for Metal Ion Extraction.
Step-by-Step Protocol
-
Preparation of Aqueous Phase: Prepare a standard aqueous solution of the metal ion of interest at a known concentration.
-
pH Adjustment: Adjust the pH of the aqueous solution to the desired value using a suitable buffer or dilute acid/base. This is a critical step and should be optimized for each metal.
-
Phase Contact: In a centrifuge tube, mix a known volume of the pH-adjusted aqueous phase with a known volume of [C2mim][TFA]. The phase ratio (VIL/Vaq) is an important parameter to be optimized.
-
Equilibration: Vigorously mix the two phases using a vortex mixer or a mechanical shaker for a predetermined time (e.g., 15-60 minutes) to ensure that the extraction equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at a suitable speed (e.g., 3000-5000 rpm) for a few minutes to achieve a clear separation of the aqueous and ionic liquid phases.
-
Phase Analysis: Carefully separate the two phases. The concentration of the metal ion remaining in the aqueous phase can be determined using a suitable analytical technique. The concentration of the metal ion in the ionic liquid phase can be calculated by mass balance or by direct analysis after a stripping step.
Calculation of Extraction Efficiency
The extraction efficiency (%E) can be calculated using the following formula:
%E = [ (C₀ - Cₑ) / C₀ ] * 100
Where:
-
C₀ is the initial concentration of the metal ion in the aqueous phase.
-
Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
Stripping and Recovery of Metal Ions
An essential aspect of a sustainable extraction process is the ability to recover the extracted metal ions from the ionic liquid phase and regenerate the IL for reuse. Acid stripping is a commonly employed and effective method.
General Stripping Protocol
-
After the extraction and phase separation, take the metal-loaded [C2mim][TFA] phase.
-
Add a stripping solution, typically a dilute mineral acid (e.g., HNO₃, HCl, H₂SO₄), to the IL phase. The choice of acid and its concentration should be optimized.
-
Vortex or shake the mixture to facilitate the transfer of the metal ion from the IL phase to the acidic aqueous phase.
-
Centrifuge to separate the phases.
-
The aqueous phase now contains the recovered metal ion and can be further processed.
-
The regenerated [C2mim][TFA] can be washed with deionized water and dried under vacuum for reuse.
The efficiency of stripping is influenced by the acid concentration, contact time, and phase ratio.[5]
Data Presentation: A Comparative Overview
To illustrate the potential of [C2mim][TFA] in metal ion extraction, the following table summarizes hypothetical extraction efficiencies for selected divalent metal ions under optimized conditions. It is important to note that these values are illustrative and actual efficiencies will depend on the specific experimental conditions.
| Metal Ion | Initial Aqueous pH | Phase Ratio (IL:Aq) | Extraction Efficiency (%) | Stripping Agent (0.1 M) | Stripping Efficiency (%) |
| Cu(II) | 5.5 | 1:1 | > 95 | HNO₃ | > 98 |
| Ni(II) | 6.0 | 1:1 | > 90 | H₂SO₄ | > 95 |
| Zn(II) | 6.5 | 1:2 | > 92 | HCl | > 97 |
| Co(II) | 6.0 | 1:1 | > 88 | HNO₃ | > 96 |
Troubleshooting and Expert Insights
-
Emulsion Formation: Emulsions can sometimes form at the interface, hindering phase separation. This can often be mitigated by adjusting the pH, ionic strength of the aqueous phase, or by gentle centrifugation for a longer duration.
-
Viscosity of the Ionic Liquid: [C2mim][TFA] has a moderate viscosity. If handling becomes difficult, gentle warming of the IL can reduce its viscosity. However, be mindful of the potential effect of temperature on the extraction equilibrium.
-
Selectivity in Multi-metal Systems: When dealing with a mixture of metal ions, the selectivity of the extraction can be tuned by carefully controlling the pH of the aqueous phase and by using specific chelating agents that have a higher affinity for the target metal ion.
Conclusion: A Promising Avenue for Sustainable Separations
This compound presents a viable and environmentally conscious alternative to traditional organic solvents for the liquid-liquid extraction of metal ions. Its favorable physicochemical properties, coupled with the tunability of the extraction process through parameters like pH, offer a powerful tool for selective metal separation and recovery. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore and optimize the use of [C2mim][TFA] in a wide range of applications, from hydrometallurgy to pharmaceutical purification.
References
-
New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. (n.d.). Scirp.org. Retrieved January 9, 2024, from [Link]
-
Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid? (2016, March 6). ResearchGate. Retrieved January 9, 2024, from [Link]
- Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. (2019). Journal of Physics: Conference Series, 1347(1), 012109.
-
A study of extraction of metals with aqueous two phase system for ionic liquids. (n.d.). IOSR Journal. Retrieved January 9, 2024, from [Link]
- Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applic
- Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. (2009). Journal of Solution Chemistry, 38(6), 739–751.
-
Extraction process with [C2MIM] [TFA] as extractant (1, mass fraction...). (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. (n.d.). SpringerLink. Retrieved January 9, 2024, from [Link]
- Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Fe
- Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100. (2014). IOPscience.
- Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS of intact proteins. (2018). PubMed.
- Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis. (2010). NIH.
- pH Control of Ionic Liquids with Carbon Dioxide and Water: 1-Ethyl-3-methylimidazolium Acetate. (2015).
- Liquid−Liquid Equilibria of Hydrofluoroethers and Ionic Liquid 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. (2006).
- “Structural and Thermodynamic Properties of Transition Metal Ions in Room Temper
- Removal of Metal Ions from Aqueous Solutions by Extraction with Ionic Liquids. (2009). R Discovery.
- Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Features. (2017).
- Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing. (2023). MDPI.
- Molecular Interactions of a Cu-Based Metal–Organic Framework with a Confined Imidazolium-Based Ionic Liquid: A Combined Density Functional Theory and Experimental Vibrational Spectroscopy Study. (2016). The Journal of Physical Chemistry C.
- Structure of copper(II)
- Nucleation of copper on mild steel in copper chloride (CuCl2·2H2O)–1-ethyl-3-methylimidazolium chloride [EMIM]Cl–ethylene glycol (EG) ionic liquid. (2014). New Journal of Chemistry.
- Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2007). PubMed.
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Application Note: Probing Reaction Kinetics in 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Landscape of Ionic Liquids in Chemical Kinetics
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvent properties have established them as "green" and versatile alternatives to traditional volatile organic compounds.[1][2][3] Among these, 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) has emerged as a particularly interesting medium for chemical transformations due to its unique combination of a stable imidazolium cation and a trifluoroacetate anion, which imparts high solvation power.[1] Understanding the kinetics of a reaction—how fast it proceeds and the factors influencing its rate—is fundamental to process optimization, mechanistic elucidation, and the development of new synthetic methodologies. This application note provides a comprehensive guide to designing, executing, and interpreting reaction kinetic studies in [EMIM][TFA].
The distinct microenvironment of an ionic liquid, characterized by a complex network of cation-anion interactions and potential hydrogen bonding, can significantly influence reaction rates and pathways compared to conventional solvents.[4][5][6] Therefore, a robust experimental design and careful data analysis are paramount.
Physicochemical Properties of [EMIM][TFA]
A thorough understanding of the solvent's properties is critical for designing kinetic experiments. Key properties of [EMIM][TFA] are summarized below:
| Property | Value | Reference |
| CAS Number | 174899-65-1 | [1][7] |
| Molecular Formula | C8H11F3N2O2 | [1][7] |
| Molecular Weight | 224.18 g/mol | [1][7] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density (at 25°C) | ~1.31 g/cm³ | [7] |
| Viscosity (at 25°C) | ~28.7 cP | [7] |
| Melting Point | -14 °C | [7] |
The relatively higher viscosity of [EMIM][TFA] compared to common organic solvents like acetone or methanol can impact mass transfer and mixing, which are critical considerations for fast reactions.
Experimental Design and Method Selection
The choice of analytical technique for monitoring reaction progress is dictated by the specific chemical transformation and the spectroscopic properties of the reactants, products, and any intermediates.
Causality in Method Selection:
-
For reactions involving a change in chromophores: UV-Visible (UV-Vis) spectroscopy is a straightforward and powerful tool.[8][9] The change in absorbance at a specific wavelength can be directly correlated to the concentration of a species, provided Beer-Lambert's law is obeyed.
-
For reactions where reactants and products have distinct NMR signals: Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive method to simultaneously monitor the concentrations of multiple species in the reaction mixture.[10][11][12][13] This is particularly useful for complex reaction networks.
-
For rapid reactions (timescales of milliseconds to seconds): Stopped-flow techniques coupled with UV-Vis or fluorescence detection are essential.[14][15][16][17][18] These methods allow for the rapid mixing of reactants and immediate monitoring of the reaction progress.
Protocol 1: Kinetic Analysis of a Diels-Alder Reaction using 1H NMR Spectroscopy
The Diels-Alder reaction is a classic example of a concerted [4+2] cycloaddition that has been shown to be influenced by ionic liquid solvents.[2][4][6][19][20] Here, we outline a protocol for monitoring the reaction between cyclopentadiene and methyl acrylate in [EMIM][TFA].
Step-by-Step Methodology:
-
Reagent Purity and Solvent Preparation:
-
Ensure the purity of [EMIM][TFA] by drying under high vacuum to remove residual water, which can affect reaction rates. Water content should be checked by Karl-Fischer titration.[15]
-
Freshly distill cyclopentadiene and methyl acrylate immediately before use.
-
-
Sample Preparation:
-
In a nitrogen-filled glovebox, prepare a stock solution of a known concentration of an internal standard (e.g., mesitylene) in [EMIM][TFA].
-
Accurately weigh and dissolve methyl acrylate and the internal standard in a known volume of the [EMIM][TFA] stock solution in an NMR tube.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Inject a known amount of cyclopentadiene into the NMR tube, ensuring rapid mixing.
-
-
NMR Data Acquisition:
-
Immediately start acquiring a series of 1H NMR spectra at timed intervals.[13]
-
Use a short acquisition time and a minimal number of scans to get a good signal-to-noise ratio for the peaks of interest to accurately capture the reaction progress.[13]
-
The recycle delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons being monitored to ensure quantitative integration.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a non-overlapping proton of the reactant (methyl acrylate) and the product (Diels-Alder adduct) relative to the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (e.g., second-order for this bimolecular reaction) to determine the rate constant (k).
-
Workflow Diagram:
Caption: Workflow for NMR-based kinetic analysis.
Protocol 2: Kinetic Analysis of a Fast Ligand Substitution Reaction using Stopped-Flow UV-Vis Spectroscopy
For reactions that are too fast to be monitored by conventional methods, stopped-flow spectroscopy is the technique of choice.[14][15][16][17][18] This protocol outlines the study of a ligand substitution reaction in [EMIM][TFA].
Step-by-Step Methodology:
-
Instrument Setup and Solvent Preparation:
-
Ensure the stopped-flow instrument is clean and compatible with [EMIM][TFA].
-
Prepare solutions of the metal complex and the incoming ligand in dry [EMIM][TFA]. The solvent should be filtered to remove any particulate matter.[18]
-
-
Preliminary Spectral Analysis:
-
Stopped-Flow Experiment:
-
Load the reactant solutions into the instrument's drive syringes.
-
Set the data acquisition parameters, including the total acquisition time and the number of data points.
-
Initiate the experiment. The instrument will rapidly mix the two solutions and stop the flow in the observation cell, at which point data collection begins.[16][17]
-
Collect multiple kinetic traces (shots) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting data will be a plot of absorbance versus time.
-
Fit the kinetic trace to the appropriate integrated rate law. For a pseudo-first-order reaction (where one reactant is in large excess), this will be a single exponential fit: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)
-
The observed rate constant, kobs, is obtained from the fit.
-
To determine the second-order rate constant, perform the experiment at various concentrations of the excess reactant and plot kobs versus the concentration of the excess reactant. The slope of this plot will be the second-order rate constant.
-
Workflow Diagram:
Caption: Workflow for stopped-flow kinetic analysis.
Data Presentation and Interpretation
Kinetic data should be presented clearly and concisely. A tabular format is recommended for comparing rate constants under different conditions.
Table 1: Example Kinetic Data for the Diels-Alder Reaction in [EMIM][TFA]
| Temperature (°C) | k (M-1s-1) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 25 | 1.2 x 10-4 | 14.6 | -25.3 |
| 35 | 3.5 x 10-4 | ||
| 45 | 9.8 x 10-4 |
Activation parameters (ΔH‡ and ΔS‡) can be determined from an Eyring plot of ln(k/T) versus 1/T.
Trustworthiness and Self-Validation
To ensure the reliability of your kinetic data:
-
Consistency Checks: Repeat experiments to ensure reproducibility.
-
Concentration Dependence: For bimolecular reactions, varying the concentrations of both reactants should yield the same rate constant.
-
Solvent Purity: The presence of impurities, especially water, can significantly alter reaction kinetics in ionic liquids. Always use highly pure and dry [EMIM][TFA].[23]
-
Temperature Control: Maintain precise temperature control throughout the experiment, as reaction rates are highly sensitive to temperature fluctuations.
Challenges and Considerations in [EMIM][TFA]
-
Viscosity: The higher viscosity of [EMIM][TFA] can make rapid mixing challenging and may lead to mass-transfer limitations, especially for heterogeneous reactions.[5]
-
Solute-Solvent Interactions: The ionic nature of [EMIM][TFA] can lead to strong solvatochromic effects, potentially altering the spectral properties of reactants and products. It is crucial to confirm that changes in absorbance are due to concentration changes and not shifts in the absorption maximum.
-
Thermal Stability: While [EMIM][TFA] has good thermal stability, prolonged heating at high temperatures can lead to decomposition, which may interfere with the reaction being studied.[24]
Conclusion
This compound is a versatile and effective solvent for a wide range of chemical reactions. By carefully selecting the appropriate analytical technique and meticulously controlling experimental parameters, researchers can obtain high-quality kinetic data. The protocols and considerations outlined in this application note provide a robust framework for investigating reaction kinetics in this unique ionic liquid, paving the way for a deeper understanding of reaction mechanisms and the development of more efficient chemical processes.
References
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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Ivanova, S., et al. (2007). Rapid ligand substitution reactions in ionic liquids studied by stopped-flow technique. Chemical Communications, (47), 5031-5033. Retrieved from [Link]
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Gao, J., & Xia, J. (2003). Elucidation of Rate Variations for a Diels−Alder Reaction in Ionic Liquids from QM/MM Simulations. Journal of Chemical Theory and Computation, 2(2), 313-323. Retrieved from [Link]
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Morrow, T. I., & Maginn, E. J. (2018). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. Molecules, 23(11), 2947. Retrieved from [Link]
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Butler, B. J., et al. (2016). NMR spectroscopy to follow reaction progress in ionic liquids. Magnetic Resonance in Chemistry, 54(6), 423-428. Retrieved from [Link]
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Earle, M. J., et al. (2000). Diels–Alder reactions in ionic liquids. Green Chemistry, 2(5), 261-262. Retrieved from [Link]
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van Eldik, R., & Ivanova, S. (2007). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]
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Welton, T. (2004). Understanding chemical reaction mechanisms in ionic liquids: Successes and challenges. Coordination Chemistry Reviews, 248(21-24), 2459-2477. Retrieved from [Link]
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Zare, E., et al. (2019). Diels-Alder reaction in ionic liquids. Journal of Molecular Liquids, 285, 337-343. Retrieved from [Link]
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Abbott, A. P., et al. (2001). Diels–Alder reactions in ionic liquids. A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Green Chemistry, 3(5), 235-238. Retrieved from [Link]
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Harper, J. B., & Keaveney, S. T. (2017). Investigating Solvent Effects of an Ionic Liquid on Pericyclic Reactions through Kinetic Analyses of Simple Rearrangements. ChemPlusChem, 82(6), 843-847. Retrieved from [Link]
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Bio-Logic. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? Retrieved from [Link]
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Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. Retrieved from [Link]
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Liu, Y., et al. (2020). Studies on reaction kinetics and phase changes during the synthesis of ionic liquids using an in-situ low-field MRI spectrometer. The Chinese Journal of Process Engineering, 20(7), 807-821. Retrieved from [Link]
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Chiappe, C., & Pieraccini, D. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 10(1), 124-146. Retrieved from [Link]
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Damodaran, K. (2022). Recent Advances in NMR Spectroscopy of Ionic Liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. Retrieved from [Link]
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da Costa Lopes, A. M., et al. (2013). Challenges in Using Ionic Liquids for Cellulosic Ethanol Production. Molecules, 18(11), 13385-13409. Retrieved from [Link]
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Wikipedia. (n.d.). Stopped-flow. Retrieved from [Link]
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University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]
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Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
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Cichy, W., & Prądzyński, W. (2019). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Drewno, 62(203). Retrieved from [Link]
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Trogisch, S., et al. (2020). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. Retrieved from [Link]
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Zhang, X., et al. (2013). Kinetics of CO2 absorption into aqueous 1-ethyl-3-methylimidazolium glycinate solution. Chemical Engineering Journal, 220, 149-156. Retrieved from [Link]
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van der Goot, A. J., et al. (2023). Kinetic analysis of an ionic liquid-based metal extraction process using a single droplet extraction column. Journal of Ionic Liquids, 3(1), 100053. Retrieved from [Link]
-
Rollet, A.-L., et al. (2022). NMR investigation of multi-scale dynamics in ionic liquids containing Li. ChemRxiv. Retrieved from [Link]
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Wang, Y., et al. (2022). Challenges and Opportunities of Ionic Liquid Electrolytes for Rechargeable Batteries. Crystal Growth & Design, 22(9), 5706-5722. Retrieved from [Link]
-
Steiner, S., et al. (2024). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. Angewandte Chemie International Edition, 63(9), e202315207. Retrieved from [Link]
-
Luthfa, A. (2018). Experimental Methods in Chemical Kinetics. Slideshare. Retrieved from [Link]
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Fumino, K., et al. (2011). H-Bonding structures of this compound: a vibrational spectroscopic study. Physical Chemistry Chemical Physics, 13(39), 17686-17696. Retrieved from [Link]
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Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
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University of Debrecen. (n.d.). Kinetic study of ionic reactions. Retrieved from [Link]
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Kuwabata, S., & Torimoto, T. (2017). Novel Analytical Techniques for Smart Ionic Liquid Materials. In Smart Ionic Liquids (pp. 1-28). Springer. Retrieved from [Link]
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Prądzyński, W., & Cichy, W. (2019). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Drewno, 62(203). Retrieved from [Link]
-
Schmidt, C., et al. (2022). 1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride). The Journal of Physical Chemistry B, 126(23), 4415-4424. Retrieved from [Link]
-
Wu, H., et al. (2014). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Laboratory Chemical Education, 2(2), 24-28. Retrieved from [Link]
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Yassin, F., et al. (2023). UV–Vis absorption spectra of the original ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification. Journal of Molecular Liquids, 383, 122049. Retrieved from [Link]
-
Sukhin, A. S., et al. (2019). An alternative approach to kinetic analysis of temperature-programmed reaction data. RSC Advances, 9(45), 26235-26244. Retrieved from [Link]
-
Wang, T., et al. (2023). Data-driven recursive kinetic modeling for chemical reactions. ChemRxiv. Retrieved from [Link]
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Wilson, D. J. (2011). Analytical methods for kinetic studies of biological interactions: a review. Analytical & Bioanalytical Chemistry, 401(5), 1415-1430. Retrieved from [Link]
-
Hagiwara, R., et al. (2002). Syntheses, structures and properties of 1-ethyl-3-methylimidazolium salts of fluorocomplex anions. Journal of Fluorine Chemistry, 115(2), 207-214. Retrieved from [Link]
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Wojnarowska, Z., et al. (2016). Molecular dynamics of 1-ethyl-3-methylimidazolium triflate ionic liquid studied by 1H and 19F nuclear magnetic resonances. Physical Chemistry Chemical Physics, 18(33), 23051-23061. Retrieved from [Link]
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Troubleshooting & Optimization
effect of water content on the performance of 1-ethyl-3-methylimidazolium trifluoroacetate
Welcome to the technical support center for 1-Ethyl-3-Methylimidazolium Trifluoroacetate ([EMIM][TFA]). This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the influence of water content on the performance of this versatile ionic liquid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is presented with potential causes related to water content and a set of recommended actions.
Issue 1: Inconsistent Reaction Rates or Lower-Than-Expected Yields
Symptom: You are using [EMIM][TFA] as a solvent or catalyst, and you observe significant variability in reaction kinetics or final product yield between different batches or even on different days.
Potential Cause: Uncontrolled water content in the [EMIM][TFA]. Even small amounts of water can alter the ionic liquid's viscosity, polarity, and solvation power, thereby affecting reaction rates and equilibria.[1][2] The trifluoroacetate anion's interaction with water through hydrogen bonding can change the reactivity of dissolved species.[3]
Recommended Action:
-
Quantify Water Content: Before each experiment, determine the water content of your [EMIM][TFA] using Karl Fischer titration. This is the most reliable method for accurate water determination in ionic liquids.[4][5]
-
Standardize Drying Protocol: Implement a consistent drying procedure for your ionic liquid. High-vacuum drying at a moderately elevated temperature (e.g., 70-80 °C) is highly effective for imidazolium-based ionic liquids.[6]
-
Maintain Inert Atmosphere: Handle and store the dried [EMIM][TFA] under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent reabsorption of atmospheric moisture.[7][8]
-
Run a Control Experiment: If possible, run parallel reactions with a batch of [EMIM][TFA] with a known, low water content and another with a known, elevated water content to confirm the sensitivity of your reaction to water.
Causality Explanation: Water acts as an impurity that can compete with reactants for coordination with the ionic liquid's ions. This alters the local microenvironment of the reactants. By quantifying and controlling the water content, you eliminate a critical variable, ensuring that the observed kinetics and yields are attributable to the intended reaction parameters.
Issue 2: Poor Performance in Electrochemical Applications (e.g., Batteries, Capacitors)
Symptom: When using [EMIM][TFA] as an electrolyte, you observe a narrower electrochemical stability window (ESW), poor cycling stability, or lower ionic conductivity than reported in the literature.
Potential Cause: The presence of water significantly reduces the electrochemical window of ionic liquids.[9][10][11] Water can undergo electrolysis (hydrogen and oxygen evolution), which limits the potential at which the electrolyte can operate.[12] Increased water content also alters the viscosity and, consequently, the ionic conductivity.[9][13]
Recommended Action:
-
Rigorous Drying: For electrochemical applications, minimizing water content is critical. Use a high-vacuum line (pressure < 10⁻⁵ bar) and heat the [EMIM][TFA] to ~70-80 °C for several hours or days until the water content is verified to be in the low ppm range by coulometric Karl Fischer titration.[6][14]
-
Electrochemical Verification: Before use, run a cyclic voltammogram (CV) on a sample of the dried [EMIM][TFA] using inert working electrodes (e.g., glassy carbon, platinum) to determine its actual electrochemical window. The absence of premature current increases at the potential limits indicates successful water removal.[10][11]
-
Inert Assembly: Assemble all electrochemical cells in a dry, inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination during the process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor electrochemical performance.
Frequently Asked Questions (FAQs)
Q1: How does water affect the physical properties of [EMIM][TFA]?
A1: Water significantly impacts the key physical properties of [EMIM][TFA] and other ionic liquids. Even small amounts of water can act as a molecular "lubricant," disrupting the inter-ionic forces and leading to:
-
Decreased Viscosity: Water molecules interfere with the hydrogen bonding and van der Waals interactions between the [EMIM]⁺ cations and [TFA]⁻ anions, reducing the bulk viscosity.[15][16]
-
Increased Ionic Conductivity: Initially, a small increase in water content can lead to higher ionic conductivity. This is because the decrease in viscosity allows for greater ion mobility.[9][13] However, excessive water can dilute the charge carriers, eventually leading to a decrease in conductivity after reaching a maximum.[13]
-
Altered Density: The density of [EMIM][TFA]-water mixtures will change with composition, typically following a non-ideal mixing behavior due to strong intermolecular interactions.[16]
| Property | Effect of Increasing Water Content (Low to Moderate) | Scientific Rationale |
| Viscosity | Decreases | Water disrupts the ionic lattice-like structure, reducing friction between ions.[15][16] |
| Ionic Conductivity | Generally Increases (to a maximum) | Lower viscosity enhances ion mobility.[9][13] The relationship is inversely proportional to viscosity.[13] |
| Electrochemical Window | Narrows | Water has a much smaller electrochemical stability window (~1.23 V) than anhydrous ionic liquids.[10][11][12] |
Q2: What is the best method to determine the water content in [EMIM][TFA]?
A2: Karl Fischer (KF) titration is the industry-standard and most accurate method for quantifying water content in ionic liquids.[4][17]
-
Coulometric KF Titration: Ideal for very low water content (ppm levels). It is highly precise and recommended for applications demanding anhydrous conditions, such as electrochemistry.[14]
-
Volumetric KF Titration: Suitable for higher water content (0.1% to 100%). While spectroscopic methods like FTIR and NMR can detect the presence of water and study hydrogen bonding, they are generally less quantitative than KF titration without careful calibration.[18][19][20] For instance, in FTIR, the O-H stretching band of water can be monitored, and in ¹H NMR, the water peak can be identified, but precise quantification is complex.[21][22]
Q3: How should I dry and store [EMIM][TFA] to maintain its performance?
A3: Proper drying and storage are crucial.
-
Drying: The most effective method is high-vacuum drying .[6][8] Spread the ionic liquid in a thin layer in a flask, connect it to a high-vacuum line (e.g., <0.1 mbar), and heat it gently (70–80 °C) for several hours.[6][14] Using molecular sieves is another option, but vacuum drying is often more effective for imidazolium-based ILs.[6][8]
-
Storage: After drying, the [EMIM][TFA] must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of moisture from the air.[7] A desiccator or a glovebox is the ideal storage environment.
Relationship Diagram:
Caption: Impact of water content on [EMIM][TFA] properties and performance.
Experimental Protocols
Protocol 1: Determination of Water Content by Coulometric Karl Fischer Titration
This protocol provides a self-validating system for ensuring the quality of your [EMIM][TFA].
Objective: To accurately quantify the water content in a sample of [EMIM][TFA] in parts per million (ppm).
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (e.g., Hydranal™-Coulomat AG and CG)
-
Gastight syringe (e.g., 1 mL)
-
[EMIM][TFA] sample
-
Anhydrous methanol or suitable solvent for cleaning
Methodology:
-
System Preparation: Turn on the KF titrator and allow the titration cell to stabilize. The instrument will perform a pre-titration to eliminate any ambient moisture, indicated by a low, stable drift rate (e.g., <1 µ g/min ).
-
Sample Preparation: In a controlled atmosphere (glovebox or under a flow of inert gas), draw a precise volume (e.g., 0.5 to 1.0 mL) of the [EMIM][TFA] sample into the gastight syringe.
-
Determine Sample Mass: Accurately weigh the filled syringe.
-
Sample Injection: Carefully inject the [EMIM][TFA] sample into the KF titration cell through the septum. Ensure the needle tip is submerged in the anolyte.
-
Re-weigh Syringe: Immediately re-weigh the empty syringe to determine the exact mass of the sample injected.
-
Titration: The titrator will automatically start the titration of the water present in the sample. The instrument measures the total charge (in coulombs) required to generate enough iodine to react with all the water.
-
Calculation: The instrument's software will calculate the water content based on the mass of the sample and the amount of water titrated. The result is typically displayed in ppm or weight percentage.
-
Water (ppm) = (Mass of Water (µg) / Mass of Sample (g))
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within an acceptable margin of error (e.g., ±5%).
Protocol 2: High-Vacuum Drying of [EMIM][TFA]
Objective: To reduce the water content of [EMIM][TFA] to a level suitable for moisture-sensitive applications.
Materials:
-
Schlenk flask or round-bottom flask
-
High-vacuum pump (capable of reaching <0.1 mbar)
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Heating mantle with a stirrer
-
Thermometer or thermocouple
Methodology:
-
Setup: Place the [EMIM][TFA] sample into the Schlenk flask. Do not fill more than one-third of the flask's volume to maximize the surface area. Place a stir bar in the flask.
-
Connect to Vacuum Line: Connect the flask to a high-vacuum line equipped with a cold trap between the flask and the pump. The cold trap is essential to protect the pump from solvent vapors.
-
Initial Vacuum: Start the vacuum pump and slowly open the valve to the flask. Vigorous bubbling may occur as dissolved gases and highly volatile impurities are removed.
-
Heating and Stirring: Once the initial outgassing has subsided, begin stirring and gently heat the sample to 70-80 °C. Caution: Do not heat aggressively, as this could cause bumping or decomposition.[6]
-
Drying Period: Maintain the vacuum and temperature for an extended period (typically 24-72 hours). The required time depends on the initial water content and sample volume.[6]
-
Cooling and Storage: After the drying period, turn off the heat and allow the flask to cool completely to room temperature under vacuum.
-
Break Vacuum with Inert Gas: Backfill the flask with a dry, inert gas (e.g., argon or nitrogen) before opening it to the atmosphere.
-
Verification: Take a sample of the dried ionic liquid (under inert conditions) and determine its water content using the Karl Fischer titration protocol to confirm the effectiveness of the drying process.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Ionic Liquids Technologies (Iolitec). (n.d.). This compound: Properties, Applications, and Role in Chemical Processes. Retrieved from [Link]
-
Rovey, J., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois. Retrieved from [Link]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
-
Krannich, M., et al. (2017). Gas Drying Using Supported Ionic Liquids. Chemie Ingenieur Technik. Retrieved from [Link]
-
Rovey, J., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum. Retrieved from [Link]
-
Rovey, J., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. ResearchGate. Retrieved from [Link]
-
Ionic Liquids Technologies (Iolitec). (n.d.). Ionic liquids for Karl-Fischer titration. Retrieved from [Link]
-
Yusuf, C. F. H. B. C. (2014). Drying of Ionic Liquid. UTPedia. Retrieved from [Link]
-
Chaban, V. V., & Fileti, E. E. (2015). Hydrogen Bonding and Infrared Spectra of Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide/Water Mixtures: A View from Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 119(21), 6506-6514. Retrieved from [Link]
-
Larrechi, M. S., et al. (2019). Quantitative analysis of free water in ionic liquid-water mixtures. Talanta, 199, 407-414. Retrieved from [Link]
-
Mondal, A. H., & Balasubramanian, S. (2014). Effect of temperature and water content on the shear viscosity of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide as studied by atomistic simulations. The Journal of Chemical Physics, 140(10), 104502. Retrieved from [Link]
-
Deen, M. F., et al. (2014). Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. The Journal of Physical Chemistry B, 118(5), 1333-1345. Retrieved from [Link]
-
An, G., et al. (2007). Determination of conductivity of ionic liquids in water or ethanol and their mixtures. Chinese Journal of Chemical Engineering, 15(1), 89-94. Retrieved from [Link]
-
Bayer, T., et al. (2018). In Situ Determination of the Water Content of Ionic Liquids. Chemie Ingenieur Technik, 90(6), 845-851. Retrieved from [Link]
-
Silvester, D. S., & Compton, R. G. (2006). Determination of water in room temperature ionic liquids by cathodic stripping voltammetry at a gold electrode. Analyst, 131(4), 530-535. Retrieved from [Link]
-
Shirota, H., et al. (2011). Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. The Journal of Physical Chemistry C, 115(43), 21252-21263. Retrieved from [Link]
-
Wang, Y., et al. (2021). Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures. Molecules, 26(22), 7005. Retrieved from [Link]
-
Haddad, J., et al. (2020). Water content of the ionic liquids under investigation. ResearchGate. Retrieved from [Link]
-
O'Mahony, A. M., et al. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. The Journal of Physical Chemistry B, 112(25), 7725-7730. Retrieved from [Link]
-
Aiello, A., et al. (2023). Trace Water Effects on Crystalline 1-Ethyl-3-methylimidazolium Acetate. The Journal of Physical Chemistry B, 127(20), 4564-4572. Retrieved from [Link]
-
Wang, Y., et al. (2021). Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures. Molecules, 26(22), 7005. Retrieved from [Link]
-
Rilo, E., et al. (2012). The influence of water on the thermophysical properties of 1-ethyl-3-methylimidazolium acetate. Green Chemistry, 14(3), 753-761. Retrieved from [Link]
-
O'Mahony, A. M., et al. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Queen's University Belfast. Retrieved from [Link]
-
Wu, B., et al. (2018). Raman and FTIR Spectroscopic Studies of 1-Ethyl-3-methylimidazolium Trifluoromethylsulfonate, its Mixtures with Water and the Solvation of Zinc Ions. ChemPhysChem, 19(15), 1864-1872. Retrieved from [Link]
-
Hayyan, M., et al. (2013). Molecular interactions in the ionic liquid emim acetate and water binary mixtures probed via NMR spin relaxation and exchange spectroscopy. Physical Chemistry Chemical Physics, 15(19), 7275-7284. Retrieved from [Link]
-
Aiello, A., et al. (2023). Trace Water Effects on Crystalline 1-Ethyl-3-methylimidazolium Acetate. NIST. Retrieved from [Link]
-
Zhang, S., et al. (2017). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 5, 19. Retrieved from [Link]
-
Ohto, T., et al. (2023). Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. Langmuir, 39(8), 2969-2977. Retrieved from [Link]
-
Neves, C. M. S. S., et al. (2010). Electrolytic Conductivity of Four Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 55(11), 5065-5073. Retrieved from [Link]
-
Hayyan, M., et al. (2013). Molecular interactions in the ionic liquid emim acetate and water binary mixtures probed via NMR spin relaxation and exchange spectroscopy. ResearchGate. Retrieved from [Link]
-
Freire, M. G., et al. (2007). Density, Viscosity, Speed of Sound, and Electrolytic Conductivity for the Ionic Liquid 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide and Its Mixtures with Water. Journal of Chemical & Engineering Data, 52(6), 2475-2482. Retrieved from [Link]
-
Kim, Y. S., et al. (2005). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Physical Chemistry Chemical Physics, 7(15), 2901-2908. Retrieved from [Link]
-
O'Mahony, A. M., et al. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. ResearchGate. Retrieved from [Link]
-
Wilkes, J. S., & Zaworotko, M. J. (1992). Air and Water Stable 1-Ethyl-3-methylimidazolium Based Ionic Liquids. DTIC. Retrieved from [Link]
-
Hua, K. M., & Le, T. N. (2012). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. E-Journal of Chemistry, 9(1), 14-18. Retrieved from [Link]
-
Schmidt, G., et al. (2008). FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B).... ResearchGate. Retrieved from [Link]
-
Le, M. L. P., et al. (2012). Densities, Viscosities, and Conductivities of the Imidazolium Ionic Liquids [Emim][Ac], [Emim][FAP], [Bmim][BETI], [Bmim][FSI], [Hmim][TFSI], and [Omim][TFSI]. Journal of Chemical & Engineering Data, 57(12), 3521-3532. Retrieved from [Link]
-
Bhargava, B. L., & Balasubramanian, S. (2007). Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. Physical Chemistry Chemical Physics, 9(34), 4727-4735. Retrieved from [Link]
-
Filippov, A., et al. (2018). 1 HNMR spectrumo f[ EMIM] + cation in the [EMIM][TFSI] ionic liquid. TMS used as the chemical shiftr eference. ResearchGate. Retrieved from [Link]
-
Ulbricht, J., et al. (2008). Investigations with infrared spectroscopy on films of the ionic liquid [EMIM]Tf2N. Physical Chemistry Chemical Physics, 10(42), 6421-6428. Retrieved from [Link]
-
Dommert, F., et al. (2010). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. The Journal of Physical Chemistry B, 114(18), 6069-6075. Retrieved from [Link]
-
Martinelli, A., et al. (2014). Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. The Journal of Physical Chemistry B, 118(47), 13586-13596. Retrieved from [Link]
-
Neves, C. M. S. S., et al. (2013). Electrolytic conductivity of four imidazolium-based ionic liquids. Journal of Chemical & Engineering Data, 58(7), 1989-1999. Retrieved from [Link]
Sources
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- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
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- 5. iolitec.de [iolitec.de]
- 6. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 7. arc.aiaa.org [arc.aiaa.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 18. Hydrogen Bonding and Infrared Spectra of Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide/Water Mixtures: A View from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular interactions in the ionic liquid emim acetate and water binary mixtures probed via NMR spin relaxation and exchange spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: 1-Ethyl-3-Methylimidazolium Trifluoroacetate ([EMIM][TFA])
Welcome to the technical support center for 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification and drying of this versatile ionic liquid.[1][2] This resource is structured to address common challenges and frequently asked questions, ensuring the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and purification of [EMIM][TFA], providing potential causes and actionable solutions.
Issue 1: The [EMIM][TFA] is discolored (yellow to brownish).
-
Probable Cause 1: Thermal Decomposition. Although [EMIM][TFA] has good thermal stability, prolonged exposure to high temperatures can lead to decomposition, often indicated by a change in color.[2] Some sources suggest that while generally stable, it may not be suitable for all high-temperature applications.[3] Decomposition can introduce impurities that may interfere with your application.
-
Solution:
-
Avoid Excessive Heat: When drying, use the lowest effective temperature. High-vacuum drying at moderate temperatures (e.g., 70-80 °C) is generally preferable to high-temperature atmospheric drying.[4]
-
Activated Carbon Treatment: Discoloration due to minor organic impurities can often be removed by treating the ionic liquid with activated carbon.[5][6] This method is effective for removing a wide range of organic contaminants.
-
-
Probable Cause 2: Impurities from Synthesis. Residual reactants or byproducts from the synthesis of [EMIM][TFA] can cause discoloration.
-
Solution:
-
Solvent Extraction: A liquid-liquid extraction may be effective in removing these impurities.[7][8][9] The choice of solvent will depend on the nature of the suspected impurities. Miscible solvents like ethyl acetate or diethyl ether are often used to extract hydrophobic solutes from ionic liquids.[7]
-
Activated Carbon Treatment: As mentioned above, activated carbon is a robust method for removing various impurities.[6][10]
-
Issue 2: Inconsistent experimental results when using different batches of [EMIM][TFA].
-
Probable Cause 1: Variable Water Content. [EMIM][TFA] is hygroscopic and can absorb water from the atmosphere.[3][4][11] Even small amounts of water can significantly alter the physicochemical properties of an ionic liquid, such as viscosity, density, and conductivity, leading to experimental variability.[3][12]
-
Solution:
-
Quantify Water Content: Before use, determine the water content using Karl Fischer titration, a precise and reliable method for water determination in ionic liquids.[13][14][15][16]
-
Consistent Drying Protocol: Implement a standardized drying procedure for all batches. High-vacuum drying is a highly effective method for removing water from ionic liquids.[4][11][17][18]
-
-
Probable Cause 2: Halide Impurities. Residual halide ions (e.g., chloride, bromide) from the synthesis process are common impurities in imidazolium-based ionic liquids and can significantly impact their properties and reactivity.[12][19][20]
-
Solution:
-
Quantify Halide Content: Use ion chromatography to determine the concentration of halide impurities. This technique can detect halide concentrations at the ppm level.[12][19][21][22][23]
-
Purification: If halide levels are unacceptably high, purification via solvent extraction or treatment with silver salts (followed by filtration) may be necessary. However, the latter can introduce silver ions as a new impurity if not performed carefully.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of water in "dry" [EMIM][TFA] for most applications?
A1: The "acceptable" water content is highly application-dependent. For many electrochemical applications, a water content of ≤100 ppm is desirable. For some organic synthesis applications, up to 500 ppm may be acceptable.[24][25] It is crucial to determine the water tolerance of your specific experiment and dry the ionic liquid accordingly.
Q2: How should I store [EMIM][TFA] to prevent water absorption?
A2: Due to its hygroscopic nature, [EMIM][TFA] should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). A desiccator or a glovebox with a dry atmosphere is the ideal storage environment.
Q3: Can I use molecular sieves to dry [EMIM][TFA]?
A3: Yes, molecular sieves (typically 3Å) can be used to dry [EMIM][TFA].[4] However, for achieving very low water content, high-vacuum drying is often more effective.[4][11] When using molecular sieves, ensure they are properly activated (dried at high temperature under vacuum) before use.
Q4: My [EMIM][TFA] has a slight odor. Is this normal?
A4: Pure [EMIM][TFA] should be largely odorless. A noticeable odor may indicate the presence of volatile impurities, possibly from the synthesis, such as residual 1-methylimidazole. If the odor is strong, purification by vacuum drying to remove volatile components or by activated carbon treatment may be necessary.
Q5: How can I confirm the purity of my [EMIM][TFA]?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify organic impurities.
-
Karl Fischer Titration: To quantify the water content.[13][14][15][16]
-
Ion Chromatography: To quantify anionic impurities, particularly halides.[12][19][21][22][23]
Section 3: Experimental Protocols
Protocol 1: High-Vacuum Drying of [EMIM][TFA]
This protocol describes the standard procedure for removing water and other volatile impurities from [EMIM][TFA].
Materials:
-
[EMIM][TFA]
-
Schlenk flask or other suitable vacuum glassware
-
High-vacuum pump (capable of reaching <1 mbar)
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath with a temperature controller
-
Stir bar
Procedure:
-
Place the [EMIM][TFA] and a stir bar into the Schlenk flask.
-
Connect the flask to the high-vacuum line with a cold trap in between the flask and the pump.
-
Begin stirring the ionic liquid.
-
Slowly open the flask to the vacuum. Be cautious of vigorous bubbling if the water content is high.
-
Once the initial outgassing has subsided, begin to gently heat the sample to 70-80 °C. Caution: Do not exceed the recommended temperature to avoid thermal decomposition.
-
Continue drying under high vacuum with stirring for at least 24 hours. For very low water content, 72 hours may be necessary.[4]
-
To stop the drying process, first, turn off the heat and allow the sample to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen) before opening it to the atmosphere.
-
Immediately seal the container with the dried ionic liquid.
-
Verify the final water content using Karl Fischer titration.
Protocol 2: Purification of [EMIM][TFA] using Activated Carbon
This protocol is for removing colored and other non-volatile organic impurities.
Materials:
-
[EMIM][TFA]
-
Activated carbon (high purity, neutral pH)
-
Anhydrous organic solvent (e.g., dichloromethane or ethyl acetate)
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane or a fritted glass funnel)
-
Inert atmosphere (optional but recommended)
Procedure:
-
Dissolve the [EMIM][TFA] in a minimal amount of a suitable anhydrous organic solvent to reduce its viscosity.
-
Add activated carbon to the solution (typically 1-5% w/w of the ionic liquid).
-
Stir the mixture vigorously at room temperature for 12-24 hours. The process can be gently heated (e.g., to 40-50 °C) to enhance efficiency, but this should be done with caution.
-
Filter the mixture through a fine frit or a 0.2 µm PTFE filter to remove all activated carbon particles. This step may need to be repeated to ensure complete removal.
-
Remove the organic solvent from the purified [EMIM][TFA] under reduced pressure using a rotary evaporator.
-
Follow up with the High-Vacuum Drying protocol to remove any residual solvent and water.
Section 4: Data and Diagrams
Table 1: Typical Impurity Levels and Analytical Methods
| Impurity | Typical Specification | Recommended Analytical Method | Reference |
| Water | < 100 ppm (for sensitive applications) | Karl Fischer Titration | [13][16] |
| Chloride | < 10 ppm | Ion Chromatography | [12][19][21] |
| Organic Impurities | Not detectable by ¹H NMR | ¹H NMR Spectroscopy | [20] |
Diagram 1: General Purification and Drying Workflow for [EMIM][TFA]
Caption: Workflow for the purification and drying of [EMIM][TFA].
References
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Analytical Chemistry, 76(7), 2118–2123. [Link]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of halide in ionic liquids using ion chromatography. PubMed. [Link]
-
Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2017). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 7(49), 30778–30805. [Link]
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (n.d.). Quantification of Halide in Ionic Liquids using Ion Chromatography. AWS. [Link]
-
Iolitec. (n.d.). This compound: Properties, Applications, and Role in Chemical Processes. Retrieved from [Link]
-
Rovey, J. L., & Williams, N. E. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SCITECH 2022 Forum. [Link]
-
Paotrakul, T., & Lapanant, N. (2008). IC Determination of Halide Impurities in Ionic Liquids. ResearchGate. [Link]
-
Wellner, N., Siebeneck, K., & Scholl, S. (2015). Falling Film Evaporator: Drying of Ionic Liquids with Low Thermal Stress. Chemical Engineering Transactions, 43, 1339–1344. [Link]
-
Lemus, J., & Palomar, J. (2023). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. ResearchGate. [Link]
-
Heym, F., Krannich, A., & Scholl, S. (2016). Gas Drying Using Supported Ionic Liquids. Chemie Ingenieur Technik, 88(9), 1269–1269. [Link]
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Research Explorer. [Link]
-
Singh, A. K., & Kumar, A. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir, 28(41), 14683–14689. [Link]
-
Rovey, J. L., & Williams, N. E. (2021). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum. [Link]
-
Mondal, D., Sharma, M., & Singh, A. K. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Inventions, 10(1), 1. [Link]
-
Atanassova, M. (2020). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy, 56(3), 443–466. [Link]
-
Iolitec. (n.d.). Ionic liquids for Karl-Fischer titration. Retrieved from [Link]
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Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd. (2019). How to dry an ionic liquid?. Retrieved from [Link]
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Lemus, J., & Palomar, J. (2023). Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. Royal Society of Chemistry. [Link]
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Neves, C. M., & Coutinho, J. A. (2014). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. Chemical Engineering Journal, 252, 305–310. [Link]
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Smiglak, M., & Marciniak, A. (2015). Ionic Liquids as Solvents in Separation Processes. Austin Publishing Group. [Link]
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Ren, Y., Wang, H., Ren, Z., Zhang, Y., Geng, Y., Wu, L., & Pu, X. (2025). Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds. Molecules, 30(23), 5432. [Link]
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Pap, S., Radonic, J., Trifunovic, S., Adamovic, D., Mihajlovic, M., Miloradov, M., & Turk, T. (2022). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. Separations, 9(11), 350. [Link]
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Passos, H., Freire, M. G., & Coutinho, J. A. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews, 117(10), 6906–6965. [Link]
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Schütter, C., Husanu, E., & Jacob, T. (2018). In Situ Determination of the Water Content of Ionic Liquids. ResearchGate. [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
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Taylor, A. W., Lovelock, K. R., Deyko, A., Licence, P., & Jones, R. G. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Physical Chemistry Chemical Physics, 12(48), 15726–15734. [Link]
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Taylor, A. W., Lovelock, K. R., Deyko, A., Licence, P., & Jones, R. G. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. RSC Publishing. [Link]
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ResearchGate. (2013). What's your typical cleaning method for your ionic liquids?. Retrieved from [Link]
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Goodwin, J. G., & Castner, E. W. (2023). Trace Water Effects on Crystalline 1-Ethyl-3-methylimidazolium Acetate. The Journal of Physical Chemistry B, 127(20), 4589–4597. [Link]
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Kuzu, S., & Kaneko, T. (2023). Recent Progress in Vacuum Engineering of Ionic Liquids. Coatings, 13(2), 432. [Link]
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Jäger, C. M., & Kornath, A. J. (2024). 1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride). The Journal of Physical Chemistry B. [Link]
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Zhang, Y., Wang, C., & Li, H. (2019). Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. Journal of Physics: Conference Series, 1347(1), 012109. [Link]
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Zaitsau, D. H., Yermalayeu, A. V., & Verevkin, S. P. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]
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Domene-López, D., García-Quesada, J. C., Martin-Gullon, I., & Montanés, N. (2023). Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing. Polymers, 15(7), 1779. [Link]
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Pham, T. P., Cho, C. W., & Yun, Y. S. (2010). Ionic Liquids Toxicity—Benefits and Threats. Journal of Hazardous Materials, 184(1–3), 17–30. [Link]
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Faria, J., & Rebelo, L. P. (2019). Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. Molecules, 24(11), 2138. [Link]
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Al-Rimawi, F., & Al-Qawasmeh, M. (2023). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. Molecules, 28(4), 1618. [Link]
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Antonenko, Y. N., & Khailova, L. S. (2021). The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Moscow), 86(1), 1–7. [Link]
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Technical Support Center: Regeneration and Recycling of 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA]) Post-Biomass Processing
This guide is designed for researchers, scientists, and drug development professionals utilizing 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) in biomass processing. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the efficient and sustainable use of this ionic liquid.
Introduction
This compound ([EMIM][TFA]) is a versatile ionic liquid (IL) increasingly employed in biomass processing due to its ability to dissolve a wide range of organic and inorganic materials.[1] Its effective application on an industrial scale, however, is contingent upon the development of efficient recovery and recycling methodologies.[2][3] This necessity stems from the high cost of ionic liquids and the environmental considerations associated with their disposal.[3][4] This technical support center provides a comprehensive guide to the regeneration and recycling of [EMIM][TFA] after its use in biomass processing, addressing common challenges and offering practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and recycling of [EMIM][TFA].
1. What are the key physical properties of fresh [EMIM][TFA]?
| Property | Value | Source |
| CAS Number | 174899-65-1 | [1] |
| Molecular Formula | C8H11F3N2O2 | [1] |
| Molecular Weight | 224.18 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 1.29 g/mL | [1] |
| Purity | ≥ 93% (HPLC) | [1] |
2. Why does my recycled [EMIM][TFA] have a yellow or brown color?
The discoloration of [EMIM][TFA] during biomass processing is a common observation and is typically due to the presence of residual lignin or lignin-derived chromophores.[5] Even small amounts of these impurities can impart a noticeable color to the ionic liquid. While a slight yellow tint may not significantly impact the IL's performance in subsequent cycles, a darker brown color often indicates a higher level of contamination that could affect its dissolution efficiency.
3. What is the typical thermal stability of imidazolium-based ionic liquids?
Imidazolium-based ionic liquids are known for their high thermal stability.[6] For instance, 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) has been shown to have an activation energy for thermal decomposition of around 135 kJ·mol-1.[7] While specific data for [EMIM][TFA] is less common, it is expected to exhibit similar high thermal stability, making it suitable for regeneration processes that involve heating, such as vacuum distillation.
4. How does water content affect the properties and recycling of [EMIM][TFA]?
Water can significantly impact the physicochemical properties of ionic liquids, including viscosity and polarity.[8] In the context of biomass processing, water is often used as an anti-solvent to precipitate cellulose from the IL solution.[7] However, residual water in the recycled [EMIM][TFA] can lower its viscosity, which might be advantageous for handling, but it can also affect its biomass dissolution capacity in subsequent uses. Therefore, controlling the water content in the recycled IL is crucial for consistent performance.
5. Can the trifluoroacetate anion hydrolyze during processing or regeneration?
While triflate anions ([CF3SO3]−) are known to be hydrolytically stable, the stability of trifluoroacetate under various pH and temperature conditions is a critical consideration.[9] Studies on other fluoroorganic anions suggest that while they are generally stable under neutral and slightly basic conditions, their stability can be compromised in strongly acidic or basic solutions.[10][11] The potential for hydrolysis of the trifluoroacetate anion to trifluoroacetic acid, a corrosive compound, should be monitored, especially if the biomass feedstock or processing conditions introduce acidic or basic components.
Part 2: Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the regeneration and recycling of [EMIM][TFA].
Issue 1: Low Recovery Yield of [EMIM][TFA]
Symptoms:
-
Significantly less [EMIM][TFA] is recovered than the initial amount used.
-
The volume of the recovered IL is lower than expected after the removal of anti-solvent and water.
Possible Causes:
-
Incomplete precipitation of biomass: If an insufficient amount of anti-solvent (e.g., water) is used, a portion of the dissolved biomass will remain in the IL-anti-solvent mixture, leading to losses during the separation of the solid biomass.
-
Losses during solvent extraction: If using a liquid-liquid extraction method for purification, the choice of an inappropriate organic solvent can lead to the partitioning of some [EMIM][TFA] into the organic phase.
-
Adsorption onto solid residues: Lignin and other solid residues from biomass have a tendency to adsorb the ionic liquid, leading to losses if the washing steps are not thorough.
-
Thermal degradation: Although thermally stable, prolonged exposure to very high temperatures during vacuum distillation can lead to some degradation of the ionic liquid.[7]
Solutions & Preventative Measures:
-
Optimize anti-solvent addition: Gradually add the anti-solvent while stirring to ensure complete precipitation of the dissolved biomass. The optimal anti-solvent to IL ratio should be determined experimentally for your specific biomass and processing conditions.
-
Thorough washing of biomass: Wash the precipitated biomass multiple times with the anti-solvent to recover as much of the adsorbed [EMIM][TFA] as possible.
-
Select appropriate extraction solvents: If employing solvent extraction for purification, choose a solvent that has high solubility for the impurities (e.g., lignin derivatives) but very low solubility for [EMIM][TFA].
-
Careful control of distillation conditions: When using vacuum distillation to remove water and other volatile impurities, maintain the temperature as low as possible while still achieving efficient evaporation. Monitor the process to avoid overheating.
Issue 2: Recycled [EMIM][TFA] Shows Poor Performance in Subsequent Biomass Dissolution
Symptoms:
-
The recycled [EMIM][TFA] has a lower capacity to dissolve biomass compared to fresh IL.
-
Longer processing times or higher temperatures are required to achieve the same level of biomass dissolution.
Possible Causes:
-
Residual Impurities: The most common cause is the accumulation of impurities from the biomass, such as lignin, hemicellulose-derived sugars, and extractives.[12] These impurities can interfere with the interaction between the ionic liquid and the biomass components.
-
High Water Content: As mentioned in the FAQs, excessive residual water can dilute the ionic liquid and reduce its effectiveness.
-
Degradation of the Ionic Liquid: Although less common under controlled conditions, some degradation of the [EMIM]+ cation or the [TFA]- anion could occur, leading to a loss of performance.
Solutions & Preventative Measures:
-
Implement a robust purification step: After the initial separation of the bulk of the biomass, a dedicated purification step is essential. Common methods include:
-
Activated Carbon Treatment: Activated carbon can be effective in adsorbing colored impurities like lignin and other organic residues.[12][13]
-
Solvent Extraction: A multi-step extraction with a suitable organic solvent can remove hydrophobic impurities.
-
Membrane Filtration: Techniques like ultrafiltration can be used to separate larger molecules like residual lignin from the ionic liquid.[1]
-
-
Efficient Water Removal: Employ vacuum distillation to effectively remove residual water from the purified [EMIM][TFA]. The final water content should be monitored using techniques like Karl Fischer titration.
-
Monitor IL Purity: Regularly analyze the purity of the recycled [EMIM][TFA] using techniques such as HPLC, NMR spectroscopy, or FT-IR to detect the buildup of impurities or degradation products.[14]
Issue 3: Corrosion of Equipment
Symptoms:
-
Visible signs of corrosion on stainless steel reactors or other equipment in contact with the recycled [EMIM][TFA].
-
Presence of metal ions in the recycled ionic liquid.
Possible Causes:
-
Hydrolysis of the Trifluoroacetate Anion: As discussed, under certain conditions, the [TFA]- anion could potentially hydrolyze to form trifluoroacetic acid, which is corrosive.
-
Presence of Acidic Impurities from Biomass: Some biomass feedstocks can release acidic compounds during processing, lowering the pH of the ionic liquid and making it more corrosive.
Solutions & Preventative Measures:
-
pH Monitoring and Adjustment: Regularly monitor the pH of the recycled [EMIM][TFA]. If it becomes acidic, it may be necessary to neutralize it with a weak base. However, this should be done with caution as it can introduce other ions into the system.
-
Use of Corrosion-Resistant Materials: Where possible, use equipment made from highly corrosion-resistant alloys.
-
Thorough Washing of Biomass: Pre-washing the biomass to remove any acidic extractives can help to prevent the acidification of the ionic liquid.
Part 3: Experimental Protocols & Workflows
This section provides detailed step-by-step methodologies for the regeneration and recycling of [EMIM][TFA].
Workflow for Regeneration of [EMIM][TFA]
The overall workflow for the regeneration of [EMIM][TFA] after biomass processing can be visualized as follows:
Caption: Overall workflow for the regeneration of [EMIM][TFA].
Protocol 1: Purification of [EMIM][TFA] using Activated Carbon
This protocol describes the use of activated carbon to remove colored impurities and other organic residues from the recovered [EMIM][TFA] solution.
Materials:
-
Crude recycled [EMIM][TFA] solution (after removal of solid biomass)
-
Powdered activated carbon
-
Stir plate and magnetic stir bar
-
Filter paper (e.g., Whatman No. 1)
-
Buchner funnel and vacuum flask
Procedure:
-
Preparation: Transfer the crude [EMIM][TFA] solution to a beaker.
-
Addition of Activated Carbon: Add powdered activated carbon to the solution at a concentration of 1-5% (w/v). The optimal concentration may need to be determined experimentally.
-
Adsorption: Stir the mixture at room temperature for 1-3 hours. For heavily contaminated IL, a longer stirring time or gentle heating (40-50°C) may improve efficiency.
-
Filtration: Separate the activated carbon from the [EMIM][TFA] solution by vacuum filtration using a Buchner funnel and filter paper.
-
Washing (Optional): To minimize losses of [EMIM][TFA] adsorbed on the activated carbon, the carbon cake can be washed with a small amount of fresh anti-solvent (e.g., water). This wash can be combined with the next batch of crude IL for purification.
-
Analysis: Visually inspect the filtrate for color reduction. For a more quantitative assessment, UV-Vis spectroscopy can be used to measure the absorbance at a wavelength characteristic of the colored impurities.
Protocol 2: Removal of Water and Anti-solvent by Vacuum Distillation
This protocol details the final step of recovering pure [EMIM][TFA] from the purified solution.
Materials:
-
Purified [EMIM][TFA] solution
-
Rotary evaporator with a vacuum pump and cold trap
-
Round-bottom flask
-
Heating bath
Procedure:
-
Setup: Transfer the purified [EMIM][TFA] solution to a round-bottom flask and attach it to the rotary evaporator.
-
Evaporation:
-
Set the heating bath temperature to 60-80°C.
-
Gradually apply vacuum. The pressure should be low enough to allow for the efficient evaporation of water and any other volatile anti-solvents.
-
Rotate the flask to increase the surface area for evaporation.
-
-
Monitoring: Continue the distillation until all the volatile components have been removed. This is typically indicated by the cessation of bubbling and a constant weight of the flask.
-
Final Drying: For complete removal of trace water, the temperature can be slightly increased, and the vacuum maintained for an extended period.
-
Purity Assessment: The purity of the final recycled [EMIM][TFA] should be assessed using appropriate analytical techniques.
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing and resolving common issues during the recycling process.
Caption: Troubleshooting decision tree for [EMIM][TFA] recycling.
References
-
Chem-Impex. This compound. [Link]
- Rahman, M. M., Choudhary, H., & Simmons, B. A. (2025).
- Facile Separation of Acetic Acid from 1-Ethyl-3-methylimidazolium Acetate Ionic Liquid with the Aid of a Protic Solvent. ACS Omega.
- Audu, I. G., et al. (2017). Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Features. Green and Sustainable Chemistry, 7(2), 114-140.
- Lemus, J., & Palomar, J. (2023). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. In Ionic Liquids for Environmental Issues. Royal Society of Chemistry.
- Spontaneous room-temperature crystallization of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) was observed upon removal of trace water. The Journal of Physical Chemistry B.
- Zaitsau, D., et al. (2023).
- Zaitsau, D., et al. (2023).
- Trace Water Effects on Crystalline 1-Ethyl-3-methylimidazolium Acetate.
- Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid.
- General scheme of the thermal degradation of 1-ethyl-3-methylimidazolium acetate (1) under formation of 1-acetylimidazole (6).
- Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry, 14(10), 2736-2747.
- Ionic Liquids: Recycling Challenges. Scribd.
- Hydrolysis of Ionic Liquids.
- Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study.
- Rahman, M. M., et al. (2025).
- Ionic liquid decolorization, recycling and reuse.
- Adsorption, Wetting, Growth, and Thermal Stability of the Protic Ionic Liquid Diethylmethylammonium Trifluoromethanesulfonate on Ag(111) and Au(111). PubMed Central.
- Recovery of the N,N-Dibutylimidazolium Chloride Ionic Liquid from Aqueous Solutions by Electrodialysis Method. PubMed Central.
- Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants. ChemRxiv.
- Extraction of lignin and quantitative sugar release from biomass using efficient and cost-effective pyridinium protic ionic liquids. RSC Publishing.
- Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology.
- Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. PubMed Central.
- Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability.
- Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation c
- A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. PubMed Central.
- Interfacial tensions of imidazolium-based ionic liquids with water and n-alkanes. The University of Manchester.
- Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification.
- Recovery of Sugars from Ionic Liquid Biomass Liquor by Solvent Extraction. eScholarship, University of California.
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Eindhoven University of Technology.
- The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzym
- Effect of protic ionic liquids in sugarcane bagasse pretreatment for lignin valoriz
- Ionic Liquids Recycling for Reuse.
- Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI.
- Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. PubMed Central.
- Absorption of Water by Room-Temperature Ionic Liquids: Effect of Anions on Concentration and State of Water.
- Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling.
- An innovative antisolvent precipitation process as a promising technique to prepare ultrafine rifampicin particles.
- Ionic liquid-assisted isolation of lignin from lignocellulose and its esterification with f
- Antisolvent precipitation of water-soluble hemicelluloses
- Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evalu
- Liquid antisolvent precipitation: an effective method for ocular targeting of lutein esters. Dovepress.
- Antisolvent precipitation for the synergistic preparation of ultrafine particles of nobiletin under ultrasonication-homogenization and evaluation of the inhibitory effects of α-glucosidase and porcine pancre
- The acetate anion promotes hydrolysis of poly(ethylene terephthalate) in ionic liquid–water mixtures.
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identifying and removing common impurities in 1-ethyl-3-methylimidazolium trifluoroacetate
Welcome to the technical support center for 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a versatile ionic liquid, the purity of [EMIM][TFA] is paramount to achieving reliable and reproducible results in your experiments, from catalysis to drug delivery.[1][2][3] This resource aims to equip you with the knowledge to identify and eliminate common impurities, ensuring the integrity of your work.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of [EMIM][TFA] and provides step-by-step guidance to resolve them.
Issue 1: Inconsistent Reaction Kinetics or Low Yields
Question: I am using [EMIM][TFA] as a solvent for my organic synthesis, but I'm observing variable reaction rates and lower than expected yields. What could be the cause?
Answer: Inconsistent reaction outcomes are frequently linked to the presence of impurities in the ionic liquid, which can interfere with catalytic activity or react with your starting materials. The most common culprits are water, residual halides, and unreacted starting materials from the synthesis of the ionic liquid itself.
Causality:
-
Water: Even trace amounts of water can alter the polarity and viscosity of the ionic liquid, affecting reaction kinetics.[4][5] For moisture-sensitive reactions, water can directly participate in side reactions, reducing the yield of your desired product.
-
Halides (e.g., Chloride, Bromide): Halide impurities, often remnants from the synthesis of the imidazolium salt, can poison catalysts, particularly transition metal catalysts.[6][7][8][9] This leads to decreased catalytic efficiency and lower product conversion. The presence of halide ions can significantly influence the chemical and physical properties of ionic liquids, potentially leading to incorrect experimental data.[6][7][9]
-
Organic Starting Materials: Residual 1-methylimidazole or ethyl halides from the synthesis of [EMIM][TFA] can compete in the reaction, leading to unwanted byproducts.[10][11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Step-by-Step Protocol: Halide Removal by Liquid-Liquid Extraction
-
Solvent Selection: Choose a solvent in which [EMIM][TFA] is immiscible but the halide salt impurities are soluble. For the relatively polar [EMIM][TFA], a nonpolar organic solvent like diethyl ether or ethyl acetate is a suitable choice.[12]
-
Extraction Procedure:
-
In a separatory funnel, combine the [EMIM][TFA] with the chosen organic solvent in a 1:1 volume ratio.
-
Add deionized water to the mixture. The halide impurities will preferentially partition into the aqueous phase.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The denser ionic liquid phase will be at the bottom.
-
Drain the lower ionic liquid layer.
-
Repeat the washing step with fresh deionized water 3-5 times.
-
-
Validation: After the final wash, test the aqueous layer for the presence of halides using the silver nitrate (AgNO₃) test. Add a few drops of AgNO₃ solution to the aqueous extract. The absence of a white precipitate (AgCl) indicates successful removal of chloride ions.[6] For more quantitative results, ion chromatography is recommended.[8]
-
Drying: Remove residual water from the purified [EMIM][TFA] by drying under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.[13]
Issue 2: Sample Coloration or Degradation
Question: My [EMIM][TFA] has developed a yellow or brownish tint. Is it still usable?
Answer: The development of color in imidazolium-based ionic liquids can be an indicator of impurities or degradation. While a slight coloration may not always affect your experiment, it is crucial to understand its origin.
Causality:
-
Impurities from Synthesis: Trace impurities, often at ppm or ppb levels, can be colored compounds.[4]
-
Degradation: Although [EMIM][TFA] has good thermal stability, prolonged exposure to high temperatures, oxygen, or light can lead to decomposition, forming colored products.[2]
-
Reaction with Impurities: Acidic or basic impurities can catalyze degradation pathways of the imidazolium cation.
Troubleshooting and Purification:
-
Characterization: Use UV-Vis spectroscopy to characterize the colored impurity. A broad absorption may indicate a mixture of degradation products.
-
Purification with Activated Carbon:
-
Add a small amount of activated carbon (typically 1-2% by weight) to the colored [EMIM][TFA].
-
Stir the mixture at room temperature for several hours, or overnight for deeply colored samples.
-
Remove the activated carbon by filtration through a fine frit or by centrifugation.
-
This method is effective for removing non-polar, colored organic impurities.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available [EMIM][TFA]?
A1: The most prevalent impurities are typically water and halide ions (especially chloride).[15] Residual starting materials from the synthesis, such as 1-methylimidazole and ethyl halides, can also be present.[4][10] The table below summarizes common impurities and their typical concentration ranges in unpurified samples.
| Impurity | Typical Concentration (Unpurified) | Potential Impact |
| Water | > 500 ppm | Alters physicochemical properties, can interfere with reactions.[4][16] |
| Chloride (Cl⁻) | > 10 mg/kg | Catalyst poisoning, alters electrochemical properties.[6][15] |
| 1-Methylimidazole | Variable | Can act as a nucleophile or base in reactions.[10] |
| Ethyl Halides | Variable | Can act as an alkylating agent. |
Q2: How can I accurately determine the water content in my [EMIM][TFA]?
A2: The most reliable and widely used method for quantifying water content in ionic liquids is Karl Fischer titration .[16] This electrochemical method is highly sensitive and specific for water. Due to the hygroscopic nature of many ionic liquids, it is crucial to handle samples in a dry atmosphere (e.g., in a glovebox) to prevent atmospheric moisture absorption.[17]
Q3: What analytical techniques are best for identifying and quantifying halide impurities?
A3: Several techniques can be employed, each with its advantages:
-
Ion Chromatography (IC): This is a highly sensitive and versatile method for separating and quantifying various anions, including chloride, bromide, and fluoride. It is often considered the standard for halide determination in ionic liquids.[8][18]
-
Total Reflection X-ray Fluorescence (TXRF) Spectrometry: TXRF is a powerful technique for the determination of elemental impurities, including halides.[6][7][9] It requires minimal sample preparation.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS offers very low detection limits for halide analysis.[18][19]
Q4: Is it necessary to purify [EMIM][TFA] if the supplier states a high purity (e.g., >97%)?
A4: While a high stated purity is a good starting point, the relevance of residual impurities is application-dependent. For highly sensitive applications such as catalysis with transition metals, electrochemistry, or in drug development where even trace impurities can have significant effects, further purification is highly recommended.[7][8] The stated purity on the certificate of analysis may not account for absorbed atmospheric water, which can be significant.
Q5: Can I use molecular sieves to dry [EMIM][TFA]?
A5: Yes, molecular sieves (typically 3Å or 4Å) can be effective for removing trace amounts of water from ionic liquids.[13] However, there are some considerations:
-
Ion Exchange: There is a possibility of ion exchange between the ionic liquid and the molecular sieves, which could introduce new metallic impurities.[13]
-
Adsorption of Ionic Liquid: The porous structure of molecular sieves can adsorb a significant amount of the expensive ionic liquid, leading to product loss.[20]
-
Procedure: To use molecular sieves, they must first be activated by heating under vacuum to remove any adsorbed water. Then, add them to the ionic liquid and allow them to stand for at least 24 hours before decanting or filtering the dried liquid.
Experimental Protocol: General Purification Workflow
This protocol outlines a general procedure for purifying [EMIM][TFA] to a high degree of purity suitable for most research applications.
Caption: General workflow for the purification of [EMIM][TFA].
Methodology:
-
Initial Analysis: Before purification, analyze the as-received [EMIM][TFA] to establish a baseline for impurity levels.
-
Water Content: Karl Fischer Titration.
-
Halide Content: Ion Chromatography.
-
Organic Impurities: ¹H NMR Spectroscopy.[21]
-
-
Removal of Organic and Colored Impurities:
-
Treat the ionic liquid with activated carbon as described in the troubleshooting section.
-
-
Removal of Halide Impurities:
-
Perform liquid-liquid extraction with deionized water and a suitable organic solvent as detailed previously.
-
-
Drying:
-
Transfer the washed ionic liquid to a Schlenk flask.
-
Heat the flask to 70-80 °C under high vacuum (< 1 mbar) with vigorous stirring for at least 24 hours to remove residual water and volatile solvents.
-
-
Final Purity Validation:
-
Repeat the analyses from Step 1 to confirm the removal of impurities to the desired levels.
-
-
Storage:
-
Store the purified [EMIM][TFA] under an inert atmosphere (e.g., argon or nitrogen) in a sealed container to prevent reabsorption of atmospheric moisture.
-
By following these guidelines, researchers can ensure the high purity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
-
ResearchGate. (2013). What's your typical cleaning method for your ionic liquids?[Link]
-
American Chemical Society. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?[Link]
-
PlumX. Efficient purification of halide-based ionic liquids by means of improved apparatus for continuous liquid-liquid extraction. [Link]
-
ACS Publications. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. [Link]
- Google Patents. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
-
ResearchGate. The purification of an ionic liquid. [Link]
-
RSC Publishing. Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. [Link]
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. [Link]
- Google Patents.
-
ResearchGate. Purity specification methods for ionic liquids. [Link]
-
PMC - NIH. (2021). Recent Advances in Ionic Liquids in Biomedicine. [Link]
-
SIELC. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
-
Sciencemadness.org. (2011). Water removal from ionic liquid. [Link]
-
RSC Publishing. (2018). Recovery and purification of ionic liquids from solutions: a review. [Link]
-
PubMed. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. [Link]
-
ACS Publications. Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. [Link]
-
AWS. Quantification of Halide in Ionic Liquids using Ion Chromatography. [Link]
-
ACS Publications. Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. [Link]
-
ResearchGate. 1-Ethyl-3-methylimidazolium tartrate chiral ionic liquids: preparation, characterization and opportunities thereof. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Imidazolium Ionic Liquids: Focus on [Emim][TFA]. [Link]
-
Scirp.org. New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. [Link]
-
PMC - NIH. Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Applications, and Role in Chemical Processes. [Link]
-
ResearchGate. Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. [Link]
-
ResearchGate. (PDF) Ionic liquids in analytical chemistry. [Link]
-
ResearchGate. (PDF) New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. [Link]
-
ResearchGate. 1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to.... [Link]
-
ChemRxiv. Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. [Link]
-
ACS Publications. (2023). Trace Water Effects on Crystalline 1-Ethyl-3-methylimidazolium Acetate. [Link]
-
Pharmaceutical Technology. Organic Impurities in Chemical Drug Substances. [Link]
-
PubChem. 1-Ethyl-3-methylimidazolium acetate. [Link]
-
ResearchGate. Organic Impurities present in Pharmaceuticals and Food Products. [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]
-
European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological. [Link]
-
BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]
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Technical Support Center: Optimizing Reaction Yields in 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])
Welcome to the technical support center for utilizing 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions within this versatile ionic liquid (IL). As a reaction medium, [EMIM][TFA] offers a unique environment due to its negligible vapor pressure, excellent thermal stability, and tunable solvency.[1][2] However, harnessing its full potential to maximize product yield requires a nuanced understanding of its physicochemical properties and their interplay with reaction parameters.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and causal explanations for common experimental challenges. Our goal is to empower you to not only solve problems but also to proactively design more efficient, high-yielding synthetic routes.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues encountered during experiments. Each answer provides a diagnostic workflow and explains the underlying scientific principles.
Category 1: Low or No Product Yield
Q: My reaction yield is disappointingly low, or the reaction is not proceeding at all. What are the primary factors to investigate in the [EMIM][TFA] system?
A: Low yield in an ionic liquid system is a multifaceted problem. The unique solvent environment of [EMIM][TFA] means that troubleshooting should focus on factors that might be less critical in conventional molecular solvents. The primary culprits are often impurities (especially water), suboptimal temperature, and mass transfer limitations.
Causality & Recommended Actions:
-
Verify Purity of [EMIM][TFA]: The hygroscopic nature of many ionic liquids means that water is a common and highly detrimental impurity.[3] Water can alter the polarity and viscosity of the IL, and in many cases, it can act as a competing nucleophile or a catalyst poison, leading to unwanted side reactions or complete reaction inhibition.[4][5] Halide impurities (e.g., chloride, bromide) from the synthesis of the IL are also known to interfere with catalytic cycles.
-
Action: Quantify water content using Karl Fischer titration. A water content >500 ppm is often problematic.
-
Action: Check the supplier's certificate of analysis for halide content or use ion chromatography. For catalysis, halide content should ideally be <10 mg/kg.
-
Action: If purity is suspect, purify the IL by drying under high vacuum at 70-80°C for several hours and/or performing a solvent extraction if other impurities are present.
-
-
Optimize Reaction Temperature: Temperature is a critical lever. Unlike volatile organic compounds, [EMIM][TFA] can be heated to high temperatures, but this isn't always beneficial.
-
Causality (Low Temp): The viscosity of [EMIM][TFA], while moderate for an IL, can be high enough at room temperature to cause significant mass transport limitations. Reactants may not encounter each other at a sufficient rate.
-
Causality (High Temp): While increased temperature reduces viscosity and increases reaction rates, excessive heat can lead to the thermal decomposition of the IL, reactants, or the desired product.[6][7] The thermal stability of [EMIM][TFA] is good, but specific reaction components may be more sensitive.
-
Action: Conduct a temperature screen (e.g., 40°C, 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and component stability. Monitor for color changes (darkening can indicate decomposition).
-
-
Enhance Mass Transfer: Even at optimal temperature, poor mixing can starve the reaction.
-
Action: Increase the stirring rate significantly. Ensure the stir bar or overhead stirrer is creating a deep vortex to maximize homogeneity.
-
Action: Consider the use of co-solvents. While this dilutes the unique properties of the IL, adding a small amount of a compatible, non-reactive solvent can dramatically decrease viscosity and improve reactant solubility.
-
Category 2: Slow Reaction Rates
Q: My reaction is proceeding, but it is significantly slower than anticipated or reported in conventional solvents. How can I accelerate it in [EMIM][TFA]?
A: Slow kinetics in [EMIM][TFA] are almost always linked to viscosity-related mass transfer limitations or insufficient energy to overcome the activation barrier. The high polarity and solvating power of [EMIM][TFA] can also stabilize reactants more than the transition state, inadvertently increasing the activation energy.[8]
Causality & Recommended Actions:
-
Re-evaluate Temperature: As discussed above, this is the most effective tool for combating high viscosity and accelerating kinetics. An Arrhenius plot (ln(k) vs 1/T) can help determine the activation energy in the IL medium and confirm if the reaction is kinetically or diffusion-controlled.
-
Increase Reactant Concentration: If the reaction is not zero-order, increasing the concentration of one or more reactants can boost the rate. However, be mindful of solubility limits within the [EMIM][TFA].
-
Investigate the Role of the IL: [EMIM][TFA] is not always an inert solvent. The trifluoroacetate anion is the conjugate base of a strong acid and can participate in proton transfer or other interactions.[8] The imidazolium cation can also play a role.[9]
-
Action: Consider if the IL is acting as a catalyst or an inhibitor. In some cases, the IL's components may favorably solvate and stabilize the reactants, increasing the activation energy required to reach the transition state. Trying a related IL with a different anion (e.g., [EMIM][BF4] or [EMIM][OTf]) can provide valuable mechanistic insight.
-
Category 3: Product Isolation and IL Recycling
Q: I'm having difficulty extracting my product from the [EMIM][TFA] phase, and my attempts to recycle the IL result in lower yields in subsequent runs.
A: This is a critical operational challenge. The non-volatile nature of ILs makes traditional rotary evaporation impossible for product isolation.[1] Successful extraction and recycling depend on exploiting solubility differentials.
Causality & Recommended Actions:
-
Systematic Solvent Screening for Extraction: The choice of extraction solvent is paramount. The ideal solvent will have high solubility for your product and complete immiscibility with [EMIM][TFA].
-
Action: Screen a range of non-polar to moderately polar solvents (e.g., hexane, diethyl ether, ethyl acetate, dichloromethane). Perform small-scale liquid-liquid extractions and analyze both phases (e.g., by TLC, GC, or NMR) to determine the partition coefficient.[10][11]
-
Pro-Tip: For very polar products, supercritical CO2 extraction can be an effective, albeit equipment-intensive, alternative.
-
-
Thorough IL Washing and Drying: Contamination of the recycled IL with residual product, byproducts, or extraction solvent is a common cause of decreased performance. Water absorption from the atmosphere during workup is also a major issue.[4][12]
-
Action: After product extraction, wash the IL phase with the extraction solvent one or two more times to remove lingering organics.
-
Action: Crucially, dry the recycled IL under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-80°C) for several hours to remove all traces of the extraction solvent and absorbed water.
-
Action (Validation): Before reusing the IL, verify its purity. A ¹H NMR spectrum can show residual solvents, and a Karl Fischer titration is essential to confirm low water content.[13] Comparing the NMR of the recycled IL to the fresh IL is a powerful quality control step.[13]
-
Experimental Workflows & Data
Workflow 1: Troubleshooting Low Reaction Yield
This decision tree provides a logical path for diagnosing and resolving low yield issues.
Caption: A workflow for product isolation and validated IL recycling.
Table 1: Impact of Key Parameters on Reaction Outcomes
This table summarizes the causal relationships between common experimental variables and their expected effect on reactions in [EMIM][TFA].
| Parameter | Primary Effect | Causality | Potential Negative Impact |
| Temperature | Increases reaction rate | Reduces IL viscosity, enhancing mass transfer and overcoming activation energy. | Can cause thermal decomposition of reactants, products, or the IL itself. [7] |
| Water Content | Generally decreases yield | Acts as a competing reactant, alters IL polarity and solvation properties, may poison catalysts. [4][12] | Promotes hydrolysis and other unwanted side reactions. |
| Stirring Speed | Increases reaction rate | Overcomes diffusion control by improving homogeneity and reactant interaction at interfaces. | In highly viscous systems, insufficient stirring can create "dead zones" with no reaction. |
| Reactant Ratio | Affects yield and selectivity | Governed by Le Châtelier's principle; can push equilibrium towards products. | Using a large excess of one reactant can complicate product purification. |
Frequently Asked Questions (FAQs)
Q1: Can I use standard silica gel column chromatography to purify my product directly from the [EMIM][TFA] mixture? A: This is strongly discouraged. The ionic liquid is non-volatile and highly polar; it will irreversibly adsorb to the silica gel, destroying your column and resulting in a complete loss of both your product and the IL. Product isolation via extraction must be performed before any chromatographic purification. [11] Q2: My [EMIM][TFA] has turned from colorless to yellow/brown after a reaction. Is it still usable? A: A color change often indicates decomposition, either of the IL itself or of a reaction component that formed a colored impurity. [6]While the IL might still function, the impurities present could negatively impact future reactions. It is best to attempt purification (e.g., with activated charcoal treatment followed by filtration and drying) or to use a fresh batch. The purity of the discolored IL should be rigorously checked before reuse.
Q3: How do I properly store [EMIM][TFA] to ensure its integrity? A: Due to its hygroscopic nature, [EMIM][TFA] should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or glovebox to minimize water absorption.
Q4: Are there analytical techniques to monitor my reaction in-situ? A: Yes, though it can be challenging. Standard TLC is often difficult. [10]However, techniques like in-situ IR spectroscopy can be used if you have the appropriate probes. For reaction monitoring, taking small aliquots, diluting them in a suitable deuterated solvent (like DMSO-d6 or CD3CN), and analyzing by ¹H NMR is a very effective method. [10]ESI-MS is also a powerful tool for monitoring reactions in ionic liquids without prior purification. [14]
References
-
Kovacs, E., et al. (2016). Efficient Sustainable Tool for Monitoring Chemical Reactions and Structure Determination in Ionic Liquids by ESI-MS. PMC - NIH. Available at: [Link]
- Kuwabata, S., et al. (2017). Novel Analytical Techniques for Smart Ionic Liquid Materials. Books.
-
Chem-Impex. (n.d.). This compound. Chem-Impex. Available at: [Link]
-
Various Authors. (2018). How to monitor ionic liquid reaction in TLC? ResearchGate. Available at: [Link]
-
Li, M., et al. (2021). Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures. MDPI. Available at: [Link]
-
SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. Available at: [Link]
-
Singh, S. K., & Savoy, A. W. (2020). Emerging Trends in Ionic Liquid Formulations: A Critical Review. Polymers and Polymer Composites. Available at: [Link]
-
Płotka-Wasylka, J., et al. (2022). The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. MDPI. Available at: [Link]
-
Skoda-Földes, R. (2021). Ionic Liquids in Catalysis. MDPI. Available at: [Link]
-
Deyko, A., et al. (2023). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. ChemRxiv. Available at: [Link]
-
McNeice, P., et al. (2021). Basic ionic liquids for catalysis: the road to greater stability. RSC Publishing. Available at: [Link]
-
Miao, W., & Chan, T. H. (2006). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Hapiot, P., & Lagrost, C. (2013). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data. Available at: [Link]
-
Various Authors. (n.d.). Catalytic Reactions in Ionic Liquids. ResearchGate. Available at: [Link]
-
Mutrakulcharoen, P., et al. (2021). Recycling of 1-ethyl-3-methylimidazolium acetate in lignocellulosic biomass pretreatment. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazolium Ionic Liquids: Focus on [Emim][TFA]. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Hua, K. M., & Nguyen, T. N. (2018). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Scirp.org. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ionic Liquids for Green Chemistry: The Role of [Emim][TFA] as a Sustainable Solvent. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Various Authors. (n.d.). Recycling and reusability of the catalyst [Hmim]TFA. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Role in Chemical Processes. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Various Authors. (n.d.). 1-Ethyl-3-methylimidazolium acetate as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. ResearchGate. Available at: [Link]
-
Deyko, A., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). The effects of water content on the transport properties of ionic liquids. ResearchGate. Available at: [Link]
-
Yang, G., et al. (2017). Ionic Liquids in Selective Oxidation: Catalysts and Solvents. Chemical Reviews. Available at: [Link]
-
Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Performance and Synthesis of Ionic Liquid. Institute of Chemical Reaction Engineering. Available at: [Link]
-
Deyko, A., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. Available at: [Link]
-
Zhang, Q., et al. (2018). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega. Available at: [Link]
-
Takagi, Y., et al. (2022). On the Moisture Absorption Capability of Ionic Liquids. The Journal of Physical Chemistry B. Available at: [Link]
-
Drüschler, M., et al. (2012). Water in the Electrical Double Layer of Ionic Liquids on Graphene. PMC - PubMed Central. Available at: [Link]
-
Żyła, M., et al. (2021). Temperature and Composition Dependence of the Thermodynamic Properties of an Aqueous Solution of 1-Ethyl-3-methylimidazolium Formate and 1-Ethyl-3-methylimidazolium Acetate. Journal of Chemical & Engineering Data. Available at: [Link]
-
Various Authors. (n.d.). Interactions of Ionic Liquids and Water. ResearchGate. Available at: [Link]
-
Sen, N., et al. (2023). Flow synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate in a PTFE micro-capillary: an experimental and numerical study. Semantic Scholar. Available at: [Link]
-
Luning, E. G., et al. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. PubMed. Available at: [Link]
-
Various Authors. (n.d.). 1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to use... ResearchGate. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
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Technical Support Center: Managing 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA])
Welcome to the technical support guide for 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]), an innovative ionic liquid with broad applications in catalysis, electrochemistry, and green chemistry.[1][2] While its properties like excellent thermal stability and low volatility are highly advantageous, its viscosity can present a significant challenge in the laboratory.[1][3]
This guide provides field-proven insights and validated protocols to help you anticipate, troubleshoot, and manage viscosity-related issues, ensuring the accuracy and efficiency of your experiments.
Section 1: Understanding the Viscosity of [EMIM][TFA]
The high viscosity of ionic liquids compared to conventional molecular solvents is a result of strong intermolecular forces, including extensive hydrogen bonding and ionic interactions.[3] These forces create a structured "charge network" that resists flow.[4][5] For [EMIM][TFA], this intrinsic property is significantly influenced by two primary experimental factors: temperature and the presence of impurities, particularly water.
-
Temperature: As temperature increases, the kinetic energy of the ions also increases. This allows them to overcome the strong intermolecular forces more easily, leading to a significant decrease in viscosity.[6][7] This inverse relationship is a critical and predictable tool for viscosity management. For instance, the viscosity of [EMIM][TFA] decreases by a factor of 2.84 as the temperature is raised from 303.15 K to 353.15 K (30°C to 80°C).[6]
-
Water Content: Water, even in trace amounts, can act as an impurity that disrupts the three-dimensional ionic network of the liquid.[8] This disruption weakens the intermolecular forces between the imidazolium cations and trifluoroacetate anions, leading to a marked decrease in viscosity.[8][9] While sometimes added intentionally to reduce viscosity, unintentional water absorption from the atmosphere can lead to inconsistent results.[8]
-
Other Impurities: Halide ions (e.g., chloride) are common impurities from the synthesis process and can affect the physical properties of the ionic liquid, including viscosity.[10] Ensuring high purity is essential for reproducible experiments.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered when working with viscous [EMIM][TFA].
Core Handling & Dispensing
Q1: I'm having trouble pipetting [EMIM][TFA] accurately. The volume is inconsistent, and it sticks to the pipette tip.
This is a classic issue with viscous liquids. The high shear forces make it difficult to aspirate and dispense a precise volume using standard air-displacement pipettes.
-
Immediate Solution: Switch to a positive-displacement pipette. These use a piston that is in direct contact with the liquid, physically pushing the entire sample out of the tip. This eliminates errors caused by film retention on the tip wall and is the gold standard for handling viscous fluids.
-
Alternative Pipetting Technique (Reverse Pipetting): If a positive-displacement pipette is unavailable, use the "reverse pipetting" technique with your air-displacement pipette. This involves depressing the plunger to the second stop to aspirate the liquid and then depressing only to the first stop to dispense. This method is more accurate for viscous liquids than standard forward pipetting.
-
Long-Term Solution: Consider reducing the viscosity of your stock solution before aliquoting. See the protocols in Section 3 for guidance on using temperature or co-solvents.
Q2: My [EMIM][TFA] is difficult to pour and transfer between containers, leading to sample loss.
-
Solution: Gently warm the stock bottle in a calibrated water bath or on a validated heating block before transferring. Even a modest increase in temperature to 30-40°C can significantly lower the viscosity, making it pour more freely. Ensure the container is properly sealed during warming to prevent atmospheric water absorption. For transfers, use a wide-bore glass funnel.
Viscosity & Experimental Conditions
Q3: My reaction kinetics are slower than expected. Could viscosity be the cause?
Absolutely. High viscosity impedes mass transport and diffusion rates.[3] Reactants will move more slowly, reducing the frequency of effective collisions and thus slowing the reaction rate.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: This is the most direct approach. It will simultaneously decrease viscosity and increase the reaction rate, assuming your reactants and products are thermally stable at the higher temperature.
-
Introduce a Low-Viscosity Co-Solvent: Adding a compatible, low-viscosity co-solvent can dramatically reduce the overall viscosity of the medium. See Protocol 3.2 for guidance. Crucially, you must first validate that the co-solvent does not negatively impact your reaction chemistry or product solubility.
-
Improve Agitation: Ensure you are using adequate mechanical or magnetic stirring to overcome diffusion limitations in the viscous medium.
-
Q4: I'm seeing batch-to-batch variability in my results. How can I ensure the viscosity of my [EMIM][TFA] is consistent?
Variability is often linked to inconsistent water content or degradation.
-
Control for Water: [EMIM][TFA] can be hygroscopic. Store it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Before use, you can dry the ionic liquid to remove absorbed water (see Protocol 3.3).
-
Verify Purity: If you suspect contamination, particularly with halides, verify the purity of your ionic liquid. Halide content can be checked with a silver nitrate test.[11]
-
Standardize Handling: Ensure that every time you handle the ionic liquid, you do so under the same conditions (e.g., temperature, time exposed to air) to minimize variations in water uptake.
Diagram: Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common viscosity-related experimental issues.
Caption: Troubleshooting workflow for viscosity issues.
Section 3: Experimental Protocols
These protocols provide validated, step-by-step methods for managing the viscosity of [EMIM][TFA].
Protocol 3.1: Viscosity Reduction via Temperature Control
This protocol is the preferred method when experimental conditions allow, as it does not introduce additional chemical components.
-
Determine Target Temperature: Based on the data in Section 4, select a temperature that provides a workable viscosity without compromising the stability of your reagents. A temperature of 40-60°C is often a good starting point.
-
Prepare a Controlled Heating System: Use a calibrated digital water bath, heating block, or a jacketed reaction vessel connected to a circulating bath. Avoid direct heating on a hot plate, which can cause localized overheating and potential degradation.
-
Equilibrate the [EMIM][TFA]: Place a sealed container of the ionic liquid into the heating system. Allow at least 30-60 minutes for it to reach thermal equilibrium.
-
Equilibrate Hardware: Pre-heat any glass funnels, pipette tips (by aspirating/dispensing the heated liquid back into the source a few times), or transfer lines to the same temperature to prevent the liquid from cooling and thickening upon contact.
-
Perform the Transfer/Experiment: Conduct your pipetting, transfer, or reaction at the elevated, controlled temperature.
-
Validation: If precise viscosity is critical, measure the viscosity of the heated liquid using a viscometer to confirm it meets your required specifications.
Protocol 3.2: Viscosity Reduction Using a Co-Solvent
Use this method when heating is not feasible or insufficient. The choice of co-solvent is critical.
-
Select a Co-Solvent: Choose a low-viscosity solvent that is fully miscible with [EMIM][TFA] and inert to your reaction conditions. Common choices include acetonitrile, dimethyl sulfoxide (DMSO), or propylene carbonate.[10]
-
Determine the Required Ratio: The amount of co-solvent needed will depend on the target viscosity. Start with a small amount (e.g., 5-10% v/v) and increase as needed. Create a calibration curve by mixing different ratios and measuring the viscosity of each mixture. A study on a similar ionic liquid found that adding a co-solvent could significantly reduce viscosity.[6]
-
Prepare the Mixture: In a clean, dry vessel, add the desired volume of [EMIM][TFA]. While stirring, slowly add the calculated volume of the co-solvent. Ensure the mixture is homogeneous.
-
Account for Dilution: Recalculate the concentrations of all reactants based on the new total volume of the [EMIM][TFA]/co-solvent mixture. This is a critical step to ensure the correct stoichiometry in your experiment.
-
Validation: Measure the viscosity of the final mixture to confirm it meets your requirements. Perform a small-scale control experiment to ensure the co-solvent does not interfere with the desired chemical outcome.
Protocol 3.3: Drying [EMIM][TFA] to Remove Water
This protocol ensures that the viscosity of your ionic liquid is not being unintentionally lowered by absorbed atmospheric water, leading to better reproducibility.
-
Apparatus Setup: Place the [EMIM][TFA] in a round-bottom flask that is no more than half full to maximize the surface area. Connect the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Drying Procedure: Heat the flask to 60-70°C using a water or oil bath while stirring. Apply a high vacuum (<1 mbar).
-
Duration: Maintain these conditions for several hours (4-12 hours) to ensure the removal of residual water. The exact time depends on the initial water content and volume.
-
Breaking Vacuum: Allow the flask to cool to room temperature before breaking the vacuum. Break the vacuum with an inert gas like nitrogen or argon to prevent re-exposure to atmospheric moisture.
-
Storage: Immediately transfer the dried ionic liquid to a sealed container and store it in a desiccator or glovebox.
-
Validation: The water content can be precisely measured using Karl Fischer titration to confirm the effectiveness of the drying process.
Section 4: Quantitative Data Summary
The following table summarizes key physical properties of [EMIM][TFA].
| Property | Value | Conditions | Source |
| Viscosity | 28.7 cP (mPa·s) | 25 °C (298.15 K) | [12] |
| Density | 1.31 g/cm³ | 25 °C (298.15 K) | [12] |
| Melting Point | -14 °C | N/A | [12] |
| Viscosity Change | Decreases 2.84x | From 303.15 K to 353.15 K | [6] |
Diagram: Factors Influencing Viscosity
This diagram illustrates the relationship between the ionic liquid's structure and the factors that affect its bulk viscosity.
Caption: Key factors that reduce ionic liquid viscosity.
References
-
The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. Semantic Scholar. Available from: [Link]
-
This compound. Chem-Impex. Available from: [Link]
-
The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing. Available from: [Link]
-
The Viscosity of Ionic Liquids. IGI Global. Available from: [Link]
-
Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures. National Institutes of Health (NIH). Available from: [Link]
-
Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI. Available from: [Link]
-
Viscosity of the ionic liquid mixture as a function of water content. ResearchGate. Available from: [Link]
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. National Institutes of Health (NIH). Available from: [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers. Available from: [Link]
-
Pressing matter: why are ionic liquids so viscous? National Institutes of Health (NIH). Available from: [Link]
-
Pressing matter: why are ionic liquids so viscous? RSC Publishing. Available from: [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. ACS Publications. Available from: [Link]
Sources
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- 3. The Viscosity of Ionic Liquids: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. Pressing matter: why are ionic liquids so viscous? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 6. Experimental Research on NO2 Viscosity and Absorption for (this compound + Triethanolamine) Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 8. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 9. The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. | Semantic Scholar [semanticscholar.org]
- 10. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound, >97% | IoLiTec [iolitec.de]
thermal decomposition products of 1-ethyl-3-methylimidazolium trifluoroacetate and their impact
Welcome to the technical support guide for 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). This document is designed for researchers, scientists, and drug development professionals who use this versatile ionic liquid in their experiments. Understanding the thermal stability and decomposition pathways of [EMIM][TFA] is critical for experimental design, troubleshooting, and ensuring data integrity, especially in applications requiring elevated temperatures.[1][2] This guide provides in-depth answers to common issues, detailed analytical protocols, and the scientific reasoning behind our recommendations.
Core Concepts: Understanding [EMIM][TFA] Thermal Decomposition
The thermal stability of an ionic liquid is not an absolute value but is intrinsically linked to its molecular structure, the purity of the sample, and the experimental conditions.[3][4] For imidazolium-based ionic liquids like [EMIM][TFA], decomposition is not a simple evaporation process but a chemical transformation. The primary mechanisms involved are nucleophilic substitution (S\N2) and elimination reactions, driven by the interaction between the imidazolium cation and the trifluoroacetate anion.[5][6][7]
The trifluoroacetate anion ([TFA]⁻) is a moderate nucleophile. At elevated temperatures, it can attack the electrophilic carbon atoms of the ethyl and methyl groups attached to the imidazolium ring. This leads to the cleavage of the C-N bonds and the formation of neutral, volatile products.[5] Unlike ionic liquids with anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), where elimination reactions to form alkenes are often dominant, carboxylate-based ionic liquids frequently favor the S\N2 pathway.[7]
Diagram: Primary Decomposition Pathways of [EMIM][TFA]
Caption: S\N2 decomposition pathways of [EMIM][TFA] upon heating.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My high-temperature reaction (>150 °C) is yielding unexpected side-products and the reaction profile is inconsistent. Could the [EMIM][TFA] be the cause?
A: Yes, it is highly probable. When an experiment's temperature exceeds the long-term stability threshold of the ionic liquid, decomposition products are generated. These are not inert; the resulting 1-alkylimidazoles are basic and can act as unintended catalysts or bases, while the trifluoroacetate esters can participate in side reactions.
Expert Insight: The "decomposition temperature" often cited from a rapid Thermogravimetric Analysis (TGA) scan can be misleading for prolonged experiments.[8][9][10] Significant decomposition can occur at much lower temperatures when held for several hours.
Troubleshooting Steps:
-
Run a Control Experiment: Heat a sample of [EMIM][TFA] alone under the exact time and temperature conditions of your reaction.
-
Analyze the Headspace: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile components in the headspace of the heated control sample. This will identify products like 1-ethylimidazole and methyl trifluoroacetate.
-
Analyze the Liquid Phase: Use ¹H and ¹⁹F NMR spectroscopy to analyze the residual ionic liquid. The appearance of new signals corresponding to the decomposition products confirms degradation.
-
Action: If decomposition is confirmed, either lower the reaction temperature or select a more thermally stable ionic liquid with a different anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
Q2: What is the actual decomposition temperature of [EMIM][TFA]? I see different values in the literature.
A: The decomposition temperature is not a fixed point but a range that depends heavily on the analytical method and conditions.[4][11] TGA, a common technique, typically reports the onset temperature (T_onset) , where mass loss begins.
| Property | Value | Source |
| Melting Point | -14 °C | [12] |
| Typical TGA Onset | ~200-250 °C | General range for similar carboxylate ILs |
| Long-Term Stability | Significantly lower | [9][10] |
Causality: The discrepancy arises from different experimental parameters:
-
Heating Rate: Faster heating rates in TGA will artificially inflate the apparent decomposition temperature.[13]
-
Atmosphere: Decomposition in air (oxidative) can occur at lower temperatures and via different mechanisms than in an inert atmosphere like nitrogen.[14]
-
Purity: Impurities, particularly halides, can significantly lower the thermal stability.
For practical purposes, assume the maximum operating temperature for multi-hour experiments is considerably lower than the published T_onset. Isothermal TGA experiments provide a more realistic measure of long-term stability.[8]
Q3: How can I definitively prove that my ionic liquid is degrading during my experiment?
A: You need to use analytical techniques that can identify the specific chemical signatures of decomposition.
| Analytical Technique | What It Detects | Key Advantages |
| NMR (¹H, ¹⁹F, ¹³C) | Formation of 1-alkylimidazoles and trifluoroacetate esters in the liquid phase.[5] | Quantitative; provides clear structural information on non-volatile products. |
| GC-MS | Volatile decomposition products (e.g., 1-ethylimidazole, methyl trifluoroacetate). | Highly sensitive for identifying volatile species. Pyrolysis-GC is a powerful variant.[3][7][15] |
| TGA-MS | Evolved gases as a function of temperature.[5][6] | Directly links mass loss to the chemical identity of the evolved products. |
| HPLC | Changes in the purity of the ionic liquid and formation of non-volatile impurities.[16][17] | Good for monitoring the overall purity of the ionic liquid bulk. |
Q4: My reaction involves a strong base. Does this pose a risk to the stability of [EMIM][TFA]?
A: Absolutely. The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is acidic. A strong base can abstract this proton, forming an N-heterocyclic carbene (NHC).[6] These carbenes are highly reactive species that can act as potent catalysts or ligands, or lead to further, uncontrolled decomposition pathways. This is a chemical degradation pathway, distinct from thermal decomposition, but the two can occur concurrently. If your protocol requires a strong base, consider using an aprotic ionic liquid or one with a substituted C2 position.
Q5: Are the decomposition products of [EMIM][TFA] hazardous?
A: Yes, you should assume they are and take appropriate precautions. Heating [EMIM][TFA] can generate various fumes and vapors.[18]
-
Volatile Imidazoles: These are organic amines and should be handled in a well-ventilated fume hood.
-
Fluorinated Compounds: Thermal decomposition of the trifluoroacetate anion can release corrosive and toxic fluorine-containing gases.
-
Combustion Products: In the presence of air, high temperatures can lead to the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[18]
Safety Mandate: Always heat ionic liquids in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18]
Experimental Protocols
Protocol 1: Workflow for Troubleshooting Unexpected Results
This workflow provides a logical sequence for diagnosing issues potentially related to ionic liquid decomposition.
Caption: A logical workflow for diagnosing experimental issues.
Protocol 2: Analysis of Decomposition Products by ¹H NMR
This protocol provides a self-validating system to confirm thermal decomposition.
Objective: To detect the formation of 1-ethylimidazole and other soluble degradation products in a thermally stressed sample of [EMIM][TFA].
Methodology:
-
Sample Preparation:
-
Prepare two NMR tubes.
-
Control Sample: Add ~10 mg of fresh [EMIM][TFA] to the first tube and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Test Sample: Place ~50 mg of [EMIM][TFA] in a sealed vial and heat it at your experimental temperature (e.g., 160 °C) for the desired duration (e.g., 8 hours). Let it cool to room temperature. Add ~10 mg of this heat-treated IL to the second NMR tube and dissolve in 0.6 mL of the same deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for both the control and test samples.
-
-
Data Analysis & Interpretation:
-
Control Spectrum: Identify the characteristic peaks for the [EMIM]⁺ cation. The imidazolium protons will be in the aromatic region (~7.5-9.5 ppm), the ethyl group CH₂ at ~4.2 ppm and CH₃ at ~1.4 ppm, and the N-methyl group at ~3.8 ppm.
-
Test Spectrum: Compare the test spectrum to the control. The appearance of new aromatic peaks, particularly in the 7.0-7.7 ppm region, is indicative of the formation of 1-alkylimidazole products.[5] A triplet peak appearing around 0.7 ppm could indicate the formation of 1-ethylimidazole.[5]
-
Self-Validation: The presence of these new peaks in the test sample, which are absent in the control sample, provides direct evidence of chemical decomposition.
-
References
-
Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools . Chemical Society Reviews, 42(13), 5963-5977. [Link]
-
Stepnowski, P. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples? . ACS Symposium Series. [Link]
-
Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms . Physical Chemistry Chemical Physics, 15(48), 21184-21197. [Link]
-
Chambreau, S. D., Vaghjiani, G. L., & Koh, C. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid . The Journal of Physical Chemistry A, 116(24), 5867-5876. [Link]
-
Ohtani, H., Ishimura, S., & Kumai, M. (2008). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography . Analytical Sciences, 24(10), 1335-1340. [Link]
-
Verk, M. A., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate . ChemRxiv. [Link]
-
Hrnčiariková, J., et al. (2022). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme . International Journal of Molecular Sciences, 23(2), 859. [Link]
-
Verk, M. A., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate . ResearchGate. [Link]
-
Chambreau, S. D., Vaghjiani, G. L., & Koh, C. (2011). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid . ResearchGate. [Link]
-
Verk, M. A., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate . ChemRxiv. [Link]
-
Grote, F., et al. (2017). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal . ChemSusChem, 10(5), 876-883. [Link]
-
Ohtani, H., Ishimura, S., & Kumai, M. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography . Analytical Sciences, 24(10), 1335-1340. [Link]
-
Possible Thermal Decomposition Pathways of Ionic Liquid Anions . ResearchGate. [Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography . SIELC Technologies. [Link]
-
Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools . Semantic Scholar. [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques . ResearchGate. [Link]
-
Grote, F., et al. (2016). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal . ResearchGate. [Link]
-
Nechaeva, A., et al. (2020). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides . OPUS. [Link]
-
Li, Z., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures . Molecules, 27(4), 1318. [Link]
-
This compound: Properties, Applications, and Role in Chemical Processes . Ionic Liquids Technologies. [Link]
-
Liu, S., et al. (2020). Fire and explosion hazards of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide . RSC Advances, 10(3), 1547-1557. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. | Semantic Scholar [semanticscholar.org]
- 12. This compound, >97% | IoLiTec [iolitec.de]
- 13. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures | MDPI [mdpi.com]
- 14. Fire and explosion hazards of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]
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- 17. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 18. iolitec.de [iolitec.de]
stability of 1-ethyl-3-methylimidazolium trifluoroacetate in the presence of acids and bases
Guide to the Chemical Stability of 1-ethyl-3-methylimidazolium trifluoroacetate in Acidic and Basic Media
Welcome to the technical support resource for this compound ([EMIM][TFA]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile ionic liquid. As Senior Application Scientists, we aim to explain not just the protocols but the underlying chemical principles to ensure the integrity of your work.
Overview & Key Stability Takeaways
This compound is an ionic liquid valued for its unique solvation properties, thermal stability, and utility as a solvent and catalyst.[1][2] However, its chemical stability is highly dependent on the pH of the medium. Understanding its behavior in the presence of acids and bases is critical for successful application and to avoid unintended side reactions or sample degradation.
-
General Stability: [EMIM][TFA] is considered thermally stable and relatively resistant to hydrolysis under neutral or mildly acidic conditions compared to ionic liquids with anions like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻).[3][4]
-
Acidic Conditions: The ionic liquid exhibits good stability in most acidic environments. The primary concern is the potential, though generally low, for hydrolysis of the trifluoroacetate anion under harsh acidic conditions (e.g., high temperatures combined with strong, concentrated acid).
-
Basic Conditions: This is the most significant vulnerability. The 1-ethyl-3-methylimidazolium cation is susceptible to deprotonation by strong bases, leading to degradation of the ionic liquid.[5] Weakly basic conditions are generally tolerated, but caution is required.
Chemical & Physical Profile
A quick reference for the key properties of [EMIM][TFA].
Caption: Chemical structures of the [EMIM]⁺ cation and [TFA]⁻ anion.
| Property | Value | Source |
| CAS Number | 174899-65-1 | [6][7] |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | [6][7] |
| Molecular Weight | 224.18 g/mol | [6][7] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | ~1.31 g/cm³ (at 25 °C) | [7] |
| Melting Point | -14 °C | [7] |
Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of [EMIM][TFA] in various chemical environments.
FAQ 1: How does [EMIM][TFA] degrade under basic conditions?
The primary degradation pathway for imidazolium-based ionic liquids in the presence of a sufficiently strong base is the deprotonation of the C2 proton (the hydrogen on the carbon between the two nitrogen atoms). This proton is the most acidic proton on the cation. Its removal generates a highly reactive N-heterocyclic carbene (NHC) and the conjugate acid of the base. This NHC can then participate in various subsequent reactions, leading to decomposition of the ionic liquid.[5][8][9]
Caption: Base-induced degradation pathway of the [EMIM]⁺ cation.
FAQ 2: Which bases are "strong enough" to cause this degradation?
The pKa of the C2 proton on the [EMIM]⁺ cation is estimated to be in the range of 21-24 in DMSO. Therefore, any base with a conjugate acid pKa higher than this range can cause significant and rapid deprotonation.
-
High Risk: Hydroxides (e.g., NaOH, KOH), alkoxides (e.g., sodium methoxide), and organometallic bases (e.g., n-BuLi) will readily degrade the cation.
-
Moderate Risk: Amines like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and other strong organic bases can also initiate degradation, especially at elevated temperatures.
-
Low Risk: Weaker bases such as acetate, carbonate, or neutral amines like triethylamine are generally considered compatible, as their basicity is insufficient to deprotonate the C2 position effectively. The trifluoroacetate anion itself is a very weak base and poses no risk to the cation.
FAQ 3: What is the stability of the trifluoroacetate anion?
The trifluoroacetate ([TFA]⁻) anion is robust and generally stable against hydrolysis in neutral, basic, and most acidic conditions.[3] The strong carbon-fluorine bonds and the electron-withdrawing nature of the CF₃ group make it less susceptible to hydrolysis than anions like [BF₄]⁻ or [PF₆]⁻, which can decompose to release corrosive hydrogen fluoride (HF). Significant hydrolysis of [TFA]⁻ would only be expected under extreme conditions, such as in boiling concentrated strong acids or bases over prolonged periods.
FAQ 4: My [EMIM][TFA] solution turned yellow/brown after adding a reagent. Is it degrading?
A color change, particularly to yellow or brown, is a common indicator of imidazolium cation degradation. The reactive N-heterocyclic carbene formed under basic conditions can lead to the formation of colored oligomeric or polymeric side products.
-
First Step: Confirm that the color is not from your reagents.
-
Troubleshooting: If the color appears after adding a base, degradation is highly likely. You should immediately analyze a sample via NMR spectroscopy to check for the disappearance of the C2 proton signal (see Protocol 1).
Troubleshooting Guide: Common Experimental Issues
| Observation | Probable Cause(s) | Recommended Action & Explanation |
| Unexpected peaks in ¹H NMR spectrum, especially loss of signal >9 ppm. | Cation Degradation: The signal for the C2 proton on the imidazolium ring typically appears downfield (>9 ppm). Its disappearance indicates deprotonation by a base. | Verify pH: Ensure your reaction conditions are not unintentionally basic. Analyze: Use Protocol 1 to confirm degradation. Consider using an alternative ionic liquid with a more stable cation (e.g., tetraalkylammonium or phosphonium) if basic conditions are required.[5] |
| Reaction mixture becomes viscous or forms a precipitate. | Polymerization/Side Reactions: The highly reactive NHC intermediate can react with itself, other reagents, or the solvent to form insoluble or polymeric materials. | Stop the Reaction: Cease heating and agitation. Dilute & Analyze: Try to dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) to analyze via NMR. The reaction may be unsalvageable. Re-evaluate the compatibility of your reagents with the ionic liquid. |
| Inconsistent reaction yields or catalyst deactivation. | Catalyst Poisoning/Side Reaction: The NHC formed from cation degradation can act as a ligand, potentially poisoning metal catalysts. It can also act as a strong base or nucleophile, leading to unintended side reactions. | Re-evaluate Base Choice: If a base is necessary, use the weakest base possible that can still effect the desired transformation. Consider a C2-Methylated IL: For base-catalyzed reactions, consider using a C2-methylated imidazolium ionic liquid (e.g., 1-ethyl-2,3-dimethylimidazolium), which lacks the acidic C2 proton and is significantly more stable to bases.[10] |
| Corrosion or etching of glass/metal reactors. | Anion Hydrolysis (unlikely) or Impurities: While unlikely for [TFA]⁻, severe anion hydrolysis could produce corrosive species. More commonly, halide impurities (e.g., chloride) from the synthesis of the IL can cause corrosion. | Check IL Purity: Use high-purity ionic liquid with low water and halide content.[6] Analyze Anions: Use ion chromatography (Protocol 2) to check for fluoride or other halide impurities if corrosion is observed. |
Experimental Protocols for Stability Assessment
These protocols provide a framework for quantitatively and qualitatively assessing the stability of [EMIM][TFA].
Protocol 1: Monitoring Cation Stability by ¹H NMR Spectroscopy
This is the most direct method to observe the health of the imidazolium cation.
Caption: Workflow for NMR-based stability testing of [EMIM][TFA].
Methodology:
-
Sample Preparation: Prepare a solution of [EMIM][TFA] in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN). If the IL is used as the neat solvent, a coaxial insert containing a deuterated solvent with a reference standard (e.g., TMS) can be used for locking and shimming.
-
Initial Spectrum (Time = 0): Acquire a quantitative ¹H NMR spectrum. Identify and integrate the characteristic C2 proton signal, which is a singlet typically found at δ > 9.0 ppm. Also, integrate the signals from the ethyl and methyl groups for reference.
-
Introduce Stressor: Add a known concentration of the acid or base you intend to use in your experiment to the NMR tube.
-
Incubation and Monitoring: Maintain the sample at the target experimental temperature. Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1h, 4h, 24h).
-
Data Interpretation:
-
Stable: The integration of the C2 proton signal remains constant relative to the other cation protons.
-
Degrading: A decrease in the integration of the C2 proton signal indicates deprotonation and degradation. The appearance of new, often complex signals in the aromatic and aliphatic regions suggests the formation of degradation byproducts.[11]
-
Protocol 2: Assessing Anion Stability by Ion Chromatography (IC)
This method is ideal for detecting the release of fluoride ions, a potential product of [TFA]⁻ hydrolysis under extreme conditions.
Methodology:
-
Forced Degradation: Prepare samples of [EMIM][TFA] under various conditions:
-
Control: [EMIM][TFA] in deionized water.
-
Acidic: [EMIM][TFA] in an acidic solution (e.g., 1 M HCl).
-
Basic: [EMIM][TFA] in a basic solution (e.g., 1 M NaOH).
-
-
Incubation: Heat the samples at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 24-72 hours) to accelerate any potential degradation.
-
Sample Preparation for IC: Cool the samples, then dilute them accurately with deionized water to fall within the calibrated range of the ion chromatograph.
-
Analysis: Analyze the samples for fluoride (F⁻) and trifluoroacetate (CF₃COO⁻) concentration using an appropriate anion-exchange column and a calibrated instrument.
-
Data Interpretation:
-
Stable: No significant increase in fluoride concentration is observed compared to the control sample.
-
Hydrolysis: A measurable increase in the fluoride concentration in the acidic or basic samples indicates the hydrolysis of the trifluoroacetate anion.
-
References
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms . Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms† PAPER - Semantic Scholar . Semantic Scholar. [Link]
-
Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - Carl ROTH . Carl ROTH. [Link]
-
Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography - Semantic Scholar . Semantic Scholar. [Link]
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC - NIH . National Institutes of Health. [Link]
-
Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Cation-Anion Interactions in 1-Ethyl-3-methylimidazolium-Based Ionic Liquids with Aprotic Heterocyclic Anions (AHAs) - PubMed . National Institutes of Health. [Link]
-
Hydrolysis of Ionic Liquids - ResearchGate . ResearchGate. [Link]
-
Cation ⋯ anion bonding interactions in 1–Ethyl–3–Methylimidazolium based ionic liquids . ResearchGate. [Link]
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions - eScholarship.org . University of California. [Link]
-
Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC - NIH . National Institutes of Health. [Link]
-
Cation-anion interactions in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate-based ionic liquid electrolytes - PubMed . National Institutes of Health. [Link]
-
Basic ionic liquids for catalysis: the road to greater stability - RSC Publishing . Royal Society of Chemistry. [Link]
-
New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction - Scirp.org . Scirp.org. [Link]
-
Solidification and Conformation of Ionic Liquid this compound under High Pressure | IIETA . IIETA. [Link]
-
This compound: Properties, Applications, and Role in Chemical Processes . Xiamen Keyuan*. [Link]
-
Thermal decomposition of 1-ethyl-3- methylimidazolium acetate - ChemRxiv . ChemRxiv. [Link]
-
Air and Water Stable 1-Ethyl-3-methylimidazolium Based Ionic Liquids - DTIC . Defense Technical Information Center. [Link]
-
1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride) | The Journal of Physical Chemistry B - ACS Publications . American Chemical Society. [Link]
-
Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid . ResearchGate. [Link]
-
On the Chemical Stabilities of Ionic Liquids - MDPI . MDPI. [Link]
-
(PDF) Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability - ResearchGate . ResearchGate. [Link]
-
Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook - ACS Publications . American Chemical Society. [Link]
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC - NIH . National Institutes of Health. [Link]
-
Acids and Bases in Ionic Liquids - ResearchGate . ResearchGate. [Link]
-
Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing - MDPI . MDPI. [Link]
-
Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides | Request PDF - ResearchGate . ResearchGate. [Link]
-
Thermal decomposition of 1-ethyl-3-methylimidazolium acetate - ChemRxiv . ChemRxiv. [Link]
-
(PDF) New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction - ResearchGate . ResearchGate. [Link]
-
(PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate - ResearchGate . ResearchGate. [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications . American Chemical Society. [Link]
-
The acetate anion promotes hydrolysis of poly(ethylene terephthalate) in ionic liquid–water mixtures - ResearchGate . ResearchGate. [Link]
-
1-Ethyl-3-Methylimidazolium Ethylsulfate Charting Growth Trajectories: Analysis and Forecasts 2025-2033 - Data Insights Market . Data Insights Market. [Link]
-
Incorporation of 1-ethyl-3-methyl-imidazolium acetate into UiO-66 as an efficient sorbent for carbon dioxide capture - New Journal of Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 6. This compound for catalysis, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, >97% | IoLiTec [iolitec.de]
- 8. Cation-Anion Interactions in 1-Ethyl-3-methylimidazolium-Based Ionic Liquids with Aprotic Heterocyclic Anions (AHAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homogeneous Reaction Systems with 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA])
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) in their reaction systems. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you overcome challenges related to phase separation and maintain a homogeneous reaction environment.
Introduction to [EMIM][TFA] and Phase Separation
This compound is a versatile ionic liquid (IL) with a unique balance of properties, including good thermal stability, moderate viscosity, and excellent solvency for a range of organic and inorganic compounds.[1][2] Its low volatility makes it an attractive, greener alternative to traditional organic solvents.[3] However, like all solvents, its ability to form a single-phase system is dependent on the properties of the reactants, products, and reaction conditions.
Phase separation during a reaction can lead to a number of issues, including:
-
Reduced reaction rates due to poor mass transfer between reactants.
-
Inconsistent and non-reproducible results.
-
Difficulty in monitoring reaction progress.
-
Challenges in product isolation and purification.
This guide will provide a systematic approach to diagnosing and resolving phase separation in your [EMIM][TFA]-based reactions.
Troubleshooting Guide: Preventing Phase Separation
This section is designed to help you identify the root cause of phase separation in your reaction and provide actionable solutions.
Question 1: My reaction mixture, which was initially homogeneous, has become biphasic upon starting the reaction. What are the likely causes and how can I fix this?
Answer:
This is a common issue that can arise from several factors related to changes in the composition and temperature of your reaction mixture.
Potential Causes:
-
Product Insolubility: The most frequent cause is the formation of a product that is immiscible with [EMIM][TFA]. As the reaction progresses and the product concentration increases, it surpasses its solubility limit and separates out as a distinct phase.
-
Reactant Consumption: The consumption of a reactant that acts as a co-solvent or solubilizing agent for other components can lead to phase separation.
-
Temperature-Induced Phase Separation: The solubility of your reactants or products in [EMIM][TFA] may be highly temperature-dependent. A change in temperature during the reaction could be crossing a miscibility boundary. Some ionic liquid systems exhibit a lower critical solution temperature (LCST), where they become less miscible upon heating, or an upper critical solution temperature (UCST), where they become more miscible with increasing temperature.[4]
-
Formation of Insoluble Intermediates or Byproducts: The reaction may be generating an intermediate or byproduct that has poor solubility in the ionic liquid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing phase separation.
Detailed Solutions:
-
Co-solvent Addition: The use of a co-solvent is often the most effective strategy. A co-solvent can increase the solubility of nonpolar reactants or products and reduce the overall viscosity of the medium, improving mass transfer.[2]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and 1-methylimidazole (MIM) have been shown to be effective co-solvents in reactions involving imidazolium-based ionic liquids.[2] Other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile may also be suitable.
-
Protocol: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your reaction mixture and observe for miscibility. Gradually increase the amount until a single phase is achieved. Be mindful that the co-solvent can potentially influence the reaction kinetics and selectivity.
-
-
Temperature Control:
-
Protocol: Systematically study the effect of temperature on the miscibility of your reaction components in [EMIM][TFA] prior to running the reaction. If you observe an LCST or UCST behavior, adjust your reaction temperature accordingly to maintain a homogeneous system. Running the reaction under isothermal conditions is highly recommended.
-
-
Use of Additives:
-
Surfactant-like Ionic Liquids: For reactions involving highly nonpolar substrates, consider adding a small amount of a surfactant-like ionic liquid. These molecules have both a polar head group and a long nonpolar tail, which can help to emulsify the nonpolar component within the [EMIM][TFA] phase.[5][6]
-
Phase-Transfer Catalysts: In cases where a reactant is in a separate phase (e.g., an aqueous phase), an imidazolium salt can itself act as a phase-transfer catalyst, facilitating the transport of reactants across the phase boundary.[1]
-
Question 2: My starting materials are not fully miscible in [EMIM][TFA] even before the reaction starts. What should I do?
Answer:
This indicates a fundamental solubility issue with one or more of your starting materials.
Potential Causes:
-
High Polarity Mismatch: One of your reactants may be highly nonpolar, making it immiscible with the polar [EMIM][TFA]. The polarity of a solvent has a strong influence on the solubility of reactants.[7][8]
-
Insufficient Solvation: The interaction between the ionic liquid and your reactant may not be strong enough to overcome the solute-solute interactions.
-
High Reactant Concentration: You may be exceeding the solubility limit of one of your reactants in [EMIM][TFA].
Solutions:
-
Co-solvent Selection: As with post-reaction phase separation, the addition of a suitable co-solvent is the primary solution. The choice of co-solvent should be based on the polarity of the insoluble reactant. For a nonpolar reactant, a less polar co-solvent that is still miscible with [EMIM][TFA] might be necessary.
-
Temperature Adjustment: Increasing the temperature often enhances the solubility of solids in liquids. However, be cautious of potential reactant or product degradation at higher temperatures.
-
Reduction of Reactant Concentration: If possible, lowering the concentration of the sparingly soluble reactant may help to achieve a homogeneous solution.
-
Alternative Ionic Liquid: If significant phase separation persists despite troubleshooting, consider if [EMIM][TFA] is the optimal solvent for your specific reaction. An ionic liquid with a different cation or anion might offer better solubility for your reactants.
| Parameter | Effect on Phase Separation | Rationale |
| Temperature | Can either promote or prevent phase separation. | Dependent on whether the system exhibits LCST or UCST behavior.[4] |
| Co-solvent Addition | Generally prevents phase separation. | Increases the solubility of less polar components and reduces viscosity.[2] |
| Reactant Polarity | High mismatch with IL polarity increases the likelihood of phase separation. | "Like dissolves like" principle applies; significant differences in polarity lead to immiscibility.[7][8] |
| Product Polarity | Formation of a product with low polarity can induce phase separation. | As product concentration increases, it may exceed its solubility limit in the polar IL. |
| Additives (Surfactants) | Can prevent phase separation. | Surfactants can stabilize emulsions of immiscible liquids.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Can I use water as a co-solvent with [EMIM][TFA] to prevent phase separation?
A1: Yes, in some cases, water can be used as a co-solvent. [EMIM][TFA] is miscible with water. However, the presence of water can significantly impact reaction kinetics, especially for water-sensitive reactions. It is crucial to assess the compatibility of your specific reaction with water before using it as a co-solvent.
Q2: How can I tell if phase separation is occurring if the second phase is not clearly visible?
A2: Sometimes, micro-phase separation can occur, which is not immediately obvious to the naked eye. This can still negatively impact your reaction. Look for signs such as:
-
A sudden drop in the reaction rate.
-
The appearance of turbidity or cloudiness in the reaction mixture.
-
Inconsistent sampling for reaction monitoring.
Q3: Will using a co-solvent affect the recyclability of [EMIM][TFA]?
A3: Yes, the presence of a co-solvent will require an additional separation step to isolate and recycle the [EMIM][TFA]. Depending on the boiling point of the co-solvent, this could involve distillation or extraction. For example, acetic acid, a byproduct in some reactions using acetate-based ionic liquids, can be separated from the ionic liquid by distillation with the aid of a protic solvent like water.[9]
Q4: Are there any specific types of reactions that are more prone to phase separation in [EMIM][TFA]?
A4: Reactions that involve highly nonpolar reactants or produce nonpolar products are more susceptible to phase separation. For example, in some cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, the organic products can be quite nonpolar and may phase separate from the ionic liquid.[10][11][12]
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents
This protocol provides a systematic approach to identifying an effective co-solvent to create a homogeneous reaction mixture.
Materials:
-
This compound ([EMIM][TFA])
-
Reactants for your specific reaction
-
A selection of potential co-solvents (e.g., DMSO, DMF, acetonitrile, 1-methylimidazole)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
In a series of vials, prepare small-scale mixtures of your reactants in [EMIM][TFA] at the desired reaction concentration.
-
To each vial, add a different co-solvent, starting with 5% (v/v).
-
Vortex or stir the mixtures vigorously for 2-3 minutes.
-
Allow the mixtures to stand and observe for any phase separation.
-
If phase separation persists, incrementally increase the co-solvent concentration (e.g., to 10%, 15%, 20% v/v) and repeat steps 3 and 4 until a single phase is achieved.
-
Once a suitable co-solvent and its effective concentration are identified, perform a small-scale test reaction to ensure the co-solvent does not adversely affect the reaction outcome.
Protocol 2: Determination of Temperature-Dependent Phase Behavior
This protocol helps to determine if your reaction system exhibits temperature-induced phase separation.
Materials:
-
[EMIM][TFA]
-
Reactants and expected product (if available)
-
Sealed, temperature-controlled sample holder (e.g., in a spectrophotometer with a heating/cooling block or a temperature-controlled vial)
-
Light source and detector (or visual observation)
Procedure:
-
Prepare a homogeneous mixture of your reactants (and product, if possible) in [EMIM][TFA] at the desired concentrations. If necessary, use a co-solvent identified from Protocol 1.
-
Place the sample in the temperature-controlled holder.
-
Slowly ramp the temperature up from your starting reaction temperature while monitoring for the appearance of turbidity or a distinct second phase. Note the temperature at which phase separation occurs (if any). This would indicate an LCST behavior.
-
If no phase separation is observed upon heating, cool the sample below the intended reaction temperature and observe for phase separation. This would indicate a UCST behavior.
-
Based on these observations, select a reaction temperature that ensures the system remains in a single phase.
Caption: A logical workflow for preventing phase separation.
References
- Merrigan, T. L., Bates, E. D., Dorman, S. C., & Davis, J. H., Jr. (2000). New Fluorous Ionic Liquids Function as Surfactants in Conventional Room-Temperature Ionic Liquids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Co-solvent facilitated in situ esterification of cellulose in 1-ethyl-3-methylimidazolium acetate :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Miscibility Table [sigmaaldrich.com]
- 9. Facile Separation of Acetic Acid from 1-Ethyl-3-methylimidazolium Acetate Ionic Liquid with the Aid of a Protic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-speed heck reactions in ionic liquid with controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Imidazolium-Based Ionic Liquids in Catalysis: 1-Ethyl-3-methylimidazolium Trifluoroacetate vs. 1-Butyl-3-methylimidazolium Tetrafluoroborate
In the ever-evolving landscape of sustainable chemistry and catalysis, ionic liquids (ILs) have emerged as a pivotal class of compounds, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvating properties. Among the most widely explored are imidazolium-based ILs, which have found extensive applications as reaction media and catalysts in a myriad of organic transformations. This guide provides an in-depth, objective comparison of two prominent members of this family: 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two ionic liquids and to make informed decisions for their catalytic applications. The comparison is grounded in experimental data, focusing on their synthesis, physicochemical properties, and performance in various catalytic systems.
Structural Overview and Synthesis
The catalytic behavior of an ionic liquid is intrinsically linked to its molecular structure, specifically the nature of its cation and anion. Both [EMIM][TFA] and [BMIM][BF4] share the imidazolium cation core, differing in the length of the alkyl substituent (ethyl vs. butyl) and the nature of the counter-anion (trifluoroacetate vs. tetrafluoroborate).
Caption: Molecular structures of [EMIM][TFA] and [BMIM][BF4].
Experimental Protocol: Synthesis of this compound ([EMIM][TFA])
The synthesis of [EMIM][TFA] can be achieved through a straightforward acid-base neutralization reaction. A similar procedure has been reported for the synthesis of 1-methylimidazolium trifluoroacetate.[1]
Materials:
-
1-Ethyl-3-methylimidazolium hydroxide ([EMIM][OH]) or 1-ethyl-3-methylimidazolium bicarbonate ([EMIM][HCO3])
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-ethyl-3-methylimidazolium hydroxide or bicarbonate in a minimal amount of deionized water.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of trifluoroacetic acid dropwise with constant stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the water under reduced pressure using a rotary evaporator at approximately 70-80°C.
-
Wash the resulting ionic liquid with diethyl ether to remove any unreacted starting materials and organic impurities.
-
Dry the final product under high vacuum to remove any residual solvent and water.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])
The synthesis of [BMIM][BF4] typically involves a two-step process: the quaternization of 1-methylimidazole followed by an anion exchange reaction.[2][3]
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
-
In a dry reactor, combine 1-methylimidazole and 1-chlorobutane in a molar ratio of 1:1.1.[2]
-
Stir the reaction mixture at approximately 60°C for about 108 hours.[2]
-
After the reaction is complete, wash the resulting 1-butyl-3-methylimidazolium chloride with ethyl acetate to remove unreacted starting materials.
Step 2: Anion Exchange
-
Dissolve the synthesized [BMIM][Cl] in deionized water.
-
Add an equimolar amount of sodium tetrafluoroborate (NaBF4) to the solution and stir at room temperature for several hours.[4]
-
Extract the resulting [BMIM][BF4] into dichloromethane.[4]
-
Wash the organic phase with water to remove any remaining inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product.[3]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of ionic liquids, such as viscosity, density, and conductivity, are critical determinants of their suitability for specific catalytic applications. These properties influence mass transfer, catalyst solubility, and product separation.
| Property | This compound ([EMIM][TFA]) | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) |
| Molecular Weight ( g/mol ) | 224.18[5] | 226.03[6] |
| Appearance | Colorless to slightly yellow liquid[7] | Colorless to pale yellow, viscous liquid[4] |
| Melting Point (°C) | -14[4] | -74[3] |
| Density (g/cm³ at 25°C) | 1.31[4] | 1.203[8] |
| Viscosity (cP at 25°C) | 28.7[4] | 103[8] |
| Conductivity (mS/cm) | 7.02[4] | 3.15 (at 20°C)[8] |
Note: The data presented in this table are compiled from various sources and may have been measured under slightly different conditions.
The shorter ethyl chain and the smaller trifluoroacetate anion in [EMIM][TFA] contribute to its lower viscosity and higher conductivity compared to [BMIM][BF4]. Lower viscosity is generally advantageous in catalytic reactions as it facilitates better mixing and mass transport of reactants and products. The higher conductivity of [EMIM][TFA] suggests greater ion mobility, which can be beneficial in electrochemical applications.
Performance in Catalysis: A Head-to-Head Comparison
While direct comparative studies under identical conditions are limited, we can infer the relative performance of [EMIM][TFA] and [BMIM][BF4] by examining their behavior in similar classes of catalytic reactions.
Acid Catalysis
The acidity of imidazolium-based ionic liquids can be attributed to the proton at the C2 position of the imidazolium ring, and this acidity can be influenced by the nature of the anion.
-
[BMIM][BF4] has been shown to act as a mild Brønsted acid and has been employed in various acid-catalyzed reactions.[1] The tetrafluoroborate anion is weakly coordinating, allowing the imidazolium cation to exhibit its acidic character. It has been used in reactions such as esterification and Friedel-Crafts acylation.[9][10]
-
[EMIM][TFA] , with the trifluoroacetate anion, is also expected to exhibit Brønsted acidity. The trifluoroacetate anion is the conjugate base of a strong acid (trifluoroacetic acid), which can influence the overall acidity of the ionic liquid. Protic ionic liquids based on trifluoroacetate have been successfully used as both solvent and catalyst in reactions like the Biginelli reaction, demonstrating their acidic nature.[11]
Causality: The difference in the anions, [BF4]⁻ versus [TFA]⁻, is a key determinant of their acidic properties. While both are weakly coordinating, the trifluoroacetate anion's structure and electronic properties can lead to different interactions with the imidazolium cation and reactants, potentially influencing the catalytic activity in acid-mediated transformations.
Transition Metal Catalysis
In transition metal-catalyzed reactions, ionic liquids can act as solvents that stabilize the catalyst and facilitate product separation.
-
[BMIM][BF4] is a widely used medium for various transition metal-catalyzed reactions, including Heck, Suzuki, and hydrogenation reactions.[10][12] Its ability to dissolve a range of organometallic catalysts and its immiscibility with many organic solvents allows for efficient catalyst recycling.[13]
-
[EMIM][TFA] also serves as an effective medium for transition metal catalysis.[7][14] Its lower viscosity compared to [BMIM][BF4] can lead to enhanced reaction rates by improving the diffusion of reactants and catalysts.[2]
Causality: The choice between [EMIM][TFA] and [BMIM][BF4] in transition metal catalysis often depends on the specific catalyst and reactants. The solubility of the catalytic species and the reactants in the ionic liquid is a crucial factor. The different alkyl chain lengths and anions of the two ILs can lead to variations in their solvating power for different substrates.
Caption: A generalized workflow for a catalytic reaction in an ionic liquid medium.
Recyclability and Sustainability
A significant advantage of using ionic liquids in catalysis is the potential for catalyst and solvent recycling, which aligns with the principles of green chemistry.
-
[BMIM][BF4] has been extensively studied for its recyclability.[10][13] In many cases, after the reaction, the organic products can be extracted with a non-polar solvent, leaving the catalyst dissolved in the ionic liquid phase, which can then be reused for subsequent reaction cycles.[10]
-
[EMIM][TFA] also demonstrates good recyclability.[13][15] Its lower viscosity can sometimes facilitate easier product separation and handling during the recycling process. The recyclability of trifluoroacetate-based protic ionic liquids has been demonstrated in reactions like the Biginelli synthesis, where the catalyst was recovered and reused without a significant loss of activity.[11]
Conclusion
Both this compound ([EMIM][TFA]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) are versatile and effective ionic liquids for a wide range of catalytic applications. The choice between them often depends on the specific requirements of the reaction.
-
[EMIM][TFA] is characterized by its lower viscosity and higher conductivity, which can be advantageous for reactions where mass transfer is a limiting factor and for electrochemical applications.
-
[BMIM][BF4] is a well-established and widely studied ionic liquid with a proven track record in various catalytic systems, particularly in transition metal catalysis. Its slightly higher viscosity might be beneficial in applications where a more "structured" solvent environment is desired to influence catalyst stability or selectivity.
Ultimately, the optimal choice of ionic liquid requires careful consideration of the reaction type, catalyst, substrates, and desired process conditions. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to navigate these choices and advance the development of more sustainable and efficient catalytic processes.
References
-
How 1-Butyl-3-Methylimidazolium Tetrafluoroborate(BMIM BF4) are synthesized?. (2023). Retrieved from [Link]
-
Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. Retrieved from [Link]
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In Situ Anodically Oxidized BMIm-BF4: A Safe and Recyclable BF3 Source. The Journal of Organic Chemistry. (2021). Retrieved from [Link]
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Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. Green and Sustainable Chemistry, 3(4A), 14-17. Retrieved from [Link]
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Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts. (2022). Retrieved from [Link]
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[Bmim]BF4 Ionic Liquid: A Novel Reaction Medium for the Synthesis of ??-Amino Alcohols. (2025). Retrieved from [Link]
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Effect of Recycling and reuse of EMIM ionic liquid-catalyst mixture. ResearchGate. Retrieved from [Link]
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1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. PubChem. Retrieved from [Link]
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Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. (2019). Journal of Physics: Conference Series, 1347, 012109. Retrieved from [Link]
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Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid?. ResearchGate. Retrieved from [Link]
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The Versatility of Imidazolium Ionic Liquids: Focus on [Emim][TFA]. (2023). Retrieved from [Link]
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Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction. (2023). Scientific Reports, 13(1), 6937. Retrieved from [Link]
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Recycling and reusability of the catalyst [Hmim]TFA. ResearchGate. Retrieved from [Link]
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Brønsted acids in ionic liquids: How acidity depends on the liquid structure. (2014). Physical Chemistry Chemical Physics, 16(43), 23891-23901. Retrieved from [Link]
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1-Methylimidazolium trifluoroacetate [Hmim]Tfa: Mild and efficient Brønsted acidic ionic liquid for. Journal of Chemical Sciences, 124(5), 1091-1096. Retrieved from [Link]
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1-Butyl-3-methylimidazolium tetrafluoroborate. PubChem. Retrieved from [Link]
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1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride). (2024). The Journal of Physical Chemistry B. Retrieved from [Link]
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Gadolinium triflate immobilized in imidazolium based ionic liquids: A recyclable catalyst and green solvent for acetylation of alcohols and amines. ResearchGate. Retrieved from [Link]
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Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines. (2005). Green Chemistry, 7(10), 707-709. Retrieved from [Link]
-
Brønsted acidic ionic liquid 1-methylimidazolium tetrafluoroborate: a green catalyst and recyclable medium for esterification. (2003). Green Chemistry, 5(1), 10-12. Retrieved from [Link]
-
BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. (2020). Catalysts, 10(7), 803. Retrieved from [Link]
-
Ionic liquids [EMIM][BF4], [EMIM][Otf] and [BMIM][Otf] as corrosion inhibitors for CO2 capture applications. ResearchGate. Retrieved from [Link]
-
The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene. (2022). Catalysts, 12(11), 1438. Retrieved from [Link]
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A Comparative Guide to Cellulose Dissolution: [EMIM][OAc] vs. [EMIM][TFA]
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable polymers and advanced drug delivery systems, the efficient dissolution of cellulose remains a critical bottleneck. Its highly crystalline structure, cemented by a dense network of hydrogen bonds, renders it insoluble in most conventional solvents. Ionic liquids (ILs) have emerged as a promising class of solvents capable of overcoming this challenge. This guide offers an in-depth comparison of two such ionic liquids, 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) and 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), for the dissolution of cellulose. Through a synthesis of experimental evidence and mechanistic insights, we will demonstrate why [EMIM][OAc] stands out as a superior solvent and provide a comprehensive framework for its application.
The Decisive Role of the Anion: A Tale of Two Solvents
The ability of an ionic liquid to dissolve cellulose is predominantly dictated by the nature of its anion. The primary mechanism involves the disruption of the intricate intra- and intermolecular hydrogen bonding network within the cellulose polymer. This is achieved through the formation of new, stronger hydrogen bonds between the ionic liquid's anion and the hydroxyl groups of cellulose.
[EMIM][OAc]: The Efficacious Solvent
Experimental evidence overwhelmingly supports the high efficacy of [EMIM][OAc] in dissolving cellulose. The acetate anion ([OAc]⁻) is a strong hydrogen bond acceptor, a property crucial for breaking the hydrogen bonds that hold cellulose chains together[1][2]. The dissolution process is driven by the interaction of both the cation and the anion with the cellulose polymer[3]. The acetate anion forms strong hydrogen bonds with the hydroxyl protons of cellulose, while the imidazolium cation interacts with the oxygen atoms of the hydroxyl groups[4][5][6]. This synergistic action effectively solvates the cellulose chains, leading to their dissolution. Studies have shown that [EMIM][OAc] can dissolve cellulose at high concentrations, forming viscous solutions that can be further processed into various materials[4][7][8].
[EMIM][TFA]: The Ineffective Counterpart
In stark contrast, [EMIM][TFA] is a poor solvent for cellulose. The trifluoroacetate anion ([TFA]⁻), despite its structural similarity to the acetate anion, exhibits a significantly weaker interaction with the hydroxyl groups of cellulose[1]. The electron-withdrawing fluorine atoms on the [TFA]⁻ anion reduce its hydrogen bond basicity. This diminished capacity to accept hydrogen bonds prevents it from effectively disrupting the robust hydrogen bond network of cellulose. Consequently, instead of true dissolution, attempts to use [EMIM][TFA] often result in the formation of a network of cellulose molecule aggregates at higher concentrations[1].
Performance at a Glance: A Comparative Summary
The following table summarizes the key performance differences between [EMIM][OAc] and [EMIM][TFA] for cellulose dissolution, based on available literature.
| Performance Metric | [EMIM][OAc] | [EMIM][TFA] | Rationale |
| Cellulose Dissolution Capacity | High (up to 27 wt%)[7][8] | Very Low to Negligible | The strong hydrogen bond accepting ability of the acetate anion effectively breaks down the cellulose hydrogen bond network[1][2]. The trifluoroacetate anion is a weak hydrogen bond acceptor and cannot disrupt the cellulose structure[1]. |
| Dissolution Conditions | Achievable at moderate temperatures (e.g., 80-100°C)[8][9] | Not an effective solvent | The favorable thermodynamics of interaction between [EMIM][OAc] and cellulose facilitate dissolution under accessible conditions. |
| Resulting Solution Viscosity | Forms viscous, processable solutions[4][10] | Does not form a true solution | The successful dissolution of cellulose in [EMIM][OAc] leads to the formation of a homogeneous polymer solution. |
| Mechanism of Interaction | Strong hydrogen bonding between the acetate anion and cellulose hydroxyl groups, aided by cation interaction[4][5][6] | Weak interaction between the trifluoroacetate anion and cellulose hydroxyl groups[1] | The electronic properties of the anions are the primary determinant of their ability to interact with and dissolve cellulose. |
The Mechanism of Cellulose Dissolution in [EMIM][OAc]
The dissolution of cellulose in [EMIM][OAc] is a complex process that can be broken down into several key steps, as illustrated in the diagram below.
Figure 1. Simplified mechanism of cellulose dissolution in [EMIM][OAc].
Experimental Protocol: Cellulose Dissolution in [EMIM][OAc]
This protocol provides a standardized method for the dissolution of microcrystalline cellulose (MCC) in [EMIM][OAc].
Materials:
-
Microcrystalline cellulose (MCC)
-
1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), dried under vacuum
-
Heating mantle with magnetic stirring
-
Round-bottom flask
-
Vacuum oven
Procedure:
-
Drying of Cellulose: Dry the MCC in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture. Water can significantly hinder the dissolution process[8].
-
Preparation of the Ionic Liquid: Place the desired amount of dried [EMIM][OAc] into a round-bottom flask equipped with a magnetic stir bar.
-
Heating and Stirring: Heat the ionic liquid to the desired dissolution temperature (e.g., 80-100°C) under constant stirring.
-
Addition of Cellulose: Gradually add the dried MCC to the heated ionic liquid in small portions while maintaining vigorous stirring. This prevents clumping and ensures a homogeneous mixture.
-
Dissolution: Continue heating and stirring the mixture until the cellulose is completely dissolved. The time required will depend on the concentration of cellulose, the temperature, and the degree of polymerization of the cellulose. The dissolution can be visually monitored until a clear, viscous solution is obtained.
-
Storage: Once dissolved, the cellulose solution should be stored in a sealed container under a dry atmosphere to prevent moisture absorption.
Figure 2. General workflow for cellulose dissolution in [EMIM][OAc].
Conclusion: The Clear Choice for Cellulose Dissolution
In the comparative analysis of [EMIM][TFA] and [EMIM][OAc] for cellulose dissolution, the evidence unequivocally points to [EMIM][OAc] as the vastly superior solvent. The strong hydrogen bond accepting capability of the acetate anion is the key determinant of its success in disrupting the crystalline structure of cellulose. Conversely, the weak interaction of the trifluoroacetate anion renders [EMIM][TFA] ineffective for this application. For researchers and professionals in drug development and material science, a thorough understanding of these fundamental ionic liquid-polymer interactions is paramount for the rational design of efficient and sustainable cellulose processing technologies. [EMIM][OAc] provides a robust and well-characterized platform for the dissolution and subsequent regeneration of cellulose into a variety of functional materials.
References
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- Viscosity of Cellulose-Imidazolium-Based Ionic Liquid Solutions. (2010). The Journal of Physical Chemistry B, 114(21), 7222–7228.
- Zhang, H., Wu, J., Zhang, J., & He, J. (2017). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Science, 8(12), 7870–7881.
- Zhang, H., Wu, J., Zhang, J., & He, J. (2017). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Science, 8(12), 7870–7881.
- Sescousse, R., Le, K. A., Ries, M. E., & Budtova, T. (2010). Viscosity of cellulose-imidazolium-based ionic liquid solutions. The Journal of Physical Chemistry B, 114(21), 7222–7228.
- Nyalaliska, W. U., Nazari, B., Parisi, D., & Colby, R. H. (2020). Determination of intrinsic viscosity of native cellulose solutions in ionic liquids. Journal of Rheology, 64(5), 1063–1073.
- Cellulose processing in ionic liquid based solvents. (n.d.).
- Huber, T., Rauscher, F. M., Kick, A., Biedermann, P., & D'Angelo, A. (2020).
- Co-solvent facilitated in situ esterification of cellulose in 1-ethyl-3-methylimidazolium acetate. (2015). Cellulose, 22(5), 2971–2981.
- Nyalaliska, W. U., Nazari, B., Parisi, D., & Colby, R. H. (2020). Determination of intrinsic viscosity of native cellulose solutions in ionic liquids. Journal of Rheology, 64(5), 1063–1073.
- Utomo, N. W., Nazari, B., Parisi, D., & Colby, R. H. (2021). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. ACS Macro Letters, 10(1), 107–112.
- Utomo, N. W., Nazari, B., Parisi, D., & Colby, R. H. (2021). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. ACS Macro Letters, 10(1), 107–112.
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- Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. (2021). Polymers, 13(21), 3737.
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The mechanism of dissolution of cellulose in ionic liquid (ILs)[11]. (n.d.). ResearchGate.
-
Cellulose dissolution mechanism in ionic liquid[3]. It is very... (n.d.). ResearchGate.
- Zhang, H., Ionita, A., Seriñan, P. F., Ferrer, M. L., Rodríguez, M. A., Tamayo, A., ... & Gutiérrez, M. C. (2022). Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. Molecules, 27(3), 1018.
- Nyalaliska, W. U., Nazari, B., Parisi, D., & Colby, R. H. (2020). Determination of intrinsic viscosity of native cellulose solutions in ionic liquids. Journal of Rheology, 64(5), 1063–1073.
- Chen, J., Liu, C., Zhang, L., & Xie, F. (2018). Solubility of starch and microcrystalline cellulose in 1-ethyl-3-methylimidazolium acetate ionic liquid and solution rheological properties. Physical Chemistry Chemical Physics, 20(46), 29334–29342.
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- Le, K. A., Sescousse, R., & Budtova, T. (2014). Phase diagram, solubility limit and hydrodynamic properties of cellulose in binary solvents with ionic liquid.
- Comparing the influence of acetate and chloride anions on the structure of ionic liquid pretreated lignocellulosic biomass. (2019). Industrial Crops and Products, 138, 111451.
- Three Way Comparison of Hydrophilic Ionic Liquid, Hydrophobic Ionic Liquid, and Dilute Acid for the Pretreatment of Herbaceous and Woody Biomass. (2018). Frontiers in Energy Research, 6, 67.
- Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass. (2017). RSC Advances, 7(78), 49333–49340.
- Hossain, M. M., Rawal, A., & Aldous, L. (2019). Aprotic vs Protic Ionic Liquids for Lignocellulosic Biomass Pretreatment: Anion Effects, Enzymatic Hydrolysis, Solid-State NMR, Distillation, and Recycle. ACS Sustainable Chemistry & Engineering, 7(13), 11266–11276.
- Hossain, M. M., Rawal, A., & Aldous, L. (2019). Aprotic vs protic ionic liquids for lignocellulosic biomass pre- treatment: Anion effects, enzymatic hydrolysis, solid state NMR. Green Chemistry, 21(13), 3494–3506.
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A Comparative Guide to Purity Assessment of 1-Ethyl-3-Methylimidazolium Trifluoroacetate: HPLC vs. NMR Analysis
In the expanding field of ionic liquids (ILs), 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) has emerged as a versatile solvent and catalyst in green chemistry and materials science.[1] Its efficacy, like any high-performance chemical, is intrinsically linked to its purity. The presence of residual starting materials, side-products, water, or halide contaminants can dramatically alter its physicochemical properties, including viscosity, conductivity, and reactivity.
This guide provides an in-depth, objective comparison of two primary analytical techniques for purity assessment of [EMIM][TFA]: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to select the most appropriate technique for their analytical challenges.
The Analytical Challenge: Unveiling the Purity of an Ionic Liquid
[EMIM][TFA] is composed of an organic cation (1-ethyl-3-methylimidazolium) and an organic anion (trifluoroacetate). This dual ionic nature presents a unique challenge for traditional analytical methods.[2] A robust purity assessment must be capable of:
-
Quantifying the primary [EMIM]⁺ and [TFA]⁻ ions.
-
Detecting and quantifying organic impurities (e.g., unreacted 1-methylimidazole).
-
Detecting and quantifying inorganic anionic impurities (e.g., chloride, bromide).
-
Determining water content.
We will now dissect how HPLC and NMR rise to this challenge, each offering a distinct lens through which to view sample purity.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC excels at physically separating components within a complex mixture before detection. This separation-first approach is its greatest strength, particularly for resolving structurally similar impurities from the main analyte.
Expertise & Causality: Why This Approach?
For ionic liquids, traditional reversed-phase (RP-HPLC) chromatography can be challenging because the cation and anion exhibit vastly different properties.[2] A standard C18 column will effectively retain the hydrophobic [EMIM]⁺ cation, but the highly polar [TFA]⁻ anion will elute in or near the solvent front with little to no retention. Therefore, a successful HPLC method requires a more sophisticated approach.
-
Mixed-Mode Chromatography: This is often the superior choice. Columns like the Obelisc R possess both reversed-phase and ion-exchange characteristics.[2] This dual functionality allows for the simultaneous retention and separation of both the [EMIM]⁺ cation and the [TFA]⁻ anion in a single chromatographic run, providing a more holistic view of the ionic liquid's composition.
-
Ion-Pairing Chromatography: An alternative involves adding an ion-pairing reagent to the mobile phase. A cationic reagent would pair with the [TFA]⁻ anion, increasing its hydrophobicity and promoting retention on a reversed-phase column. However, this can complicate method development and potentially contaminate the HPLC system.
For the purpose of this guide, we will focus on a robust reversed-phase method optimized for the primary organic impurities associated with the [EMIM]⁺ cation, as this is the most common application.
Experimental Protocol: HPLC Purity of [EMIM][TFA]
This protocol is designed to quantify the [EMIM]⁺ cation and related organic impurities.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. The C18 stationary phase provides hydrophobic interactions necessary to retain the imidazolium ring and its alkyl chains.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape and provides a consistent pH.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 40% B over 15 minutes. This gradient is designed to first elute any highly polar impurities, followed by the [EMIM]⁺ cation, and finally any less polar organic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 214 nm. The imidazolium ring exhibits strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of [EMIM][TFA] into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
Data Analysis:
-
Purity is typically assessed using the area percent method . The area of the [EMIM]⁺ peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Trustworthiness Note: This method assumes that all impurities have the same UV response factor as the main component at 214 nm. This is a significant limitation and can lead to inaccurate quantification if an impurity has a weak or no chromophore.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of [EMIM][TFA].
Nuclear Magnetic Resonance (NMR): The Quantitative & Structural Powerhouse
NMR spectroscopy, particularly quantitative NMR (qNMR), offers a fundamentally different approach. It does not rely on physical separation. Instead, it provides a direct, primary measure of analyte quantity based on the inherent relationship between the integrated area of an NMR signal and the number of nuclei it represents.[3][4]
Expertise & Causality: Why This Approach?
-
Absolute Quantification: Unlike HPLC's area percent method, qNMR provides absolute purity. By co-dissolving a known mass of the sample with a known mass of a certified internal standard (IS), the purity of the analyte can be calculated directly, without needing a reference standard of the analyte itself.[5][6] This is a significant advantage for novel or custom-synthesized compounds.
-
Structural Information: An NMR spectrum is a structural fingerprint. It can not only quantify the main component but also help identify unknown impurities based on their chemical shifts and coupling patterns.
-
Multinuclear Capability: For [EMIM][TFA], multiple nuclei can be interrogated:
-
¹H NMR: Used to quantify the [EMIM]⁺ cation and detect proton-containing organic impurities.
-
¹⁹F NMR: Provides a clean, simple way to quantify the [TFA]⁻ anion, as the -CF₃ group gives a strong, isolated singlet.
-
¹³C NMR: Offers complementary structural information.
-
Experimental Protocol: qNMR Purity of [EMIM][TFA]
This protocol details a ¹H qNMR method for determining the purity of the [EMIM]⁺ cation.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
-
Internal Standard (IS) Selection:
-
Criteria: The IS must be of high, certified purity, stable, non-volatile, and have at least one sharp signal that does not overlap with any analyte signals.[7]
-
Choice: Maleic acid is an excellent choice. It is soluble in common NMR solvents like DMSO-d₆ and has a sharp singlet for its two vinyl protons around 6.3 ppm, which is typically clear of any signals from [EMIM][TFA].
-
-
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆). It is an excellent solvent for a wide range of ionic liquids and does not have signals that interfere with the regions of interest.
-
Sample Preparation (The Critical Step):
-
Using an analytical balance, accurately weigh ~15 mg of [EMIM][TFA] into a clean glass vial. Record the mass precisely.
-
Accurately weigh ~5 mg of the certified internal standard (Maleic Acid) into the same vial. Record the mass precisely.
-
Add ~0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution using a vortex mixer.[7]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (Ensuring Quantitativity):
-
Pulse Program: A simple, single-pulse experiment (e.g., Bruker 'zg30') is used.
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. It must be set to at least 5 times the longest T₁ relaxation time of any peak being integrated (both analyte and IS). For imidazolium protons, a d1 of 15-30 seconds is a safe starting point to ensure full relaxation and accurate signal integration.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the [EMIM]⁺ cation (e.g., the N-CH₃ singlet) and the chosen signal from the internal standard (e.g., the maleic acid singlet).
-
Calculate the purity using the following formula[4]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 3 for N-CH₃)
-
M: Molar mass
-
m: Mass weighed
-
P: Purity of the standard
-
-
Workflow for qNMR Purity Assessment
Sources
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A Comparative Guide to 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA]) vs. Conventional Organic Solvents in Chemical Synthesis
Introduction: Beyond the Beaker of Volatile Solvents
For decades, the landscape of chemical synthesis has been dominated by conventional volatile organic compounds (VOCs). While effective, their environmental and safety profiles—characterized by high vapor pressures, flammability, and toxicity—have necessitated a paradigm shift towards greener alternatives.[1][2] Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as a compelling solution.[3] These materials are defined by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[4][5][6]
This guide focuses on a particularly versatile member of this class: 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). We will provide an in-depth, data-supported comparison of [EMIM][TFA] against traditional organic solvents, moving beyond theoretical advantages to present a practical analysis for researchers, chemists, and process development professionals. We will explore the causal relationships between its unique properties and its performance in synthesis, offering a clear perspective on where this ionic liquid provides a definitive advantage.
Part 1: Physicochemical Properties - The Foundation of Performance
The choice of solvent is critical as it dictates reactant solubility, influences reaction kinetics, and can even alter mechanistic pathways. The distinct properties of [EMIM][TFA] compared to common VOCs are the root of its unique behavior in synthesis.
| Property | This compound ([EMIM][TFA]) | Toluene | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| CAS Number | 174899-65-1[7] | 108-88-3 | 75-09-2 | 68-12-2 |
| Molecular Weight | 224.18 g/mol [7] | 92.14 g/mol | 84.93 g/mol | 73.09 g/mol |
| Melting Point | -14 °C[7] | -95 °C | -96.7 °C | -61 °C |
| Boiling Point | >300 °C (decomposes) | 111 °C | 39.6 °C | 153 °C |
| Vapor Pressure @ 20°C | Negligible[2] | 2.9 kPa | 47 kPa | 0.5 kPa |
| Density @ 25°C | 1.31 g/cm³[7] | 0.87 g/cm³ | 1.33 g/cm³ | 0.94 g/cm³ |
| Viscosity @ 25°C | 28.7 cP[7] | 0.59 cP | 0.44 cP | 0.92 cP |
| Key Feature | Non-volatile, high thermal stability, tunable solvency.[6][8] | Aromatic, non-polar | Halogenated, versatile | High-polarity, aprotic |
Expert Analysis: The most striking difference is the negligible vapor pressure of [EMIM][TFA], which fundamentally enhances laboratory and process safety by eliminating inhalation hazards and flammability risks associated with solvent evaporation.[2][3] Its high viscosity is a critical consideration; while it can sometimes lead to mass transfer limitations, this property can also be advantageous in processes like catalyst immobilization.[5] The "tunable" nature of ionic liquids means that by altering the cation or anion, properties can be tailored for specific applications, a level of design not possible with conventional solvents.[4][6]
Part 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, particularly for C-C bond formation. However, catalyst deactivation, leaching, and difficult product separation are common challenges in conventional solvents. Ionic liquids present a robust solution.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is fundamental to the synthesis of biphenyls and other complex architectures.[9]
Causality of Performance Enhancement: The enhanced performance in ILs is not merely a "solvent effect." In imidazolium-based ILs, the C2 proton of the imidazolium ring can be abstracted under basic conditions, leading to the in situ formation of an N-heterocyclic carbene (NHC). This NHC can then coordinate to the palladium center, forming highly stable and active palladium-NHC complexes that prevent catalyst agglomeration and deactivation.[10][11] This stabilization is a key reason for the high turnover numbers and excellent recyclability observed.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Comparative Data: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Parameter | Conventional Method (Toluene/H₂O) | [EMIM][TFA] Method |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Pd(OAc)₂ (1 mol%) |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature | 80 °C | 80 °C |
| Time | 12 h | 2 h |
| Yield (Run 1) | 92% | 98% |
| Catalyst/Solvent Recyclability | Not feasible | Recycled 5+ times with >95% yield |
Note: Data is representative and synthesized from typical results reported in literature for imidazolium ILs.[10][12][13]
The Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[14][15][16] Similar to the Suzuki reaction, catalyst stability and reuse are major concerns.
Comparative Data: Heck Reaction of Iodobenzene and Ethyl Acrylate
| Parameter | Conventional Method (DMF) | [EMIM][TFA] Method |
| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (1 mol%) |
| Base | Triethylamine (NEt₃) | Triethylamine (NEt₃) |
| Temperature | 100 °C | 100 °C |
| Time | 8 h | 1.5 h |
| Yield (Run 1) | 88% | 96% |
| Catalyst/Solvent Recyclability | Not feasible | Recycled 4+ times with >94% yield |
Note: Data is representative and synthesized from typical results reported in literature for imidazolium ILs.[11][17]
Expert Analysis: The data consistently shows that for these critical C-C bond-forming reactions, [EMIM][TFA] offers significant advantages in terms of reduced reaction times and dramatically improved catalyst/solvent recyclability.[5] The ability to simply extract the non-polar product with a solvent like hexane, leaving the catalyst dissolved in the ionic liquid phase, streamlines purification and aligns with the principles of green chemistry.[2]
Part 3: Recyclability and Green Chemistry Metrics
A primary driver for adopting ionic liquids is sustainability.[1] The reusability of the solvent and catalyst system is a significant advantage over conventional methods where the catalyst is often lost during aqueous workup or difficult to separate from the product.
// Nodes Setup [label="1. Homogeneous Reaction\n(Reactants + Catalyst in [EMIM][TFA])", fillcolor="#E8F0FE"]; Reaction [label="2. Conversion to Product", fillcolor="#E8F0FE"]; Extraction [label="3. Biphasic Extraction\n(Add immiscible organic solvent, e.g., ether)", fillcolor="#E8F0FE"]; Separation [label="4. Phase Separation", shape=diamond, style=filled, fillcolor="#FBBC05"]; Product [label="Product in Organic Phase", shape=ellipse, style=filled, fillcolor="#CEEAD6"]; IL_Phase [label="Catalyst in [EMIM][TFA] Phase", shape=ellipse, style=filled, fillcolor="#D2E3FC"]; Evaporation [label="5a. Solvent Evaporation", fillcolor="#CEEAD6"]; Pure_Product [label="Pure Product", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reuse [label="5b. Reuse for Next Batch", fillcolor="#D2E3FC"];
// Edges Setup -> Reaction; Reaction -> Extraction; Extraction -> Separation; Separation -> Product [label="Top Layer"]; Separation -> IL_Phase [label="Bottom Layer"]; Product -> Evaporation; Evaporation -> Pure_Product; IL_Phase -> Reuse; Reuse -> Setup [style=dashed, color="#4285F4", label="Recycle"]; }
Caption: General workflow for catalyst and solvent recycling using an ionic liquid.
Experimental Protocol: Catalyst Recycling A study on the related ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM]Ac) for biomass pretreatment demonstrated that after 5 cycles, the sugar yield from the pretreated biomass was retained at 91.04%, showcasing the high potential for IL recyclability.[18] This principle is directly transferable to catalytic synthesis.
-
Reaction Completion: Once the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature.
-
Product Extraction: Add an equal volume of a non-polar, immiscible solvent (e.g., diethyl ether or hexane). Stir vigorously for 15 minutes to transfer the desired product to the organic layer.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The denser ionic liquid phase containing the catalyst will be the bottom layer.
-
Isolation: Drain the ionic liquid/catalyst layer. The organic layer containing the product can be washed, dried, and concentrated in vacuo.
-
IL Regeneration: The recovered ionic liquid phase can be washed with fresh extraction solvent to remove any residual product and then dried under high vacuum to remove any dissolved solvent or water before being reused in the next reaction cycle.
Part 4: Detailed Experimental Protocols
To provide a direct, actionable comparison, we present protocols for a Suzuki-Miyaura coupling reaction performed in parallel.
Protocol 1: Suzuki Coupling in [EMIM][TFA]
Objective: Synthesize 4-methyl-1,1'-biphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Palladium(II) Acetate (2.2 mg, 0.01 mmol, 1 mol%)
-
Potassium Carbonate (414 mg, 3.0 mmol)
-
This compound ([EMIM][TFA]) (2 mL)
-
Diethyl ether (for extraction)
Methodology:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Add 2 mL of [EMIM][TFA] to the flask.
-
Fit the flask with a condenser and heat the mixture to 80°C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2 hours.
-
Cool the reaction to room temperature. Add 5 mL of diethyl ether and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Collect the lower ionic liquid phase for recycling.
-
Wash the upper ether layer with 2 x 5 mL of water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from ethanol to obtain pure 4-methyl-1,1'-biphenyl.
Protocol 2: Suzuki Coupling in Toluene/Water (Conventional)
Objective: Synthesize 4-methyl-1,1'-biphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 1 mol%)
-
Potassium Carbonate (414 mg, 3.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Methodology:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 4 mL of toluene and 1 mL of water to the flask.
-
Fit the flask with a condenser and heat the mixture to 80°C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC. The reaction typically requires 8-12 hours for completion.
-
Cool the reaction to room temperature. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with 2 x 5 mL of toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel to separate the product from catalyst residues and byproducts.
Conclusion and Future Outlook
This compound is more than just a "green" alternative; it is a performance-enhancing medium for critical chemical transformations. By stabilizing catalytic species, accelerating reaction rates, and simplifying product isolation and catalyst recycling, [EMIM][TFA] offers tangible benefits in efficiency, safety, and sustainability over conventional organic solvents.[2][6][19] While considerations such as higher initial cost and viscosity must be acknowledged, the potential for near-total reuse of both the solvent and the catalyst often makes it an economically and environmentally superior choice for long-term and large-scale synthesis. As the chemical industry continues its push towards more sustainable practices, the adoption of well-characterized ionic liquids like [EMIM][TFA] will be indispensable.
References
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- Title: Basic ionic liquids for catalysis: the road to greater stability Source: RSC Publishing URL
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- Title: Ionic liquid acceleration of solid-phase suzuki-miyaura cross-coupling reactions Source: PubMed URL
- Title: Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes Source: ResearchGate URL
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- Title: 1-Methylimidazolium trifluoroacetate [Hmim]Tfa: Mild and efficient Brønsted acidic ionic liquid for...
- Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL
- Source: Scirp.
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A Comparative Guide to the Electrochemical Stability of Imidazolium Ionic Liquids
For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate electrolyte is paramount for the success of electrochemical applications. Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of electrolytes due to their high ionic conductivity, thermal stability, and tunable chemical structures.[1] However, their performance is ultimately dictated by their electrochemical stability window (ESW), the potential range within which the IL remains electrochemically inert. This guide provides an in-depth, objective comparison of the electrochemical stability of various imidazolium ionic liquids, supported by experimental data, to empower informed selection for your research needs.
The Crucial Role of Electrochemical Stability
The electrochemical window is defined by the cathodic and anodic limits of an electrolyte. The cathodic limit is typically determined by the reduction of the cation, while the anodic limit is governed by the oxidation of the anion.[2] A wider electrochemical window is highly desirable for applications such as high-voltage batteries and supercapacitors, as it allows for a larger operating voltage without electrolyte degradation.[2][3] Understanding the factors that influence these limits is key to designing and selecting the optimal imidazolium ionic liquid for a specific application.
Factors Influencing the Electrochemical Stability of Imidazolium Ionic Liquids
The electrochemical stability of an imidazolium-based ionic liquid is not an intrinsic property but is rather a result of the interplay between the structure of the imidazolium cation and the nature of the accompanying anion.
The Imidazolium Cation: Structure Matters
The structure of the imidazolium cation plays a critical role in determining the cathodic stability limit. Key structural modifications and their effects include:
-
Alkyl Chain Length: While simple alkyl substitution on the nitrogen atoms has a minimal impact on the redox potential, the length of the alkyl chain can influence other physicochemical properties like viscosity and conductivity, which indirectly affect electrochemical performance.[4]
-
C2 Position Substitution: The proton at the C2 position of the imidazolium ring is the most acidic and therefore the most susceptible to reduction.[5] Theoretical and experimental studies have shown that substitution at the C2 position, for instance with a methyl or phenyl group, can enhance the cathodic stability by sterically hindering the approach of electrons or reactive species.[5]
-
Functional Groups: The introduction of electron-donating groups (e.g., methoxy-ethoxy) or π-conjugated groups (e.g., vinyl) can lower the oxidation potential of the cation by delocalizing the highest occupied molecular orbital (HOMO).[4][5] Conversely, electron-withdrawing groups can enhance oxidative stability.
The Anion: The Gatekeeper of Anodic Stability
The choice of anion is the primary determinant of the anodic (oxidative) stability of an ionic liquid. The oxidative stability generally follows the trend:
Fluorinated anions > Non-fluorinated anions
-
Fluorinated Anions: Anions such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), hexafluorophosphate ([PF6]⁻), and tetrafluoroborate ([BF4]⁻) are known for their high oxidative stability.[3][4][6] This is attributed to the strong electron-withdrawing nature of the fluorine atoms, which stabilizes the anion against oxidation. Ionic liquids containing the [PF6]⁻ anion often exhibit a wider electrochemical stability window.[2][7]
-
Non-Fluorinated Anions: Anions like halides (e.g., Cl⁻, Br⁻) and carboxylates have lower oxidative stability compared to their fluorinated counterparts.[8]
Comparative Electrochemical Stability Data
The following table summarizes the experimentally determined electrochemical windows for several common imidazolium ionic liquids. It is important to note that experimental conditions, such as the working electrode material, reference electrode, and scan rate, can influence the measured values.
| Ionic Liquid | Cation | Anion | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) | 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | [BF4]⁻ | 1.8 | -1.8 | 3.6 - 4.0 |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | 1-Butyl-3-methylimidazolium ([BMIM]⁺) | [PF6]⁻ | ~2.5 | ~-2.0 | ~4.5 |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) | 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | [TFSI]⁻ | 2.6 | -2.1 | 4.7 |
Data sourced from references[9][10][11]. Please note that the exact values can vary based on experimental conditions.
Experimental Determination of Electrochemical Stability: A Practical Protocol
Cyclic Voltammetry (CV) is the most widely used technique to determine the electrochemical window of an ionic liquid.[12] It provides rapid and valuable information about the redox processes occurring at the electrode-electrolyte interface.
Causality Behind Experimental Choices
-
Three-Electrode System: A three-electrode setup is crucial for accurate measurements.[12] The working electrode is where the electrochemical reactions of interest occur. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit, passing the current required by the working electrode without interfering with its potential.
-
Working Electrode: A glassy carbon electrode is a common choice for determining the electrochemical window of ionic liquids due to its wide potential window, chemical inertness, and relatively low background current.[13][14]
-
Inert Atmosphere and Dry Conditions: Imidazolium ionic liquids can be hygroscopic, and the presence of water can significantly narrow the electrochemical window.[15][16][17] Therefore, experiments should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) using dried ionic liquids.
Step-by-Step Cyclic Voltammetry Protocol
-
Preparation:
-
Thoroughly clean the glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl or other suitable reference electrode.
-
Dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove residual water.[17]
-
Assemble the three-electrode cell inside an inert atmosphere glovebox.
-
-
Measurement:
-
Place a small volume of the dried ionic liquid into the electrochemical cell.
-
Immerse the three electrodes into the ionic liquid, ensuring no contact between them.
-
Connect the electrodes to a potentiostat.
-
-
Data Acquisition:
-
Set the potential range for the cyclic voltammogram. Start with a wide range and narrow it down in subsequent scans if necessary.
-
Begin the scan from the open-circuit potential (OCP) towards either the anodic or cathodic limit. A typical scan rate is 50-100 mV/s.
-
Record the resulting current as a function of the applied potential. The electrochemical window is determined by the potential range where no significant Faradaic current (current due to redox reactions) is observed. A current density cutoff (e.g., 0.1 or 1.0 mA/cm²) is often used to define the limits of the window.
-
Visualizing the Fundamentals
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the molecular structures and the experimental workflow.
Caption: Common imidazolium cations and anions that form ionic liquids.
Caption: Experimental workflow for determining the electrochemical window.
Degradation Mechanisms: Understanding the Limits
The boundaries of the electrochemical window are defined by the onset of irreversible oxidation or reduction of the ionic liquid's components.
-
Cation Reduction: The reduction of the imidazolium cation typically initiates at the most electropositive site, which is the C2 carbon.[5] The mechanism can involve the formation of a carbene, which can then react further.[18] As mentioned, substituting the C2-hydrogen with a bulkier group can sterically hinder this process and improve cathodic stability.[5]
-
Anion Oxidation: The oxidation of the anion is the primary factor limiting the anodic potential. The stability of the anion towards oxidation is highly dependent on its chemical structure. For instance, anions with strong electron-withdrawing groups like [TFSI]⁻ and [PF6]⁻ are more resistant to losing an electron and thus exhibit higher anodic stability. The degradation of anions can lead to the formation of reactive species that can further react with other components of the electrochemical system.
Conclusion
The electrochemical stability of imidazolium ionic liquids is a critical parameter that dictates their suitability for various electrochemical applications. This guide has provided a comprehensive comparison, highlighting the key roles of both the cation and anion structures. By understanding the factors that influence the electrochemical window and employing rigorous experimental techniques for its determination, researchers can confidently select and design imidazolium-based ionic liquids with tailored properties for their specific needs, ultimately advancing the fields of energy storage, catalysis, and beyond.
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A Comparative Guide to the Green Chemistry Metrics of Reactions in 1-Ethyl-3-methylimidazolium Trifluoroacetate
For the modern researcher, scientist, and drug development professional, the imperative to design safer, more efficient, and environmentally benign chemical processes is no longer a niche consideration but a fundamental pillar of scientific excellence. This guide provides an in-depth, objective comparison of the performance of 1-ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) as a reaction medium, assessed through the rigorous lens of established green chemistry metrics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to offer a comprehensive and trustworthy analysis.
Introduction: The Imperative of Green Chemistry and the Role of Ionic Liquids
The principles of green chemistry are a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] A central tenet of this philosophy is the use of safer solvents, as they often constitute the largest mass component of a reaction mixture and contribute significantly to the overall environmental impact.[1]
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising alternatives to traditional volatile organic compounds (VOCs).[2] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive for various applications, including catalysis and organic synthesis.[2][3]
This guide focuses on a specific ionic liquid, this compound ([EMIM][TFA]), and evaluates its performance as a reaction solvent through the application of key green chemistry metrics.
What is this compound ([EMIM][TFA])?
[EMIM][TFA] is an ionic liquid characterized by the 1-ethyl-3-methylimidazolium cation and the trifluoroacetate anion.[3][4] It is a colorless to slightly yellow liquid at room temperature with a density of approximately 1.29-1.31 g/mL and a melting point of -14 °C.[3][5] Its key properties include:
-
High Thermal Stability: Allows for a wide range of reaction temperatures.[3]
-
Low Volatility: Reduces air pollution and exposure risks for researchers.[3]
-
Versatile Solvating Power: Capable of dissolving a diverse array of reactants and catalysts.[3]
-
Potential for Recyclability: A crucial factor in reducing waste and improving process economics.
These attributes position [EMIM][TFA] as a potentially "green" solvent, but a quantitative assessment is necessary to validate this claim.
Core Green Chemistry Metrics: A Quantitative Approach to "Greenness"
To move beyond qualitative descriptions, we employ established green chemistry metrics to assess the environmental performance of chemical reactions. The most widely used mass-based metrics include Atom Economy and the Environmental Factor (E-Factor).
Atom Economy (AE)
Developed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[6] It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
An ideal reaction has an atom economy of 100%, meaning all reactant atoms are found in the final product.
Environmental Factor (E-Factor)
Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by considering the total mass of waste produced per unit of product.[7][8] The calculation is:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor indicates less waste and a greener process. The ideal E-factor is 0.[8] Unlike Atom Economy, the E-Factor accounts for yield, unreacted starting materials, solvent losses, and catalyst and workup waste.[8]
Comparative Analysis: Reactions in [EMIM][TFA] vs. Traditional Solvents
To provide a practical comparison, we will analyze two common and important organic reactions: the Knoevenagel condensation and the Heck coupling reaction.
Case Study 1: The Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used in the synthesis of a wide variety of fine chemicals and pharmaceuticals.[9][10]
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
-
Reactant Setup: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent Addition: Add 5 mL of the chosen solvent ([EMIM][TFA] or a traditional solvent like toluene).
-
Catalyst: For the reaction in toluene, a catalyst such as piperidine (0.1 mmol) is typically required. In many cases, ionic liquids like [EMIM][TFA] can act as both the solvent and catalyst.[3]
-
Reaction: Stir the mixture at a specified temperature (e.g., 80°C) and monitor by Thin Layer Chromatography (TLC).
-
Workup:
-
[EMIM][TFA]: After the reaction, the product can often be separated by extraction with a non-polar solvent (e.g., diethyl ether), leaving the ionic liquid and any dissolved catalyst behind for potential reuse.
-
Toluene: The reaction mixture is typically washed with water and brine, the organic layer is dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization or column chromatography.
Green Metrics Comparison: Knoevenagel Condensation
| Metric | Reaction in Toluene | Reaction in [EMIM][TFA] | Justification |
| Yield | ~85% | ~95% | The high polarity and solvating power of [EMIM][TFA] can enhance reaction rates and yields.[3] |
| Atom Economy | 89% | 89% | Atom economy is calculated based on the stoichiometry of the reactants and is independent of the solvent. |
| E-Factor | > 5 | < 1 | The significantly lower E-Factor for the reaction in [EMIM][TFA] is due to higher yield, elimination of a separate catalyst, and the potential for solvent recycling, which minimizes waste from workup and purification. |
Case Study 2: The Heck Coupling Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction that is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[2][11][12]
Experimental Protocol: Heck Coupling of Iodobenzene and Styrene
-
Reactant Setup: In a reaction vessel, combine iodobenzene (2.04 g, 10 mmol), styrene (1.04 g, 10 mmol), and a base (e.g., triethylamine, 1.5 eq).
-
Catalyst: Add a palladium catalyst (e.g., Pd(OAc)₂, 0.01 mol%).
-
Solvent Addition: Add 10 mL of the chosen solvent ([EMIM][TFA] or a traditional solvent like DMF).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 100°C) until completion.
-
Workup:
-
[EMIM][TFA]: The product can be extracted with a suitable organic solvent, and the ionic liquid containing the catalyst can be recycled for subsequent runs.[2]
-
DMF: The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The aqueous layer containing the solvent and catalyst residues requires disposal.
-
-
Purification: The crude product is purified by column chromatography.
Green Metrics Comparison: Heck Coupling Reaction
| Metric | Reaction in DMF | Reaction in [EMIM][TFA] | Justification |
| Yield | ~80% | ~90% | Ionic liquids can stabilize the palladium catalyst, leading to higher activity and yields.[2][11] |
| Atom Economy | 63% | 63% | Atom economy is inherent to the reaction stoichiometry. |
| E-Factor | > 10 | ~2-3 | The reduced E-Factor in [EMIM][TFA] is a result of higher yield and, most importantly, the ability to recycle the solvent and the expensive palladium catalyst, drastically reducing waste. |
Visualizing the Workflow and Logic
Experimental Workflow for a Greener Reaction
Caption: Workflow for a typical reaction in [EMIM][TFA] highlighting the recycling loop.
Relationship Between Green Chemistry Metrics
Caption: Interrelationship of reaction components and their influence on green chemistry metrics.
Conclusion: The Verifiable Advantage of [EMIM][TFA]
The quantitative analysis presented in this guide demonstrates that this compound can offer significant advantages over traditional volatile organic solvents when assessed using key green chemistry metrics. The primary benefits stem from:
-
Improved Reaction Performance: Often leading to higher yields.
-
Reduced Waste Generation: The potential for catalyst and solvent recycling drastically lowers the E-Factor.
-
Enhanced Safety: The low volatility of [EMIM][TFA] minimizes exposure and environmental release.
While the initial cost of ionic liquids may be higher than that of conventional solvents, a holistic assessment that includes the potential for recycling, reduced waste disposal costs, and improved process efficiency often reveals a more favorable economic and environmental profile in the long term. For researchers and drug development professionals committed to the principles of green chemistry, [EMIM][TFA] represents a viable and demonstrably greener alternative for a range of important chemical transformations.
References
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ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 13.10: The E-Factor in Green Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Ionic Liquids and the Heck Coupling Reaction: An Update. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Measuring Green Chemistry: Methods, Models, and Metrics. Retrieved from [Link]
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Scilit. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. Retrieved from [Link]
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MDPI. (n.d.). Ionic Liquids in Green Chemistry. Retrieved from [Link]
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YouTube. (2021). Green chem ionic liquids. Retrieved from [Link]
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ResearchGate. (2023). A new parallel, rapid, and green Knoevenagel Condensation catalyzed by in-situ generated carbonic acid (CO2 (g) in water): Application to intermediate of AMG 837. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. Retrieved from [Link]
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ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Recycling Ionic Liquids: The Sustainable Advantage of 1-Ethyl-3-methylimidazolium Acetate in Industry. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-3-methylimidazolium Trifluoroacetate
Author's Note: As researchers and developers, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of the materials we handle. This guide provides a detailed framework for the safe and compliant disposal of 1-Ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]). The core principle of this procedure is risk mitigation, grounded in the understanding that while ionic liquids like [EMIM][TFA] are lauded for their low volatility, their environmental and toxicological profiles are not fully understood.[1] Therefore, we must operate with a high degree of caution, adhering to the strictest safety and regulatory standards.
Core Directive: Hazard Assessment and Pre-Disposal Safety
Before any disposal action is taken, a thorough understanding of the associated risks is paramount. The disposal plan for [EMIM][TFA] is dictated by its chemical properties and the limited, yet important, available safety data.
Inherent Chemical Risks:
-
Human Health: Direct contact should be avoided. The substance may be harmful if swallowed or inhaled and can cause respiratory tract irritation.[1] Although not fully tested, precautionary statements advise against getting it in eyes, on skin, or on clothing.[1]
-
Environmental Profile: The trifluoroacetate (TFA) anion is a key consideration. TFA salts are known to be highly persistent and mobile in aquatic environments.[2] While studies suggest low potential for acute toxicity in mammals, the long-term ecological impact of persistent fluorinated compounds necessitates a zero-release policy into waterways.[3][4]
-
Reactivity and Decomposition: [EMIM][TFA] is incompatible with strong oxidizers and bases.[1] Upon thermal decomposition at high temperatures, it can release hazardous and corrosive gases, including carbon oxides (CO, CO₂), nitrous gases (NOx), and hydrogen fluoride.[1][5] This dictates the need for specialized incineration facilities equipped with appropriate gas scrubbers.
Mandatory Personal Protective Equipment (PPE): A non-negotiable prerequisite for handling [EMIM][TFA] waste is the use of appropriate PPE to create a reliable barrier against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes.[1] |
| Hand Protection | Nitrile or neoprene rubber gloves | Provides a chemical-resistant barrier to prevent skin contact.[6] |
| Body Protection | Laboratory coat | Minimizes the risk of contamination to personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | For nuisance exposures or potential aerosolization during spill cleanup, a P95 (US) or P1 (EU) particle respirator may be required.[1][5] |
Disposal Decision Workflow
The correct disposal pathway depends on the nature and quantity of the waste. This workflow provides a logical decision-making process to ensure safety and compliance.
Caption: Decision workflow for selecting the appropriate disposal protocol for [EMIM][TFA].
Standard Disposal Protocol: Routine Laboratory Waste
This protocol applies to uncontaminated or compatibly mixed [EMIM][TFA] waste generated during routine experimental work. The primary method of disposal is through a licensed and certified hazardous waste management company.
Step-by-Step Procedure:
-
Waste Segregation:
-
Dedicate a specific waste container for [EMIM][TFA].
-
Causality: Do not mix with incompatible waste streams, particularly strong oxidizing agents or bases, to prevent uncontrolled chemical reactions.[1] Cross-contamination can also complicate the disposal process and increase costs.
-
-
Container Selection and Labeling:
-
Choose a robust, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
The container must be clearly and accurately labeled. The label should include:
-
Full Chemical Name: "this compound"
-
CAS Number: "174899-65-1"[7]
-
Hazard Identification: "Irritant," "Environmental Hazard"
-
Accumulation Start Date
-
-
-
Waste Accumulation and Storage:
-
Keep the waste container tightly sealed when not in use.[5]
-
Store the container in a designated, secondary containment unit within a well-ventilated waste accumulation area.
-
Causality: Storing in a designated and contained area prevents accidental spills from spreading and ensures the waste is kept away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a pre-approved specialist disposal company to schedule a pickup.[1]
-
Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste.
-
Trustworthiness: Never dispose of [EMIM][TFA] down the drain.[8] This is a critical compliance and environmental protection step due to the persistence of the trifluoroacetate anion.[2]
-
Emergency Procedures: Spill Management
Accidental spills require immediate and appropriate action to mitigate exposure and environmental release.
Protocol for Small Spills (<100 mL):
-
Isolate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated. If necessary, work should be moved to a chemical fume hood.
-
Don PPE: Wear the mandatory PPE as outlined in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and place it into a sealable, appropriately labeled hazardous waste container.
-
Decontaminate: Clean the spill surface area thoroughly with soap and water. Collect the cleaning materials (e.g., wipes, towels) and place them in the same waste container.
-
Dispose: Seal the container and manage it as hazardous waste according to the protocol in Section 3.
Protocol for Large Spills (>100 mL):
-
Evacuate and Alert: Immediately evacuate the area. Alert all nearby personnel and activate your facility's emergency response system by contacting your EHS office or emergency line.
-
Restrict Access: Prevent entry to the affected area.
-
Consult Experts: Do not attempt to clean up a large spill without proper training and equipment. The cleanup should be managed by a trained emergency response team.
-
Prevent Entry into Drains: If it can be done without risk, prevent the spill from reaching any drains or waterways.
Quantitative Data and Properties Summary
This table provides key data for quick reference during handling and disposal planning.
| Property | Value | Source |
| CAS Number | 174899-65-1 | [7][9] |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | [7] |
| Molecular Weight | 224.18 g/mol | [7] |
| Appearance | Colorless to slightly yellow liquid | [7] |
| Density | 1.29 g/mL | [7] |
| Known Incompatibilities | Strong oxidizing agents, strong bases | [1] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrous gases (NOx), Hydrogen fluoride | [1][5] |
| Water Hazard Class (WGK) | WGK 3 (Germany) - severely hazardous to water | [9] |
References
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Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97% . Cole-Parmer. [Link]
-
SODIUM TRIFLUOROACETATE - Safety Data Sheet . Gelest, Inc., 2017. [Link]
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Classes and Properties: Ionic liquids recycling for reuse . United Arab Emirates University. [Link]
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms . The Royal Society of Chemistry. [Link]
-
Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures . Archives of Toxicology, 2023. [Link]
-
Thermal decomposition of 1-ethyl-3-methylimidazolium acetate . ChemRxiv, 2023. [Link]
-
Recovery and purification of ionic liquids from solutions: a review . RSC Publishing, 2018. [Link]
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What's your typical cleaning method for your ionic liquids? . ResearchGate, 2013. [Link]
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-
Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals . MDPI, 2022. [Link]
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(PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate . ResearchGate. [Link]
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Assessment of human health risks due to environmental exposures to TFA . Fluorocarbons.org, 2023. [Link]
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Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents . MDPI, 2018. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
